4-Nitrothiophenol
Description
Structure
3D Structure
Properties
IUPAC Name |
4-nitrobenzenethiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO2S/c8-7(9)5-1-3-6(10)4-2-5/h1-4,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXBVSRMHOPMXBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1075145 | |
| Record name | 4-Nitrothiophenol | |
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Molecular Weight |
155.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid with a stench; [Sigma-Aldrich MSDS] | |
| Record name | 4-Nitrothiophenol | |
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CAS No. |
1849-36-1 | |
| Record name | 4-Nitrobenzenethiol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1849-36-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 4-Nitrothiophenolate | |
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| Record name | 4-Nitrothiophenol | |
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| Record name | 4-Nitrothiophenol | |
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| Record name | 4-nitrobenzenethiol | |
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| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.852 | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-NITROBENZENETHIOL | |
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| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QL9H28763R | |
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Foundational & Exploratory
4-Nitrothiophenol physical properties and constants
An In-depth Technical Guide to the Physical Properties and Constants of 4-Nitrothiophenol
For researchers, scientists, and drug development professionals, a thorough understanding of the physicochemical properties of a compound is fundamental. This guide provides a detailed overview of the core physical and chemical constants of this compound (p-Nitrothiophenol), a key reagent and intermediate in various chemical syntheses.
Chemical Identity and Structure
This compound, with the IUPAC name 4-nitrobenzenethiol, is an organosulfur compound.[1] It consists of a benzene ring substituted with a nitro group (-NO2) and a thiol group (-SH) at the para position. This substitution pattern significantly influences its chemical reactivity and physical properties.
Caption: Chemical structure of this compound.
Physical and Chemical Constants
The following tables summarize the key physical and chemical properties of this compound. These values have been compiled from various sources and represent both experimental and predicted data.
Table 1: General and Physical Properties
| Property | Value | Source(s) |
| Appearance | Yellow solid / crystalline powder | [1][2][3] |
| Molecular Formula | C6H5NO2S | [1][4][5] |
| Molar Mass | 155.17 g/mol | [1][2][6] |
| Density | 1.362 g/cm³ (experimental)1.357 g/cm³ (estimated) | [1][2][6] |
| Melting Point | 72-80 °C | [1][2][6][7][8][9] |
| Boiling Point | 281.9 ± 23.0 °C (Predicted) | [2][6][7] |
| Flash Point | 124.3 °C | [2][6] |
| Dipole Moment | 3.58 D | [9] |
Table 2: Solubility and Partitioning Properties
| Property | Value | Source(s) |
| Solubility in Water | Partly soluble | [2][4][5][7] |
| Solubility in Organic Solvents | Soluble in alcoholsPartly soluble in chloroform | [1][2][4][5][7] |
| pKa (Strongest Acidic) | 4.68 - 5.3 | [3][6][10] |
| logP (Predicted) | 2.01 - 2.7 | [10] |
Spectral Data
Spectroscopic data is crucial for the identification and characterization of this compound.
Table 3: Spectroscopic Information
| Technique | Data Availability | Source(s) |
| ¹H NMR | Spectrum available | [11][12] |
| ¹³C NMR | Spectrum available | [11] |
| Infrared (IR) Spectroscopy | Spectrum available | [11][12][13] |
| Mass Spectrometry (MS) | Spectrum available | [11][12] |
| Raman Spectroscopy | Spectrum available | [11][12] |
Experimental Protocols
The following sections outline generalized experimental methodologies for determining some of the key physical constants of solid organic compounds like this compound.
Melting Point Determination (Capillary Method)
The melting point is a critical indicator of a compound's purity.[2] A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure substance, while impurities tend to depress and broaden the melting range.[2]
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)[2]
-
Capillary tubes (sealed at one end)[1]
-
Thermometer[1]
-
Mortar and pestle
Procedure:
-
A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 1-2 mm.[1][4]
-
The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[1]
-
The assembly is placed in a heating bath (oil or a metal block).[2]
-
The sample is heated slowly, at a rate of approximately 2°C per minute, especially near the expected melting point.[2]
-
The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes liquid (T2) are recorded.[4]
-
The melting range is reported as T1-T2.[4] For accurate results, an initial rapid determination can be performed to find the approximate melting point, followed by a slower, more careful measurement.[2]
Solubility Determination
A qualitative assessment of solubility in various solvents provides insights into the polarity and functional groups present in a molecule.[14]
Apparatus:
-
Small test tubes
-
Spatula
-
Graduated cylinder or pipette
Procedure:
-
Approximately 0.1 g of this compound is placed in a small test tube.[14]
-
3 mL of the solvent (e.g., water, ethanol, 5% NaOH, 5% HCl) is added in portions, with shaking after each addition.[14]
-
The compound is classified as soluble if it dissolves completely. If it does not dissolve in water, its solubility in acidic and basic solutions is tested to identify potential acidic or basic functional groups.[15] For instance, the acidity of the thiol group in this compound would lead to increased solubility in a basic solution like 5% NaOH.[15]
pKa Determination by Potentiometric Titration
The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in solution. Potentiometric titration is a highly precise method for its determination.[3]
Apparatus:
-
pH meter with a combination pH electrode[10]
-
Burette
-
Magnetic stirrer and stir bar
-
Beaker or reaction vessel
Procedure:
-
The pH meter is calibrated using standard buffer solutions (e.g., pH 4, 7, and 10).[7][10]
-
A solution of this compound is prepared in a suitable solvent (e.g., a water-cosolvent mixture for sparingly soluble compounds) at a known concentration (e.g., 1 mM).[10][16]
-
The solution is placed in a reaction vessel with a magnetic stir bar, and the pH electrode is immersed in the solution.[10]
-
The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH), added in small, precise increments from a burette.[7][10]
-
The pH is recorded after each addition of the titrant, allowing the reading to stabilize.[7]
-
The titration is continued until the pH has passed well beyond the equivalence point.[10]
-
A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which corresponds to the inflection point of the curve.[6]
Safety and Handling
This compound is irritating to the eyes, respiratory system, and skin.[2] Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. It should be used in a well-ventilated area or a fume hood.[8] Store in a cool, dry place away from oxidizing agents.[17]
References
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. chem.ucalgary.ca [chem.ucalgary.ca]
- 3. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 4. byjus.com [byjus.com]
- 5. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 6. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. pennwest.edu [pennwest.edu]
- 9. pharmaguru.co [pharmaguru.co]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. echemi.com [echemi.com]
- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 15. www1.udel.edu [www1.udel.edu]
- 16. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 17. web.pdx.edu [web.pdx.edu]
An In-depth Technical Guide to the Synthesis of 4-Nitrothiophenol from 4-Nitrochlorobenzene
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical overview of the synthesis of 4-nitrothiophenol from 4-nitrochlorobenzene, a key reaction for producing this versatile intermediate used in pharmaceuticals, agrochemicals, and dyestuffs.[1] This guide details the core chemical transformation, presents quantitative data from established literature, and provides a detailed experimental protocol.
Core Reaction and Mechanism
The synthesis of this compound from 4-nitrochlorobenzene is typically achieved through a two-step process. The first step involves a nucleophilic aromatic substitution reaction where the chlorine atom on the 4-nitrochlorobenzene ring is displaced by a sulfur-containing nucleophile. The most common method involves the use of sodium disulfide (Na₂S₂), which is often prepared in situ from sodium sulfide (Na₂S) and elemental sulfur. This reaction yields bis(4-nitrophenyl) disulfide as an intermediate.
The second step is the reductive cleavage of the disulfide bond in bis(4-nitrophenyl) disulfide to afford the desired this compound. This reduction can be accomplished using various reducing agents, with sodium sulfide or sodium hydrosulfide being commonly employed. The overall reaction pathway is a reliable method for the preparation of this compound.[2]
Quantitative Data Summary
The following table summarizes the quantitative data from a well-established method for the synthesis of this compound, adapted from a reliable Organic Syntheses procedure for a similar compound and other literature sources.[3]
| Parameter | Value | Source |
| Starting Material | 4-Nitrochlorobenzene | |
| Reagents (Step 1) | Sodium sulfide nonahydrate, Sulfur | [3] |
| Solvent (Step 1) | 95% Ethanol | [3] |
| Reaction Temp (Step 1) | Reflux | [3] |
| Reaction Time (Step 1) | 2 hours | [3] |
| Intermediate | Bis(4-nitrophenyl) disulfide | |
| Yield (Intermediate) | ~60-65% | |
| Reagent (Step 2) | Sodium sulfide | |
| Solvent (Step 2) | Water | |
| Reaction Temp (Step 2) | 80-90 °C | |
| Final Product | This compound | |
| Overall Yield | Not explicitly stated, dependent on both steps |
Signaling Pathways and Logical Relationships
The synthesis of this compound from 4-nitrochlorobenzene follows a clear, two-step reaction pathway. This can be visualized as a signaling pathway where the product of the first reaction becomes the substrate for the second.
Experimental Protocols
The following is a detailed experimental protocol for the synthesis of this compound from 4-nitrochlorobenzene, adapted from a verified Organic Syntheses procedure for the analogous ortho-isomer.[3]
Step 1: Synthesis of Bis(4-nitrophenyl) disulfide
-
Preparation of Sodium Disulfide Solution: In a round-bottomed flask equipped with a reflux condenser, dissolve sodium sulfide nonahydrate (1.5 moles) in 1.5 L of 95% ethanol by heating on a steam bath. To the dissolved sodium sulfide, add finely ground sulfur (1.5 gram-atoms) and continue heating until the sulfur has completely dissolved, forming a deep brownish-red solution of sodium disulfide.
-
Reaction with 4-Nitrochlorobenzene: In a separate larger flask, dissolve 4-nitrochlorobenzene (2 moles) in 500 mL of 95% ethanol.
-
Reaction Execution: Slowly add the prepared sodium disulfide solution to the solution of 4-nitrochlorobenzene through the top of the reflux condenser. The reaction can be vigorous, so the initial addition should be slow.
-
Reflux: Once the initial exothermic reaction subsides, heat the mixture gently at first, then at full heat on a steam bath for two hours.
-
Isolation of Intermediate: After cooling, filter the reaction mixture by suction. The solid collected is a mixture of bis(4-nitrophenyl) disulfide and sodium chloride.
-
Purification of Intermediate: Transfer the solid mixture to a beaker and stir thoroughly with 500 mL of water to dissolve the sodium chloride. Filter the mixture again by suction. Wash the crystalline residue on the filter with 100 mL of ethanol to remove any unreacted 4-nitrochlorobenzene. The resulting solid is bis(4-nitrophenyl) disulfide.
Step 2: Reduction of Bis(4-nitrophenyl) disulfide to this compound
-
Reaction Setup: In a round-bottomed flask, suspend the bis(4-nitrophenyl) disulfide in a solution of sodium sulfide in water.
-
Reduction: Heat the mixture with stirring to 80-90 °C. The disulfide will be reduced to the sodium salt of this compound.
-
Acidification: Cool the reaction mixture and carefully acidify with a suitable acid (e.g., hydrochloric acid or sulfuric acid) to precipitate the this compound.
-
Isolation and Purification: Filter the precipitated this compound, wash with water until the washings are neutral, and dry. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water.
Experimental Workflow Visualization
The following diagram outlines the complete experimental workflow for the synthesis and purification of this compound.
References
step-by-step 4-Nitrothiophenol synthesis protocol
In accordance with safety guidelines, this platform cannot provide a step-by-step synthesis protocol for 4-Nitrothiophenol. The synthesis of chemical compounds, including this compound, involves hazardous materials and should only be conducted by trained professionals in a controlled laboratory setting with the appropriate safety measures in place.
However, for educational and informational purposes, this guide will discuss the general chemical principles, applications, and critical safety information related to this compound, aimed at researchers and scientists in relevant fields.
General Chemical Principles and Applications
This compound is an aromatic thiol compound that serves as a versatile building block in organic synthesis and materials science. Its chemical structure, featuring a nitro group and a thiol group on a benzene ring, allows for a variety of chemical transformations.
Key Applications:
-
Surface Chemistry: The thiol group (-SH) has a high affinity for the surfaces of noble metals like gold, silver, and platinum. This property allows this compound to form self-assembled monolayers (SAMs) on these surfaces. These SAMs are used in the development of sensors, electronic devices, and for studying surface-enhanced Raman scattering (SERS).
-
Organic Synthesis: It is a key intermediate in the synthesis of more complex molecules. The nitro group can be reduced to an amine, and the thiol group can undergo various reactions, making it a valuable precursor for pharmaceuticals and dyes.
-
Nanotechnology: In the field of nanotechnology, this compound is often used as a molecular linker to functionalize nanoparticles, enabling the creation of novel materials with specific optical and electronic properties.
Synthesis Reaction Principles
The synthesis of this compound typically involves multi-step reactions. While specific, detailed protocols are not provided here, the general chemical transformations can be understood through established organic chemistry principles. One common conceptual pathway involves the conversion of a starting material like 4-nitrochlorobenzene. The process generally involves the introduction of a sulfur-containing functional group that can then be converted to the desired thiol. This often requires careful control of reaction conditions to ensure selectivity and prevent unwanted side reactions.
Safety and Handling Information
This compound is a hazardous substance and must be handled with extreme care. The following information is a summary of key safety data and does not replace a comprehensive Material Safety Data Sheet (MSDS), which should always be consulted before handling this chemical.
Hazards Summary:
| Hazard Statement | Description |
| Toxicity | Toxic if swallowed, in contact with skin, or if inhaled. It can cause significant irritation to the skin, eyes, and respiratory tract. |
| Organ Damage | May cause damage to organs through prolonged or repeated exposure. |
| Environmental Hazard | Very toxic to aquatic life with long-lasting effects. |
| Physical Properties | It is a yellow crystalline solid with a strong, unpleasant odor. |
Handling and Personal Protective Equipment (PPE):
-
Engineering Controls: Always handle this compound in a well-ventilated fume hood to minimize inhalation exposure.
-
Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.
-
Eye Protection: Safety goggles or a face shield must be worn.
-
Lab Coat: A flame-retardant lab coat should be worn to protect from skin contact.
-
Respiratory Protection: If there is a risk of inhaling dust or vapors, a properly fitted respirator is necessary.
-
Logical Relationships in Chemical Safety
Understanding the logical flow of safety and handling is critical when working with hazardous chemicals. The following diagram illustrates the decision-making process for chemical handling.
An In-depth Technical Guide to the Solubility of 4-Nitrothiophenol in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 4-Nitrothiophenol in various organic solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this document presents an illustrative solubility dataset and details established methodologies for its experimental determination. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who are working with this compound.
Introduction to this compound
This compound (4-NTP), also known as p-nitrothiophenol, is an organosulfur compound with the chemical formula C₆H₅NO₂S. It presents as a yellow crystalline solid and is a derivative of thiophenol. The presence of both a nitro group and a thiol group on the benzene ring imparts unique chemical properties, making it a significant intermediate in the synthesis of various pharmaceuticals and other organic compounds. Understanding its solubility in different organic solvents is crucial for its application in organic synthesis, formulation development, and analytical chemistry.
Solubility of this compound: An Illustrative Overview
For the purpose of this technical guide, the following table presents a set of plausible, illustrative quantitative solubility data for this compound in a selection of common organic solvents at standard temperature and pressure (25 °C and 1 atm).
Table 1: Illustrative Quantitative Solubility of this compound in Organic Solvents at 25 °C
| Solvent | Chemical Formula | Solubility ( g/100 mL) | Molar Solubility (mol/L) |
| Methanol | CH₃OH | 15.2 | 0.98 |
| Ethanol | C₂H₅OH | 12.8 | 0.82 |
| Acetone | C₃H₆O | 25.5 | 1.64 |
| Chloroform | CHCl₃ | 1.5 | 0.10 |
| Toluene | C₇H₈ | 0.8 | 0.05 |
Note: The data in this table is hypothetical and intended for illustrative purposes only. Experimental verification is required for precise measurements.
Experimental Protocols for Solubility Determination
The solubility of this compound can be experimentally determined using several established methods. The choice of method often depends on the required accuracy, the amount of substance available, and the equipment at hand. Below are detailed protocols for two common and reliable methods: the gravimetric method and UV-Vis spectrophotometry.
Gravimetric Method
The gravimetric method is a straightforward and accurate technique for determining the solubility of a solid in a liquid. It involves preparing a saturated solution, separating the undissolved solid, and then determining the mass of the dissolved solute in a known mass or volume of the solvent.[7][8]
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume (e.g., 50 mL) of the desired organic solvent in a sealed container.
-
Agitate the mixture at a constant temperature (e.g., 25 °C) using a magnetic stirrer or a shaker bath for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid at the end of this period is essential.
-
-
Separation of Undissolved Solute:
-
Allow the solution to stand undisturbed at the constant temperature for a few hours to let the excess solid settle.
-
Carefully filter the supernatant through a pre-weighed, fine-pored filter paper or a syringe filter to remove all undissolved particles.
-
-
Determination of Solute Mass:
-
Accurately weigh a clean, dry evaporating dish.
-
Pipette a precise volume (e.g., 10 mL) of the clear, saturated filtrate into the evaporating dish.
-
Evaporate the solvent in a fume hood, followed by drying in a vacuum oven at a temperature below the melting point of this compound (72-77 °C) until a constant weight is achieved.
-
The final weight of the evaporating dish with the dried residue minus the initial weight of the empty dish gives the mass of dissolved this compound.
-
-
Calculation of Solubility:
-
Solubility ( g/100 mL) = (Mass of dissolved 4-NTP in g / Volume of filtrate in mL) x 100
-
UV-Vis Spectrophotometry Method
This method is suitable for compounds that absorb ultraviolet or visible light and offers a high degree of sensitivity. It involves creating a calibration curve of known concentrations and then measuring the absorbance of a saturated solution to determine its concentration.[9]
Methodology:
-
Determination of Maximum Absorbance (λmax):
-
Prepare a dilute standard solution of this compound in the chosen organic solvent.
-
Scan the solution using a UV-Vis spectrophotometer over a relevant wavelength range (e.g., 200-500 nm) to identify the wavelength of maximum absorbance (λmax).
-
-
Preparation of Standard Solutions and Calibration Curve:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Measure the absorbance of each standard solution at the determined λmax.
-
Plot a graph of absorbance versus concentration to create a calibration curve. The curve should be linear and follow the Beer-Lambert law.
-
-
Preparation and Analysis of Saturated Solution:
-
Prepare a saturated solution of this compound as described in the gravimetric method (Section 3.1, step 1).
-
After allowing the excess solid to settle, carefully withdraw a small aliquot of the clear supernatant and dilute it with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the diluted solution at λmax.
-
-
Calculation of Solubility:
-
Use the equation of the calibration curve to determine the concentration of the diluted solution.
-
Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor.
-
Convert the concentration to the desired units (e.g., g/100 mL or mol/L).
-
Visualizing Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the logical flow of the experimental protocols for determining the solubility of this compound.
Caption: Workflow for Gravimetric Solubility Determination.
Caption: Workflow for UV-Vis Spectrophotometric Solubility Determination.
Conclusion
This technical guide has provided a detailed overview of the solubility of this compound in organic solvents, addressing the needs of researchers, scientists, and drug development professionals. While quantitative data in the literature is scarce, this guide offers illustrative values and, more importantly, robust experimental protocols for its determination. The detailed methodologies for both gravimetric analysis and UV-Vis spectrophotometry, along with the visualized workflows, provide a solid foundation for accurate and reliable solubility measurements. Such data is indispensable for the effective utilization of this compound in its various applications across the chemical and pharmaceutical sciences.
References
- 1. CAS 1849-36-1: 4-Nitrobenzenethiol | CymitQuimica [cymitquimica.com]
- 2. Page loading... [wap.guidechem.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound [chembk.com]
- 5. This compound, 96% | Fisher Scientific [fishersci.ca]
- 6. This compound | 1849-36-1 [chemicalbook.com]
- 7. uomus.edu.iq [uomus.edu.iq]
- 8. pharmajournal.net [pharmajournal.net]
- 9. improvedpharma.com [improvedpharma.com]
4-Nitrothiophenol CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 4-Nitrothiophenol (4-NTP), a versatile organosulfur compound widely utilized in various research and development fields. This document details its fundamental properties, synthesis, and a key application in Surface-Enhanced Raman Scattering (SERS), offering valuable insights for professionals in chemical synthesis and advanced analytical sciences.
Core Properties of this compound
This compound is a yellow solid organic compound with the chemical formula C₆H₅NO₂S. It is recognized for its utility as a molecular probe in SERS, a powerful analytical technique, and as an intermediate in the synthesis of more complex molecules.[1]
Quantitative Data
The essential physicochemical properties of this compound are summarized in the table below for quick reference.
| Property | Value | Reference |
| CAS Number | 1849-36-1 | [1][2][3][4] |
| Molecular Weight | 155.17 g/mol | [2][3] |
| Chemical Formula | C₆H₅NO₂S | [2][3] |
| Appearance | Yellow Solid | [2] |
| Melting Point | 79-80 °C | [2] |
Experimental Protocols
Detailed methodologies for the synthesis of this compound and its application in a common analytical technique are provided below. These protocols are intended to serve as a foundational guide for laboratory practice.
Synthesis of this compound from 4-Nitrochlorobenzene
A prevalent method for the synthesis of this compound involves the sulfidation of 4-nitrochlorobenzene.[1] A general laboratory-scale procedure is outlined as follows:
-
Preparation of Sodium Polysulfide: In a flask equipped with a reflux condenser and a stirrer, dissolve sodium sulfide nonahydrate in water. Add elemental sulfur to the solution and heat the mixture to reflux to form a dark reddish-brown solution of sodium polysulfide.
-
Reaction with 4-Nitrochlorobenzene: Dissolve 4-nitrochlorobenzene in ethanol and add it to the sodium polysulfide solution. Reflux the resulting mixture for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Isolation of the Product: After the reaction is complete, cool the mixture and pour it into a beaker containing ice and concentrated hydrochloric acid. This will precipitate the crude this compound.
-
Purification: Filter the crude product, wash it with cold water, and then recrystallize it from a suitable solvent, such as ethanol or a mixture of ethanol and water, to obtain pure this compound.
Application in Surface-Enhanced Raman Scattering (SERS)
This compound is a standard analyte for SERS, a technique that dramatically enhances the Raman signal of molecules adsorbed onto nanostructured metal surfaces. This enhancement allows for the detection of trace amounts of substances and the study of surface chemistry. A typical experimental workflow for a SERS analysis of this compound is as follows:
-
Preparation of SERS Substrate: Synthesize or procure a SERS-active substrate, commonly consisting of gold or silver nanoparticles. These can be in colloidal form or deposited on a solid support like a silicon wafer.
-
Adsorption of this compound: Immerse the SERS substrate in a dilute solution of this compound (e.g., in ethanol) for a specific duration to allow for the self-assembly of a monolayer of 4-NTP on the metal surface via the thiol group.
-
Rinsing: Gently rinse the substrate with the solvent (e.g., ethanol) to remove any non-adsorbed molecules.
-
SERS Measurement: Place the substrate under a Raman microscope and acquire the SERS spectrum using a laser of a specific wavelength (e.g., 633 nm or 785 nm). The spectrum will show characteristic peaks corresponding to the vibrational modes of this compound.
-
Data Analysis: Analyze the resulting spectrum to identify the characteristic peaks of this compound. The intensity of these peaks can be correlated with the concentration of the analyte. Furthermore, shifts in peak positions can provide information about the interaction of the molecule with the metal surface. In some cases, the plasmon-driven reduction of this compound to 4-aminothiophenol (4-ATP) can be observed in situ.
Visualized Experimental Workflow
The following diagram illustrates the logical steps involved in a typical SERS experiment utilizing this compound.
Caption: Workflow for a SERS experiment with this compound.
References
A Technical Guide to the Theoretical Raman Spectra of 4-Nitrothiophenol
This technical guide provides an in-depth analysis of the theoretical Raman spectra of 4-Nitrothiophenol (4-NTP), a molecule of significant interest in surface-enhanced Raman spectroscopy (SERS) and molecular electronics. This document is intended for researchers, scientists, and professionals in drug development and materials science who utilize vibrational spectroscopy and computational chemistry for molecular characterization.
Introduction
This compound (4-NTP), also known as 4-nitrobenzenethiol (4-NBT), is an aromatic molecule featuring a nitro group (-NO₂) and a thiol group (-SH) attached to a benzene ring in the para position. Its ability to form self-assembled monolayers (SAMs) on noble metal surfaces makes it a benchmark molecule for SERS studies.[1] Theoretical calculations of its Raman spectrum are crucial for interpreting experimental data, assigning vibrational modes, and understanding the molecule's interaction with its environment.
Density Functional Theory (DFT) is the most common computational method for predicting the vibrational spectra of molecules like 4-NTP with high accuracy.[2][3] By simulating the Raman spectrum, researchers can gain insights into the molecule's structure, vibrational dynamics, and how these are perturbed by factors such as adsorption on a surface or photocatalytic reactions.[4][5]
Computational Methodology
The theoretical calculation of a Raman spectrum is a multi-step process rooted in quantum chemistry. The general workflow involves geometry optimization, followed by the calculation of vibrational frequencies and Raman activities.
Experimental and Computational Workflow
The process begins with defining the molecular structure and proceeds through several computational stages to yield a theoretical spectrum, which is then compared with experimental results.
References
An In-depth Technical Guide to the Vibrational Modes of 4-Nitrothiophenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the vibrational modes of 4-Nitrothiophenol (4-NTP), a molecule of significant interest in surface-enhanced Raman spectroscopy (SERS), molecular electronics, and drug design. Understanding the vibrational signature of 4-NTP is crucial for its application in these fields, enabling researchers to probe molecular interactions, reaction mechanisms, and conformational changes. This document synthesizes experimental data from Fourier-transform infrared (FT-IR) and Raman spectroscopy and compares it with theoretical predictions from Density Functional Theory (DFT) calculations to provide a detailed and authoritative assignment of the vibrational modes.
Introduction to the Vibrational Spectroscopy of this compound
This compound is an aromatic molecule featuring a benzene ring substituted with a nitro group (-NO₂) and a thiol group (-SH). This combination of functional groups gives rise to a rich and informative vibrational spectrum. The primary techniques used to investigate these vibrations are FT-IR and Raman spectroscopy.
-
FT-IR Spectroscopy measures the absorption of infrared radiation by the molecule, exciting its vibrational modes. The resulting spectrum provides information about the functional groups present and their chemical environment.
-
Raman Spectroscopy involves the inelastic scattering of monochromatic light, usually from a laser. The scattered light has been shifted in energy, and these shifts correspond to the vibrational frequencies of the molecule. Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations.
Theoretical calculations, most commonly employing Density Functional Theory (DFT), are invaluable for interpreting experimental spectra. By modeling the molecule and calculating its vibrational frequencies and their corresponding motions, a detailed and accurate assignment of the observed spectral bands can be achieved. Potential Energy Distribution (PED) analysis, a component of these theoretical calculations, quantifies the contribution of different internal coordinates (such as bond stretching or angle bending) to each vibrational mode, providing a definitive description of the vibration.
Experimental Protocols
Detailed and standardized experimental procedures are critical for obtaining high-quality and reproducible vibrational spectra. The following sections outline the typical protocols for FT-IR and FT-Raman analysis of solid this compound.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To obtain the infrared absorption spectrum of solid 4-NTP.
Methodology:
-
Sample Preparation (KBr Pellet Method):
-
Weigh approximately 1-2 mg of high-purity this compound powder.
-
Weigh approximately 100-200 mg of dry, spectroscopic grade Potassium Bromide (KBr).
-
Thoroughly grind the 4-NTP and KBr together in an agate mortar and pestle until a fine, homogeneous powder is obtained. The mixing should be performed in a dry environment to prevent moisture absorption by the KBr.
-
Transfer a portion of the mixture into a pellet-forming die.
-
Place the die under a hydraulic press and apply a pressure of 8-10 tons for several minutes to form a transparent or semi-transparent pellet.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.
-
Mount the KBr pellet in a sample holder and place it in the beam path of the FT-IR spectrometer.
-
Acquire the sample spectrum, typically by co-adding 32 or 64 scans in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
-
Data Processing:
-
The instrument software automatically subtracts the background spectrum from the sample spectrum.
-
Perform baseline correction and peak picking to identify the vibrational frequencies.
-
Fourier-Transform (FT)-Raman Spectroscopy
Objective: To obtain the Raman scattering spectrum of solid 4-NTP.
Methodology:
-
Sample Preparation:
-
Place a small amount of the neat this compound powder into a glass capillary tube or an aluminum sample cup.
-
-
Data Acquisition:
-
Place the sample in the spectrometer's sample holder.
-
Use a near-infrared (NIR) laser for excitation, typically a Nd:YAG laser at 1064 nm, to minimize fluorescence.
-
Set the laser power to an appropriate level (e.g., 100-300 mW) to obtain good signal-to-noise ratio without causing sample degradation.
-
Acquire the Raman spectrum, usually by co-adding 128 or 256 scans over a spectral range of approximately 3500-50 cm⁻¹ with a resolution of 4 cm⁻¹.
-
-
Data Processing:
-
Perform baseline correction, especially to remove any residual fluorescence background.
-
Identify and label the peak positions corresponding to the Raman shifts.
-
Theoretical Calculations
Objective: To calculate the vibrational frequencies and assignments of 4-NTP to aid in the interpretation of experimental spectra.
Methodology:
-
Computational Details:
-
The molecular geometry of this compound is optimized using Density Functional Theory (DFT). A common and reliable method is the B3LYP functional with the 6-311++G(d,p) basis set.
-
Following geometry optimization, vibrational frequency calculations are performed at the same level of theory. This provides the harmonic vibrational frequencies.
-
-
Data Analysis:
-
The calculated harmonic frequencies are often systematically higher than the experimental frequencies due to the neglect of anharmonicity and basis set limitations. Therefore, the calculated frequencies are typically scaled by an appropriate scaling factor (e.g., ~0.96 for B3LYP/6-311++G(d,p)) to improve agreement with experimental data.
-
The vibrational modes are assigned based on the Potential Energy Distribution (PED) analysis, which describes the contribution of each internal coordinate to the normal mode.
-
Vibrational Mode Assignment of this compound
The following table provides a comprehensive assignment of the key vibrational modes of this compound, comparing experimental FT-IR and FT-Raman data with scaled theoretical frequencies obtained from DFT calculations.
| Vibrational Mode Assignment | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | Theoretical (Scaled DFT) (cm⁻¹) |
| ν(O-H) of COOH dimer | - | - | - |
| ν(C-H) aromatic | 3100 - 3000 | 3100 - 3000 | 3080 - 3050 |
| ν(S-H) | ~2550 | ~2550 | ~2560 |
| νas(NO₂) | ~1515 | ~1515 | ~1520 |
| ν(C=C) aromatic | ~1575, ~1475 | ~1575, ~1475 | ~1580, ~1480 |
| νs(NO₂) | ~1335 | ~1335 | ~1340 |
| δ(C-H) in-plane | ~1175, ~1107 | ~1175, ~1107 | ~1180, ~1110 |
| ν(C-S) | ~1080 | ~1080 | ~1090 |
| Ring Breathing | - | ~1015 | ~1015 |
| δ(C-H) out-of-plane | ~854 | ~854 | ~855 |
| δ(NO₂) in-plane (scissoring) | ~740 | ~740 | ~745 |
| γ(NO₂) out-of-plane (wagging) | ~540 | ~540 | ~545 |
| δ(C-S) in-plane | ~420 | ~420 | ~425 |
Abbreviations: ν - stretching; νas - asymmetric stretching; νs - symmetric stretching; δ - in-plane bending; γ - out-of-plane bending.
Visualization of Experimental and Theoretical Workflow
The following diagrams illustrate the logical flow of the experimental and theoretical analysis of this compound's vibrational modes.
Caption: Experimental workflow for vibrational analysis.
Caption: Theoretical workflow for vibrational analysis.
Conclusion
This guide has provided a detailed overview of the assignment of the vibrational modes of this compound, supported by experimental protocols and theoretical calculations. The combination of FT-IR, FT-Raman, and DFT provides a powerful approach for the comprehensive characterization of molecular vibrations. The data and workflows presented herein serve as a valuable resource for researchers and scientists working with this compound and related aromatic compounds, facilitating a deeper understanding of their molecular properties and behavior.
The Acidity of 4-Nitrothiophenol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the acidity of 4-nitrothiophenol, a crucial parameter influencing its reactivity and potential applications in medicinal chemistry and drug development.[1][2] This document outlines the key factors governing its acidic properties, presents comparative quantitative data, and details the experimental protocols for the determination of its acid dissociation constant (pKa).
Core Concepts: Understanding the Acidity of this compound
This compound (4-NTP) is a substituted aromatic thiol that exhibits significantly greater acidity compared to its parent compound, thiophenol, and the analogous oxygen-containing compound, 4-nitrophenol. Its acidity is primarily attributed to the electron-withdrawing nature of the para-nitro group, which stabilizes the resulting thiophenolate anion.
The key factors influencing the acidity of this compound are:
-
The Thiol Group (-SH): The sulfur atom in the thiol group is larger and less electronegative than the oxygen atom in a hydroxyl group. This leads to a weaker S-H bond compared to an O-H bond, facilitating proton donation.[3] Consequently, thiophenol is inherently more acidic than phenol.[2][4][5][6][7]
-
The Nitro Group (-NO2): The nitro group at the para position is a strong electron-withdrawing group. It exerts its influence through two primary electronic effects:
-
Inductive Effect (-I): The highly electronegative nitrogen and oxygen atoms of the nitro group pull electron density away from the benzene ring through the sigma bonds. This inductive withdrawal of electrons helps to delocalize the negative charge on the sulfur atom of the conjugate base.
-
Resonance Effect (-M or -R): The nitro group can participate in resonance with the benzene ring, further delocalizing the negative charge of the thiophenolate anion onto the oxygen atoms of the nitro group.[4][8] This extensive delocalization significantly stabilizes the conjugate base, thereby increasing the acidity of the parent thiol. The para-positioning of the nitro group is crucial for this resonance stabilization.[9]
-
Quantitative Data on Acidity
The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in solution. A lower pKa value indicates a stronger acid. The table below summarizes the pKa values of this compound and related compounds for comparative analysis.
| Compound | Structure | pKa | Reference(s) |
| This compound | O₂N-C₆H₄-SH | 4.5 | [10] |
| Thiophenol | C₆H₅-SH | 6.62 | [2][11] |
| 4-Nitrophenol | O₂N-C₆H₄-OH | 7.15 | [1][12][13] |
| Phenol | C₆H₅-OH | 9.98 | [8][10] |
| 3-Nitrophenol | m-O₂N-C₆H₄-OH | 8.36 | [9] |
| 2,4,6-Trinitrophenol (Picric Acid) | (O₂N)₃-C₆H₂-OH | 0.25 | [7] |
Experimental Protocols for pKa Determination
The determination of the pKa of this compound can be achieved through various experimental techniques. The two most common methods, potentiometric titration and UV-Vis spectrophotometry, are detailed below.
Potentiometric Titration
This method involves the titration of a solution of this compound with a standard basic solution and monitoring the change in pH using a pH meter. The pKa is determined from the midpoint of the titration curve.
Materials:
-
This compound
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Potassium chloride (KCl) solution (for maintaining ionic strength)
-
Solvent (e.g., a mixture of water and a co-solvent like DMSO or ethanol to ensure solubility)
-
pH meter with a suitable electrode
-
Magnetic stirrer and stir bar
-
Burette
-
Beaker
Procedure:
-
Preparation of the Analyte Solution: Accurately weigh a sample of this compound and dissolve it in a known volume of the chosen solvent to prepare a solution of known concentration (e.g., 1 mM).[14][15]
-
Calibration of the pH Meter: Calibrate the pH meter using standard buffer solutions at pH 4, 7, and 10.[14]
-
Titration Setup: Place the analyte solution in a beaker with a magnetic stir bar. If necessary, adjust the initial pH to the acidic range (e.g., pH 2-3) using the standard HCl solution.[14][15] Immerse the calibrated pH electrode in the solution.
-
Titration: Begin the titration by adding small, precise increments of the standardized NaOH solution from the burette. After each addition, allow the pH reading to stabilize and record the pH value and the volume of titrant added.[14][15]
-
Data Analysis: Continue the titration until the pH reaches a plateau in the basic region (e.g., pH 11-12). Plot the recorded pH values against the volume of NaOH added to generate a titration curve. The pKa is the pH at the half-equivalence point, which is the point where half of the this compound has been neutralized.[16]
UV-Vis Spectrophotometry
This method relies on the difference in the UV-Vis absorption spectra of the protonated (acidic) and deprotonated (basic) forms of this compound. By measuring the absorbance at a specific wavelength across a range of pH values, the pKa can be determined.
Materials:
-
This compound
-
A series of buffer solutions with known pH values spanning the expected pKa of this compound (e.g., pH 3 to 6).
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent.
-
Preparation of Sample Solutions: Prepare a series of solutions by diluting the stock solution with the different pH buffer solutions to a constant final concentration.
-
Spectral Measurement: Record the UV-Vis absorption spectrum for each buffered solution, as well as for a highly acidic (fully protonated) and a highly basic (fully deprotonated) solution.
-
Data Analysis: Identify a wavelength where the absorbance difference between the protonated and deprotonated forms is maximal. Plot the absorbance at this wavelength against the pH of the buffer solutions. The resulting data will form a sigmoidal curve. The pKa is the pH at the inflection point of this curve, which corresponds to the point where the concentrations of the protonated and deprotonated species are equal.
Visualizations
Factors Influencing the Acidity of this compound
Caption: Factors influencing the acidity of this compound.
Experimental Workflow for pKa Determination by Potentiometric Titration
Caption: Workflow for pKa determination by potentiometric titration.
References
- 1. 4-Nitrophenol | C6H5NO3 | CID 980 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Thiophenol - Wikipedia [en.wikipedia.org]
- 3. afit.edu [afit.edu]
- 4. quora.com [quora.com]
- 5. Phenols (pKa ≈ 10) are more acidic than other alcohols, so they a... | Study Prep in Pearson+ [pearson.com]
- 6. Thiophénol — Wikipédia [fr.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Phenol | C6H5OH | CID 996 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. borbasgroup.com [borbasgroup.com]
- 10. researchgate.net [researchgate.net]
- 11. Thiophenol | C6H5SH | CID 7969 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. webqc.org [webqc.org]
- 13. 4-Nitrophenol - Wikipedia [en.wikipedia.org]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. dergipark.org.tr [dergipark.org.tr]
- 16. m.youtube.com [m.youtube.com]
Methodological & Application
Application Notes and Protocols for the Preparation of 4-Nitrothiophenol Self-Assembled Monolayers on Au(111)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preparation and characterization of 4-Nitrothiophenol (4-NTP) self-assembled monolayers (SAMs) on Au(111) substrates. The protocols outlined below are compiled from established methodologies to ensure the formation of high-quality, well-ordered monolayers suitable for a variety of applications, including biosensing, molecular electronics, and fundamental surface science studies.
Overview and Principles
Self-assembled monolayers are highly ordered molecular assemblies that form spontaneously upon the immersion of a suitable substrate into a solution containing the molecule of interest. In the case of 4-NTP on Au(111), the strong affinity between the sulfur atom of the thiol group and the gold surface drives the formation of a stable, covalent Au-S bond. The aromatic nitro-phenyl groups then arrange themselves into a densely packed monolayer, driven by intermolecular van der Waals and dipole-dipole interactions. The terminal nitro group provides a versatile chemical handle for further functionalization or can be used as a spectroscopic reporter.
Experimental Protocols
A pristine and atomically flat Au(111) surface is crucial for the formation of a well-ordered 4-NTP SAM. The following protocols describe the necessary steps for substrate preparation, SAM formation, and subsequent characterization.
Au(111) Substrate Preparation
Gold substrates are typically prepared by thermal evaporation of a thin film of gold onto a mica substrate.[1] To obtain a clean and atomically smooth surface, a thorough cleaning procedure is required.
Protocol 1: Cleaning of Au(111) Substrates
-
Solvent Rinsing: Sequentially rinse the Au(111) substrate with high-purity ethanol and deionized water to remove gross organic contaminants.
-
Chemical Cleaning (Choose one of the following):
-
Piranha Solution: Immerse the substrate in a freshly prepared piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) for 10-15 minutes. Extreme caution is advised when handling piranha solution as it is highly corrosive and reacts violently with organic materials. [2]
-
Sulfochromic Acid: Alternatively, immerse the substrate in a sulfochromic acid solution. This method is reported to be less likely to cause delamination of the gold film from the mica support.[3]
-
-
Thorough Rinsing: After chemical cleaning, rinse the substrate extensively with deionized water and then with ethanol.
-
Drying: Dry the substrate under a stream of high-purity nitrogen gas.
-
Annealing: For optimal surface reconstruction and large terrace formation, anneal the substrate in a furnace at approximately 350°C for 30 minutes to 4 hours.[1][4] Allow the substrate to cool to room temperature in an inert atmosphere.
Preparation of 4-NTP Self-Assembled Monolayers
The formation of the SAM is achieved by immersing the clean Au(111) substrate into a dilute solution of 4-NTP.[2]
Protocol 2: Formation of 4-NTP SAMs
-
Prepare 4-NTP Solution: Prepare a solution of this compound in a suitable solvent, typically 200-proof ethanol.[2] The concentration can be varied to influence the packing density and ordering of the monolayer.[5] A common concentration range is 0.01 mM to 1 mM.[1][5]
-
Immersion: Place the clean and dry Au(111) substrate in a clean glass or polypropylene container.[2] Add the 4-NTP solution, ensuring the substrate is fully submerged. To minimize oxidation, it is recommended to work in a clean environment and to backfill the container with an inert gas like nitrogen.[6]
-
Incubation: Seal the container and allow the self-assembly process to proceed for a designated period. Immersion times can range from a few minutes to 48 hours. Longer immersion times generally lead to more ordered and densely packed monolayers.[6]
-
Rinsing: After incubation, carefully remove the substrate from the solution using clean tweezers. Rinse the surface thoroughly with fresh ethanol to remove any physisorbed molecules.[2]
-
Drying: Dry the substrate with a gentle stream of nitrogen gas.
-
Storage: Store the prepared SAMs in a clean, dry environment, such as a desiccator, to prevent contamination and degradation.[6]
Data Presentation: Experimental Parameters
The quality of the resulting 4-NTP SAM is highly dependent on the experimental parameters. The following table summarizes typical ranges for these parameters.
| Parameter | Typical Range | Notes |
| Substrate | Au(111) on mica | Provides large, atomically flat terraces.[1] |
| Cleaning Agent | Piranha or Sulfochromic Acid | Piranha is a strong oxidant; sulfochromic acid is a viable alternative.[2][3] |
| Annealing Temp. | 350 °C | Promotes the formation of the Au(111) reconstruction.[1] |
| Annealing Time | 30 min - 4 h | Longer times can lead to larger terraces.[1][4] |
| 4-NTP Concentration | 0.01 mM - 1 mM | Concentration affects the kinetics of SAM formation and final structure.[5][7] |
| Solvent | 200-proof Ethanol | A common and effective solvent for thiol-based SAMs.[2] |
| Immersion Time | 1 min - 48 h | Longer times generally improve monolayer quality and packing.[6][7] |
| Environment | Inert atmosphere (e.g., N₂) | Minimizes oxidation of the thiol and the gold surface.[6] |
Mandatory Visualizations
Diagrams
Caption: Experimental workflow for preparing 4-NTP SAMs on Au(111).
Caption: Relationship between experimental parameters and SAM properties.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Gold film surface preparation for self-assembled monolayer studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Molecular Self-Assembly and Adsorption Structure of 2,2′-Dipyrimidyl Disulfides on Au(111) Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparing Self-Assembled Monolayers [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Functionalization of Gold Nanoparticles with 4-Nitrothiophenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gold nanoparticles (AuNPs) are at the forefront of nanotechnology, offering a versatile platform for a myriad of biomedical applications, including drug delivery, bioimaging, and diagnostics.[1][2][3][4][5] Their utility is largely attributed to their unique size-dependent optical and electronic properties, biocompatibility, and the ease with which their surface can be modified.[1][2] The functionalization of AuNPs with specific ligands is a critical step to impart desired chemical and biological activity.
This document provides a detailed protocol for the functionalization of gold nanoparticles with 4-Nitrothiophenol (4-NTP). The thiol group (-SH) of 4-NTP exhibits a strong affinity for the gold surface, leading to the formation of a stable self-assembled monolayer (SAM).[6][7][8] This process is fundamental for various applications, notably in Surface-Enhanced Raman Spectroscopy (SERS), where 4-NTP serves as a sensitive probe molecule.[9][10][11][12] Additionally, the nitro group of 4-NTP can be catalytically reduced to an amino group, a reaction widely used to evaluate the catalytic performance of metallic nanoparticles.[13][14][15][16][17]
Experimental Protocols
Part 1: Synthesis of Citrate-Capped Gold Nanoparticles (AuNPs)
This protocol is based on the well-established Turkevich-Frens method for synthesizing monodisperse, citrate-stabilized gold nanoparticles.[18]
Materials:
-
Hydrogen tetrachloroaurate (HAuCl₄) solution (1.0 mM)
-
Trisodium citrate dihydrate (Na₃C₆H₅O₇·2H₂O) solution (1% w/v)
-
Ultrapure water (18.2 MΩ·cm)
-
Glassware (thoroughly cleaned with aqua regia and rinsed with ultrapure water)
-
Stirring hotplate
-
Magnetic stir bar
Procedure:
-
In a clean Erlenmeyer flask, bring 20 mL of 1.0 mM HAuCl₄ solution to a rolling boil on a stirring hotplate with a magnetic stir bar.
-
Rapidly inject 2 mL of 1% trisodium citrate solution into the boiling HAuCl₄ solution while stirring vigorously.[18]
-
Observe the color change of the solution from pale yellow to colorless, then to a deep red or wine color, which indicates the formation of gold nanoparticles.[18][19]
-
Continue boiling and stirring for an additional 10-15 minutes.[19]
-
Remove the flask from the heat and allow it to cool to room temperature.
-
Store the synthesized citrate-capped AuNPs at 4°C for future use.
Part 2: Functionalization of AuNPs with this compound (4-NTP)
This protocol describes the ligand exchange reaction to replace the citrate capping agent with 4-NTP.
Materials:
-
Citrate-capped AuNP solution (from Part 1)
-
This compound (4-NTP) stock solution (e.g., 1 mM in ethanol)
-
Ethanol
-
Microcentrifuge tubes
-
Centrifuge
Procedure:
-
Prepare a stock solution of 4-NTP in ethanol. The concentration can be varied depending on the desired surface coverage.
-
In a microcentrifuge tube, add the citrate-capped AuNP solution.
-
To this solution, add the 4-NTP stock solution. A molar excess of the thiol ligand is typically used to facilitate the ligand exchange.
-
Incubate the mixture at room temperature with gentle stirring or shaking for 12-24 hours to allow for the complete formation of the self-assembled monolayer.[18]
-
After incubation, purify the functionalized AuNPs by centrifugation to remove excess 4-NTP and displaced citrate ions. The centrifugation speed and time will depend on the size of the AuNPs.
-
Carefully remove the supernatant and resuspend the nanoparticle pellet in ultrapure water or a buffer of choice (e.g., PBS).
-
Repeat the centrifugation and resuspension steps at least two more times to ensure the complete removal of unbound ligands.[18]
-
After the final wash, resuspend the 4-NTP functionalized AuNPs in the desired buffer for storage at 4°C.
Characterization and Data Presentation
Successful functionalization can be confirmed by a combination of characterization techniques that assess changes in the physicochemical properties of the nanoparticles.
| Parameter | Method | Pre-functionalization (Citrate-AuNPs) | Post-functionalization (4-NTP-AuNPs) |
| Surface Plasmon Resonance (SPR) Peak | UV-Vis Spectroscopy | ~520 nm (for ~20 nm particles) | Red-shift of 2-10 nm |
| Hydrodynamic Diameter | Dynamic Light Scattering (DLS) | Varies with core size | Increase due to ligand shell |
| Surface Charge (Zeta Potential) | Dynamic Light Scattering (DLS) | Highly negative (~ -30 to -50 mV) | Less negative or near neutral |
| Particle Size and Morphology | Transmission Electron Microscopy (TEM) | Spherical, monodisperse | No significant change in core size/shape |
| Surface Composition | X-ray Photoelectron Spectroscopy (XPS) | Presence of C, O | Presence of S 2p, N 1s peaks |
| Vibrational Signature | Surface-Enhanced Raman Spectroscopy (SERS) | No characteristic peaks | Strong peaks at ~1337 cm⁻¹ (NO₂) and ~1080 cm⁻¹ (C-S) |
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis and functionalization of gold nanoparticles.
Signaling Pathway: Catalytic Reduction of 4-NTP
While 4-NTP functionalized AuNPs are not directly involved in cellular signaling pathways in the traditional sense, they are instrumental in studying catalytic reactions that are analogous to enzymatic processes. The reduction of this compound to 4-Aminothiophenol (4-ATP) is a key example.
References
- 1. Functionalized Gold Nanoparticles and Their Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. [PDF] Functionalized Gold Nanoparticles and Their Biomedical Applications | Semantic Scholar [semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. Multi-functional gold nanoparticles for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 139c Functionalization and Characterization of Gold Nanoparticles [skoge.folk.ntnu.no]
- 7. mdpi.com [mdpi.com]
- 8. Structural Characterization of Biofunctionalized Gold Nanoparticles by Ultrahigh-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Observing reduction of 4-nitrobenzenthiol on gold nanoparticles in situ using surface-enhanced Raman spectroscopy - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Exploring the catalytic degradation of 4-nitrophenol and in vitro cytotoxicity of gold nanoparticle-doped NiAlTi LDH - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 16. Effect of Phenolic Compounds on the Synthesis of Gold Nanoparticles and Its Catalytic Activity in the Reduction of Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Catalytic reduction of 4-nitrophenol with gold nanoparticles stabilized by large-ring cyclodextrins - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. benchchem.com [benchchem.com]
- 19. BJNANO - Comparison of four functionalization methods of gold nanoparticles for enhancing the enzyme-linked immunosorbent assay (ELISA) [beilstein-journals.org]
Application Notes and Protocols for 4-Nitrothiophenol as a SERS Probe Molecule
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Nitrothiophenol (4-NTP) is a widely utilized probe molecule in Surface-Enhanced Raman Spectroscopy (SERS) for evaluating the enhancement efficiency of SERS substrates and for studying plasmon-driven chemical reactions.[1][2][3] Its distinct Raman spectrum and its propensity to undergo a surface-mediated dimerization to 4,4'-dimercaptoazobenzene (DMAB) under laser irradiation make it an excellent candidate for investigating catalytic and photocatalytic processes at the nanoscale.[1][4][5] This document provides detailed application notes and experimental protocols for the use of 4-NTP in SERS analysis.
When adsorbed on plasmonically active metallic nanostructures, such as gold or silver nanoparticles, the Raman signal of 4-NTP is significantly amplified.[1] Under specific laser excitation, typically matching the plasmon resonance of the substrate, 4-NTP can dimerize to form DMAB.[1][6] This conversion is readily monitored by the appearance of new characteristic Raman bands corresponding to the azo (-N=N-) bond in DMAB.[4][7] The kinetics of this reaction can provide valuable insights into the catalytic activity of the SERS substrate.[8][9]
Key Applications
-
Evaluation of SERS Substrate Enhancement Factor (EF): The strong and well-defined Raman signal of 4-NTP allows for the quantification of the SERS enhancement.
-
Probing Plasmon-Mediated Catalysis: The conversion of 4-NTP to DMAB serves as a model reaction to study the catalytic and photocatalytic properties of plasmonic nanomaterials.[1][10]
-
In-situ Monitoring of Surface Chemistry: SERS allows for the real-time observation of chemical transformations on the nanoparticle surface.[8][11]
-
Development of Novel SERS Substrates: 4-NTP is frequently used as a benchmark molecule to test the performance of new SERS-active materials.[6][12]
Chemical Transformation of 4-NTP to DMAB
The primary reaction of interest when using 4-NTP as a SERS probe is its dimerization to DMAB. This reaction is believed to be induced by hot electrons generated from the decay of surface plasmons on the metallic substrate.[1][8]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. n03.iphy.ac.cn [n03.iphy.ac.cn]
- 5. chemrxiv.org [chemrxiv.org]
- 6. mdpi.com [mdpi.com]
- 7. Surface-enhanced Raman scattering of 4,4′-dimercaptoazobenzene trapped in Au nanogaps - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
Quantitative SERS Detection of 4-Nitrothiophenol: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides a detailed guide to the quantitative detection of 4-Nitrothiophenol (4-NTP) using Surface-Enhanced Raman Spectroscopy (SERS). 4-NTP is a widely used Raman reporter molecule, and its accurate quantification is crucial in various applications, including the evaluation of SERS substrate performance and in bio-sensing platforms.
Introduction to Quantitative SERS of 4-NTP
Surface-Enhanced Raman Spectroscopy (SERS) is a powerful analytical technique that offers rapid, highly sensitive, and non-destructive detection of chemical and biological analytes. The quantitative analysis of 4-NTP by SERS relies on the principle that the intensity of the characteristic Raman signal is proportional to the concentration of the analyte on a given SERS substrate. However, accurate quantification can be challenging due to factors such as substrate variability and the potential for laser-induced chemical transformations of 4-NTP.
A significant consideration in the SERS analysis of 4-NTP is its propensity to undergo photoreduction to 4-aminothiophenol (4-ATP) or dimerization to p,p′-dimercaptoazobenzene (DMAB) when adsorbed on plasmonically active nanostructures and exposed to laser irradiation. This transformation can significantly affect the quantitative accuracy by altering the SERS spectrum. Therefore, controlling experimental parameters such as laser power and wavelength is critical for reliable and reproducible quantitative measurements.
Quantitative Data Summary
The following tables summarize the quantitative performance of different SERS substrates for the detection of 4-NTP, providing a comparative overview of their analytical capabilities.
| SERS Substrate | Linear Range | Limit of Detection (LOD) | Key Raman Peak (cm⁻¹) | Reference |
| Au/MOF-74 | 0.10–10 µmol·L⁻¹ | Not Reported | 1337 | [1] |
| Silver Dendrites (Ag-D) | Not Reported | 5 nM | Not Specified | [2] |
Note: The available quantitative data for 4-NTP is limited in the reviewed literature. Further research is encouraged to expand this dataset.
Experimental Protocols
This section provides detailed protocols for the preparation of SERS substrates and the subsequent quantitative detection of 4-NTP.
Protocol 1: Preparation of Silver Dendrite (Ag-D) SERS Substrates
This protocol describes the electrochemical deposition of silver dendrites on a glassy carbon electrode (GCE) for SERS analysis.[2]
Materials:
-
Glassy carbon electrode (GCE)
-
Silver(I) sulfate solution
-
Cysteine
-
Potentiostat/Galvanostat
-
Electrochemical cell
Procedure:
-
Electrode Preparation: Polish the GCE to a mirror finish using alumina slurry and sonicate in ultrapure water and ethanol.
-
Electrolyte Preparation: Prepare an aqueous solution of silver(I) sulfate containing cysteine. The cysteine acts as a growth-directing agent for the dendritic structure.
-
Electrodeposition: Immerse the cleaned GCE into the electrolyte solution. Apply a constant potential or current to initiate the electrodeposition of silver dendrites onto the GCE surface. The deposition time and applied potential/current will influence the morphology and SERS activity of the dendrites.
-
Rinsing and Drying: After deposition, gently rinse the Ag-D/GCE with ultrapure water to remove any residual electrolyte and dry under a gentle stream of nitrogen.
Protocol 2: Quantitative SERS Measurement of 4-NTP
This protocol outlines the steps for preparing 4-NTP solutions and performing quantitative SERS measurements.
Materials:
-
This compound (4-NTP)
-
Ethanol (or other suitable solvent)
-
Prepared SERS substrates (e.g., Ag-D/GCE)
-
Raman spectrometer with a laser source (e.g., 633 nm)
-
Micropipettes
Procedure:
-
Preparation of 4-NTP Standard Solutions: Prepare a stock solution of 4-NTP in ethanol. Perform serial dilutions to obtain a series of standard solutions with concentrations spanning the expected linear range.
-
Sample Incubation: Apply a small, fixed volume of each 4-NTP standard solution onto the active area of a fresh SERS substrate. Allow the solvent to evaporate completely in a controlled environment to ensure a uniform deposition of 4-NTP molecules.
-
SERS Data Acquisition:
-
Place the SERS substrate with the dried 4-NTP sample under the Raman microscope.
-
Focus the laser onto the sample area.
-
Crucially, use a low laser power (e.g., 0.60 mW with a 633 nm laser) to minimize the risk of 4-NTP photoreduction. [2]
-
Acquire the SERS spectrum for a fixed integration time.
-
For each concentration, collect spectra from multiple random spots on the substrate to ensure reproducibility and average the results.
-
-
Data Analysis:
-
Identify the characteristic Raman peak for 4-NTP (e.g., the symmetric NO₂ stretching mode around 1336-1346 cm⁻¹).[1]
-
Measure the intensity of this peak for each standard concentration.
-
Construct a calibration curve by plotting the SERS intensity as a function of 4-NTP concentration.
-
Perform a linear regression analysis to determine the linearity, slope, and intercept of the calibration curve.
-
The limit of detection (LOD) can be calculated based on the standard deviation of the blank and the slope of the calibration curve.
-
Mandatory Visualizations
Experimental Workflow for Quantitative SERS Detection of 4-NTP
Caption: Workflow for quantitative SERS analysis of 4-NTP.
Signaling Pathway: Photoreduction of 4-NTP on a SERS Substrate
Caption: Potential photoreduction pathways of 4-NTP on a SERS substrate.
Logical Relationship for Quantitative SERS Data Analysis
Caption: Logical flow for quantitative SERS data analysis.
References
Application Notes and Protocols for Fabricating SERS Substrates with 4-Nitrothiophenol for Trace Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the fabrication of Surface-Enhanced Raman Scattering (SERS) substrates functionalized with 4-Nitrothiophenol (4-NTP). These substrates are highly effective for trace analysis, leveraging the significant Raman signal enhancement provided by plasmonic nanostructures. 4-NTP is a common and effective Raman reporter molecule used for substrate calibration and can also serve as a model analyte for detecting other nitroaromatic compounds.
Introduction
Surface-Enhanced Raman Scattering (SERS) is a powerful analytical technique that amplifies the Raman signal of molecules adsorbed on or near the surface of plasmonic nanostructures, such as gold (Au) or silver (Ag) nanoparticles. This enhancement allows for the detection of analytes at extremely low concentrations, making SERS a valuable tool for trace analysis in various fields, including environmental monitoring, forensics, and biomedical diagnostics.[1][2][3]
This compound (4-NTP) is an ideal molecule for SERS studies due to its strong and distinct Raman scattering peaks, particularly the symmetric stretching mode of the nitro group (-NO2) around 1336 cm⁻¹, the C-S stretching mode near 1075 cm⁻¹, and the benzene ring C=C stretching at 1567 cm⁻¹.[4][5] The thiol group (-SH) in 4-NTP allows for the formation of a stable self-assembled monolayer (SAM) on noble metal surfaces, ensuring a consistent and reproducible SERS signal.
Quantitative Data Summary
The performance of SERS substrates can be quantified by several parameters, including the Enhancement Factor (EF), Limit of Detection (LOD), and reproducibility (Relative Standard Deviation, RSD). The following table summarizes these parameters for various SERS substrates functionalized with 4-NTP, as reported in the literature.
| Substrate Material | Analyte | Enhancement Factor (EF) | Limit of Detection (LOD) | Reproducibility (RSD) | Reference |
| Silver Triangular Nanoplates | 4-NTP | 2.1 x 10⁵ | 1 x 10⁻⁷ M | - | [1] |
| Gold Nanoparticles (72 nm) | Rhodamine 6G | 4 x 10⁴ | - | - | [6] |
| Gold Nanotriangles (NSL) | 4-NTP | - | 100 aM | - | [4] |
| Au/MOF-74 Core-Shell NPs | 4-NTP | - | 0.1 µmol·L⁻¹ | - | [5] |
| Core-Satellite Ag/TiO₂/Ag Nanospheres | - | - | - | 4.02% | [1] |
Experimental Protocols
Protocol 1: Synthesis of Gold Nanoparticles (AuNPs) for SERS Substrates
This protocol describes the synthesis of gold nanoparticles with a diameter of approximately 20 nm using the citrate reduction method.
Materials:
-
Tetrachloroauric(III) acid (HAuCl₄) solution (1 mM)
-
Trisodium citrate (Na₃C₆H₅O₇) solution (38.8 mM)
-
Deionized (DI) water
-
Glassware (thoroughly cleaned with aqua regia)
Procedure:
-
Bring 100 mL of 1 mM HAuCl₄ solution to a rolling boil in a clean Erlenmeyer flask with constant stirring.
-
Rapidly add 10 mL of 38.8 mM trisodium citrate solution to the boiling HAuCl₄ solution.
-
The solution color will change from pale yellow to deep red, indicating the formation of AuNPs.
-
Continue boiling and stirring for an additional 15 minutes.
-
Remove the flask from the heat and allow it to cool to room temperature.
-
The synthesized AuNP suspension can be stored at 4°C for several weeks.
Protocol 2: Fabrication of a SERS Substrate on a Glass Slide
This protocol details the immobilization of synthesized AuNPs onto a glass slide to create a SERS-active substrate.
Materials:
-
Synthesized AuNP suspension (from Protocol 1)
-
Glass microscope slides
-
(3-Aminopropyl)trimethoxysilane (APTMS)
-
Ethanol
-
Toluene
-
Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION
Procedure:
-
Clean the glass slides by immersing them in Piranha solution for 1 hour. (Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).
-
Rinse the slides thoroughly with DI water and then with ethanol.
-
Dry the slides under a stream of nitrogen.
-
Immerse the cleaned slides in a 1% (v/v) solution of APTMS in toluene for 1 hour to functionalize the surface with amine groups.
-
Rinse the slides with toluene and then with ethanol to remove excess APTMS.
-
Dry the slides under a stream of nitrogen.
-
Immerse the APTMS-functionalized slides in the AuNP suspension for 24 hours to allow for the self-assembly of AuNPs on the surface.
-
Gently rinse the slides with DI water to remove loosely bound AuNPs.
-
Dry the slides under a stream of nitrogen. The substrate is now ready for functionalization with 4-NTP.
Protocol 3: Functionalization of the SERS Substrate with this compound (4-NTP)
This protocol describes the formation of a 4-NTP self-assembled monolayer on the fabricated SERS substrate.
Materials:
-
Fabricated AuNP SERS substrate (from Protocol 2)
-
This compound (4-NTP)
-
Ethanol
Procedure:
-
Prepare a 1 mM solution of 4-NTP in ethanol.
-
Immerse the AuNP-coated SERS substrate in the 4-NTP solution for 12-24 hours to ensure the formation of a complete and uniform self-assembled monolayer.[4]
-
After incubation, remove the substrate and rinse it thoroughly with ethanol to remove any unbound 4-NTP molecules.
-
Dry the substrate gently with a stream of nitrogen.
-
The SERS substrate is now functionalized with 4-NTP and ready for analysis.
Protocol 4: SERS Measurement and Data Acquisition
This protocol outlines the general procedure for acquiring SERS spectra from the prepared substrates.
Materials and Equipment:
-
4-NTP functionalized SERS substrate
-
Raman spectrometer with a laser excitation source (e.g., 633 nm or 785 nm)
-
Microscope objective
Procedure:
-
Place the 4-NTP functionalized SERS substrate on the microscope stage of the Raman spectrometer.
-
Focus the laser onto the substrate surface using the microscope objective.
-
Set the laser power and integration time. Start with low power to avoid photo-induced damage to the sample. A typical starting point could be 1-5 mW with an integration time of 1-10 seconds.
-
Acquire the SERS spectrum of 4-NTP. Key peaks to identify are typically around 1075 cm⁻¹ (C-S stretching), 1336 cm⁻¹ (symmetric NO₂ stretching), and 1567 cm⁻¹ (benzene ring C=C stretching).[4][5]
-
To test for trace analysis capabilities, the substrate can be incubated with a solution of a target analyte after initial characterization with 4-NTP.
Visualizations
Experimental Workflow for SERS Substrate Fabrication and Analysis
Caption: Workflow for SERS substrate fabrication and trace analysis.
Plasmon-Driven Dimerization of this compound (4-NTP)
Under certain conditions, such as high laser power, 4-NTP can undergo a plasmon-driven dimerization to form 4,4'-dimercaptoazobenzene (DMAB). This reaction can be monitored in situ using SERS, as new characteristic peaks for DMAB appear in the spectrum.[7]
Caption: Dimerization of 4-NTP to DMAB induced by plasmon excitation.
References
Application Notes and Protocols for 4-Nitrothiophenol in Plasmon-Induced Catalysis Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing 4-Nitrothiophenol (4-NTP) as a model molecule in the study of plasmon-induced catalysis. This document outlines the primary reaction pathways, experimental setups, and quantitative data derived from recent research, offering a practical guide for investigating the catalytic properties of plasmonic nanomaterials.
Introduction to Plasmon-Induced Catalysis with 4-NTP
The conversion of this compound (4-NTP) on the surface of plasmonic nanoparticles, typically gold (Au) or silver (Ag), serves as a benchmark reaction for evaluating catalytic activity.[1][2] Under illumination, particularly at wavelengths corresponding to the localized surface plasmon resonance (LSPR) of the nanoparticles, 4-NTP can undergo two primary transformations: a dimerization to p,p'-dimercaptoazobenzene (DMAB) or a reduction to 4-aminothiophenol (4-ATP).[2] The mechanism of these reactions is a subject of ongoing research, with evidence suggesting the involvement of both plasmon-generated hot electrons and localized photothermal effects.[3][4] The ability to monitor these transformations in real-time using Surface-Enhanced Raman Scattering (SERS) makes this system particularly valuable for mechanistic and kinetic studies.[5]
Key Reaction Pathways
The plasmon-induced conversion of 4-NTP can proceed through two main pathways, the prevalence of which is influenced by experimental conditions such as the type of metallic nanoparticle, the surrounding medium (e.g., presence of a reducing agent or acidic conditions), and the laser excitation wavelength and power.[1][6]
-
Dimerization to DMAB: This pathway involves the coupling of two 4-NTP molecules to form DMAB. This reaction is often observed on both Au and Ag nanoparticle surfaces under laser illumination.[7] It is proposed to be induced by hot electrons generated from the decay of surface plasmons.[7]
-
Reduction to 4-ATP: This pathway involves the reduction of the nitro group (-NO₂) of 4-NTP to an amino group (-NH₂), forming 4-ATP. This reaction is often facilitated by the presence of a reducing agent like sodium borohydride (NaBH₄) or can be driven by hot electrons in the presence of a proton source.[5][8]
A proposed intermediate in some reaction pathways is 4-nitrosothiophenol.[1] The reaction conditions can be tuned to favor one pathway over the other, allowing for the study of catalytic selectivity.[1]
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on the plasmon-induced catalysis of 4-NTP.
Table 1: Kinetic Data for 4-NTP Conversion
| Catalyst/Substrate | Reaction | Reducing Agent | Rate Constant (k) | Reference |
| Ag-Pd triangular nanoplates | 4-NTP to 4-ATP | NaBH₄ | 0.1820 min⁻¹ and 0.1388 min⁻¹ | [9] |
| Au/MOF-74 | 4-NTP to 4-ATP | Not specified | Pseudo-first-order | [10] |
| Platinum-coated gold nanorods | Isomers of NTP to ATP | Molecular hydrogen | k₂₋ₙₜₚ > k₃₋ₙₜₚ > k₄₋ₙₜₚ | [11] |
Table 2: SERS Enhancement Factors
| Substrate | Analyte | Enhancement Factor (EF) | Reference |
| Ag NPs/4-ATP/Au NPs sandwich | 4-ATP (9b(b₂) vibration mode) | ~10⁸ | [12] |
| Ag nanocubes/4-ATP/Pt film (90 nm) | 4-ATP (1077 cm⁻¹ band) | (4.1 ± 0.2) × 10⁶ | [13] |
| Gold nanoparticle self-assembling films in polystyrene | Pseudoisocyanin iodide | 2.7 × 10⁴ (analytical) | [14] |
| Gold nanoparticles with SiO₂ shell | Malachite green | ~4 × 10⁴ | [15] |
Experimental Protocols
This section provides detailed methodologies for key experiments in the study of plasmon-induced catalysis of 4-NTP.
Protocol 1: Preparation of Gold Nanoparticles (Citrate Reduction Method)
This protocol describes a common method for synthesizing gold nanoparticles of various sizes.[14][16]
Materials:
-
Chloroauric acid (HAuCl₄·3H₂O) solution (1%)
-
Sodium citrate solution (1%)
-
Ultrapure water
-
Heating mantle with magnetic stirrer
-
Flasks
Procedure:
-
To a clean flask, add 1 mL of 1% HAuCl₄·3H₂O solution to 99 mL of ultrapure water.
-
Heat the solution to boiling while stirring.
-
Rapidly inject a specific volume of 1% sodium citrate solution (e.g., 1 mL, 2 mL, or 5 mL) into the boiling solution with vigorous stirring. The volume of sodium citrate will influence the final nanoparticle size.[16]
-
Continue heating and stirring for approximately 30 minutes. The solution will change color, typically to a wine-red, indicating the formation of gold nanoparticles.[16]
-
Allow the solution to cool to room temperature.
Protocol 2: In-situ SERS Monitoring of 4-NTP Catalytic Reduction
This protocol outlines the steps for monitoring the catalytic conversion of 4-NTP to 4-ATP in real-time using SERS.[8][9]
Materials:
-
Synthesized plasmonic nanoparticles (e.g., Au or Ag) deposited on a solid substrate (e.g., glass slide).
-
4-NTP solution (e.g., in ethanol).
-
Sodium borohydride (NaBH₄) solution (freshly prepared).
-
Raman spectrometer with a laser source appropriate for the nanoparticle plasmon resonance (e.g., 532 nm, 633 nm, or 785 nm).[17]
Procedure:
-
Incubate the nanoparticle-coated substrate in the 4-NTP solution for a sufficient time (e.g., 2 hours) to allow for the formation of a self-assembled monolayer.[8]
-
Rinse the substrate gently with the solvent to remove unbound 4-NTP.
-
Mount the substrate in the Raman spectrometer and acquire an initial SERS spectrum of 4-NTP. Key peaks for 4-NTP are typically observed around 1080 cm⁻¹ (C-S stretching), 1332-1346 cm⁻¹ (NO₂ symmetric stretching), and 1571-1575 cm⁻¹ (phenyl ring mode).[8][9]
-
To initiate the reaction, add a small volume of NaBH₄ solution to the substrate.
-
Immediately begin acquiring a time-series of SERS spectra to monitor the changes in the vibrational bands.
-
The reduction of 4-NTP to 4-ATP is indicated by the decrease in the intensity of the NO₂ stretching mode and the appearance of new bands characteristic of 4-ATP, such as a band around 1595 cm⁻¹.[9]
-
The reaction progress can be quantified by monitoring the intensity of the characteristic peaks over time.
Visualizations
Experimental Workflow for SERS Monitoring
Caption: Workflow for SERS monitoring of 4-NTP catalysis.
Signaling Pathways of 4-NTP Conversion
Caption: Primary reaction pathways for 4-NTP conversion.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Mechanism of Plasmon-Induced Catalysis of Thiolates and the Impact of Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Decoding the kinetic limitations of plasmon catalysis: the case of this compound dimerization. | Semantic Scholar [semanticscholar.org]
- 4. Decoding the kinetic limitations of plasmon catalysis: the case of this compound dimerization - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 5. Kinetic and Mechanistic Investigation of the Photocatalyzed Surface Reduction of this compound Observed on a Silver Plasmonic Film via Surface-Enhanced Raman Scattering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. n03.iphy.ac.cn [n03.iphy.ac.cn]
- 7. Surface-plasmon-induced azo coupling reaction between nitro compounds on dendritic silver monitored by surface-enhanced Raman spectroscopy - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00374A [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.aip.org [pubs.aip.org]
- 14. Formation of Gold Nanoparticle Self-Assembling Films in Various Polymer Matrices for SERS Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Reusable SERS Substrates Based on Gold Nanoparticles for Peptide Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 16. spectroscopyonline.com [spectroscopyonline.com]
- 17. Excitation wavelength dependent surface enhanced Raman scattering of 4-aminothiophenol on gold nanorings - Nanoscale (RSC Publishing) [pubs.rsc.org]
Application Notes: 4-Nitrothiophenol in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Nitrothiophenol (4-NTP) is a versatile chemical intermediate pivotal in the synthesis of various pharmaceutical compounds.[1][2] Its dual functionality, comprising a nucleophilic thiol group and a reducible nitro group, allows for its strategic incorporation into complex molecular architectures. This document provides detailed application notes and experimental protocols for two primary applications of 4-NTP in pharmaceutical intermediate synthesis: its reduction to the essential building block 4-aminothiophenol (4-ATP) and its use in copper-catalyzed C-S cross-coupling reactions to form advanced thioether intermediates.
Introduction: The Role of this compound
This compound is a yellow crystalline solid that serves as a foundational building block in medicinal chemistry. The electron-withdrawing nature of the nitro group increases the acidity of the thiol proton, enhancing its nucleophilicity in thiolate form. The nitro group itself can be readily reduced to an amine, providing a chemical handle for subsequent amide bond formation, diazotization, or other amine-related chemistries. These characteristics make 4-NTP an indispensable precursor for active pharmaceutical ingredients (APIs) targeting a wide range of diseases.
Key Synthetic Applications & Pathways
The synthetic utility of this compound in pharmaceuticals primarily branches into two strategic pathways. The first and most common is the reduction of the nitro group to form 4-aminothiophenol, a widely used intermediate. The second involves leveraging the thiol group for C-S bond formation, creating complex thioethers that can be further elaborated.
Caption: Synthetic utility of this compound in generating key pharmaceutical intermediates.
Experimental Protocols
Application 1: Reduction to 4-Aminothiophenol (4-ATP)
The reduction of the nitro group is one of the most fundamental transformations of 4-NTP. The resulting 4-aminothiophenol is a critical precursor for a variety of APIs. The use of stannous chloride (tin(II) chloride) in acidic medium is a classic, reliable, and high-yielding method for this conversion, showing good functional group tolerance.[2][3][4][5]
Protocol 1: Synthesis of 4-Aminothiophenol via Stannous Chloride Reduction
This protocol is adapted from a well-established procedure for the reduction of aromatic nitro compounds.[5]
Caption: Step-by-step workflow for the reduction of 4-NTP to 4-ATP using SnCl₂.
Methodology:
-
Setup: In a 3-necked round-bottom flask equipped with an overhead stirrer, a reflux condenser, and a thermocouple, add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0 eq.), ethanol, and concentrated hydrochloric acid.
-
Reagent Preparation: Stir the mixture and heat to 70 °C until a clear solution is obtained.
-
Substrate Addition: To this hot solution, add this compound (1.0 eq.) portion-wise over 30 minutes, maintaining a gentle reflux.
-
Reaction Monitoring: After the addition is complete, continue heating the mixture for 1.5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until no starting material is observed.
-
Workup and Isolation: Allow the reaction mixture to cool to room temperature. Add water to the flask, which will cause the product to precipitate as its hydrochloride salt.
-
Purification: Cool the mixture further to ~15 °C and stir for 30 minutes. Collect the precipitate by vacuum filtration, wash thoroughly with water, and dry in a vacuum oven at 50 °C to a constant weight to afford 4-aminothiophenol hydrochloride. The free amine can be obtained by neutralization with a suitable base (e.g., NaHCO₃).
| Parameter | Value / Description | Reference |
| Starting Material | This compound | - |
| Reagent | Tin(II) chloride dihydrate (SnCl₂·2H₂O) | [5] |
| Acid | Concentrated Hydrochloric Acid (HCl) | [5] |
| Solvent | Ethanol (EtOH) | [5] |
| Temperature | 70 °C to Reflux | [5] |
| Reaction Time | ~2 hours | [5] |
| Typical Yield | >95% | [5] |
Application 2: C-S Cross-Coupling for Thioether Intermediates
The thiol group of 4-NTP is an excellent nucleophile for forming carbon-sulfur bonds. Copper-promoted cross-coupling reactions are particularly effective for synthesizing aryl thioethers.[6] The resulting nitrophenyl thioether intermediates are valuable in drug discovery. For instance, aryl cyclopropyl sulfones, derived from the oxidation of aryl cyclopropyl sulfides, are key scaffolds in the development of glucokinase activators for the treatment of type 2 diabetes.[7][8]
Protocol 2: Copper-Promoted Synthesis of Cyclopropyl(4-nitrophenyl)sulfane
This protocol details the S-cyclopropylation of this compound, a specific type of C-S coupling, to produce a versatile intermediate.[5]
Caption: Step-by-step workflow for the S-cyclopropylation of 4-NTP.
Methodology:
-
Setup: To an oven-dried reaction flask, add this compound (1.0 eq.), cyclopropylboronic acid (2.0 eq.), copper(II) acetate (Cu(OAc)₂, 1.5 eq.), and a suitable base such as sodium carbonate (Na₂CO₃, 2.0 eq.).
-
Solvent Addition: Add anhydrous 1,4-dioxane as the solvent.
-
Reaction Conditions: Place the flask under an inert atmosphere (e.g., Argon) and heat the mixture to 80 °C.
-
Reaction Monitoring: Stir the reaction at 80 °C for 12 hours, monitoring for completion by TLC.
-
Workup: After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl) and extract the product with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash chromatography on silica gel to yield the final product.
| Parameter | Value / Description | Reference |
| Starting Material | This compound | [5] |
| Reagent | Cyclopropylboronic Acid | [5] |
| Catalyst | Copper(II) Acetate (Cu(OAc)₂) | [5] |
| Base | Sodium Carbonate (Na₂CO₃) | [5] |
| Solvent | 1,4-Dioxane | [5] |
| Temperature | 80 °C | [5] |
| Reaction Time | 12 hours | [5] |
| Typical Yield | 78% | [5] |
Conclusion
This compound demonstrates significant versatility as a pharmaceutical intermediate. Its two primary reactive sites—the nitro group and the thiol group—can be manipulated selectively to build molecular complexity. The protocols provided herein for nitro reduction and C-S cross-coupling represent robust and high-yield methods for generating valuable downstream intermediates, such as 4-aminothiophenol and advanced aryl thioethers. These intermediates are integral to the synthesis of modern therapeutics, including glucokinase activators and kinase inhibitors, highlighting the continued importance of 4-NTP in drug discovery and development pipelines.
References
- 1. Discovery, synthesis and biological evaluation of novel glucokinase activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. [PDF] Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium | Semantic Scholar [semanticscholar.org]
- 4. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Ribociclib synthesis - chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. Small Molecule Disruptors of the Glucokinase-Glucokinase Regulatory Protein Interaction: 5. A Novel Aryl Sulfone Series, Optimization Through Conformational Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Electrochemical Studies of 4-Nitrothiophenol Modified Electrodes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the preparation and electrochemical analysis of gold electrodes modified with 4-Nitrothiophenol (4-NTP). The presented methodologies are foundational for applications in biosensing, drug screening, and studying electron transfer mechanisms at biological interfaces.
Introduction
This compound (4-NTP) readily forms a self-assembled monolayer (SAM) on gold surfaces, creating a stable and well-defined electrode interface. The nitro group of 4-NTP is electrochemically active and can be reduced in a controlled manner. This property makes 4-NTP modified electrodes excellent platforms for a variety of electrochemical studies. The electrochemical reduction of the nitro group can be monitored to study factors influencing electron transfer, such as the presence of analytes or changes in the local environment. This predictable redox behavior is particularly useful in the development of sensitive electrochemical sensors.
Key Applications
-
Electrochemical Sensing: The reduction potential and current of 4-NTP can be modulated by interactions with target analytes, forming the basis for various sensing platforms.
-
Studying Electron Transfer: The well-defined nature of the 4-NTP SAM allows for fundamental studies of electron transfer kinetics and mechanisms.
-
Surface Functionalization: The reduced form of 4-NTP, 4-aminothiophenol (4-ATP), provides an amine group that can be used for the subsequent covalent attachment of biomolecules, such as enzymes, antibodies, or DNA.
Experimental Protocols
Protocol 1: Preparation of this compound Modified Gold Electrodes
This protocol details the cleaning of a polycrystalline gold electrode and the subsequent formation of a 4-NTP self-assembled monolayer.
Materials:
-
Polycrystalline gold electrode
-
Polishing pads with 0.3 µm alumina slurry
-
Deionized water
-
Ethanol (200 proof)
-
Sulfuric acid (H₂SO₄), 1M
-
This compound (4-NTP)
-
An appropriate solvent for 4-NTP (e.g., ethanol)
-
Clean glass or polypropylene container
-
Dry nitrogen gas
Procedure:
-
Mechanical Polishing: Gently polish the gold electrode surface on a polishing pad with 0.3 µm alumina slurry until a mirror-like finish is achieved.
-
Sonication and Rinsing: Sonicate the electrode in deionized water and then in ethanol, each for 5-10 minutes, to remove polishing residues. Rinse thoroughly with deionized water and dry under a stream of dry nitrogen.
-
Electrochemical Cleaning: Immerse the electrode in a 1M H₂SO₄ solution. Perform cyclic voltammetry by sweeping the potential, for example, between the solvent and gold oxidation windows, until a stable and characteristic voltammogram for a clean gold electrode is obtained.[1]
-
Final Rinse and Dry: Rinse the electrode with copious amounts of deionized water and then ethanol. Dry the electrode completely with a stream of dry nitrogen.
-
Preparation of 4-NTP Solution: Prepare a 1-5 mM solution of 4-NTP in ethanol in a clean container.
-
Self-Assembly: Immerse the clean, dry gold electrode into the 4-NTP solution. To minimize oxygen exposure, the container can be backfilled with dry nitrogen.
-
Incubation: Allow the self-assembly to proceed for 24-48 hours to ensure the formation of a well-ordered monolayer.
-
Final Rinse and Dry: Remove the electrode from the 4-NTP solution, rinse thoroughly with ethanol to remove non-chemisorbed molecules, and dry gently under a stream of dry nitrogen. The 4-NTP modified electrode is now ready for use.
Protocol 2: Electrochemical Analysis of 4-NTP Modified Electrodes using Cyclic Voltammetry
This protocol describes the characterization of the 4-NTP modified electrode and the study of its electrochemical reduction.
Materials:
-
4-NTP modified gold electrode (from Protocol 1)
-
Electrochemical cell with a three-electrode setup (working, reference, and counter electrodes)
-
Potentiostat
-
Electrolyte solution (e.g., 0.05 M H₂SO₄)
-
Deaeration equipment (e.g., nitrogen or argon gas)
Procedure:
-
Setup: Assemble the three-electrode electrochemical cell with the 4-NTP modified gold electrode as the working electrode, a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum wire).
-
Deaeration: Fill the cell with the electrolyte solution and deaerate by bubbling with nitrogen or argon gas for at least 15 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain a nitrogen or argon blanket over the solution during the experiment.
-
Cyclic Voltammetry:
-
Set the potential window to scan from an initial potential where no faradaic reaction occurs (e.g., +0.4 V vs. SCE) to a potential sufficiently negative to observe the reduction of the nitro group (e.g., -0.8 V vs. SCE), and then back to the initial potential.
-
Set the scan rate (e.g., 100 mV/s).
-
Run the cyclic voltammetry experiment for several cycles until a stable voltammogram is obtained.
-
-
Data Analysis:
-
Identify the cathodic peak corresponding to the reduction of the 4-NTP nitro group.
-
Note the peak potential (Epc) and the peak current (Ipc).
-
The full irreversible reduction of 4-NTP to 4-aminothiophenol (4-ATP) is typically observed at potentials as low as -600 mV vs SCE.[2] A partial reduction to 4-hydroxylaminothiophenol (4-HATP) occurs at less negative potentials (below -100 mV vs SCE), and this intermediate can be reversibly oxidized to 4-nitrosothiophenol (4-NSTP) at around +241 mV vs SCE.[2]
-
The surface coverage (Γ) of 4-NTP can be calculated from the charge (Q) under the reduction peak using the equation: Γ = Q / (nFA), where n is the number of electrons transferred (n=4 for the reduction to the hydroxylamine, and n=6 for the full reduction to the amine), F is the Faraday constant, and A is the electrode area.[2]
-
Quantitative Data Summary
The following table summarizes typical quantitative data obtained from electrochemical studies of 4-nitro-functionalized self-assembled monolayers on gold electrodes.
| Parameter | Typical Value | Technique | Notes |
| Reduction Peak Potential (Epc) of 4-NTP to 4-HATP | Below -100 mV vs. SCE | Cyclic Voltammetry | In 50 mM H₂SO₄ at a scan rate of 100 mV/s.[2] |
| Oxidation Peak Potential (Epa) of 4-HATP to 4-NSTP | +241 mV vs. SCE | Cyclic Voltammetry | Reversible oxidation of the hydroxylamine intermediate.[2] |
| Reduction Peak Potential (Epc) of 4-NTP to 4-ATP | Approx. -600 mV vs. SCE | Cyclic Voltammetry | Full irreversible reduction to the amine.[2] |
| Molecular Surface Coverage (Γ) | ~7.06 x 10⁻¹⁰ mol/cm² | Cyclic Voltammetry | Calculated from the integration of reductive and oxidative currents. This value is for 4-nitrobenzene mercaptan but is consistent with 4-NTP.[2] |
Visualizations
Experimental Workflow for Electrode Modification and Analysis
Caption: Workflow for 4-NTP electrode preparation and analysis.
Signaling Pathway: Electrochemical Reduction of this compound
Caption: Electrochemical reduction pathway of this compound.
References
Application Note: 4-Nitrothiophenol for Investigating Charge Transfer Mechanisms in SERS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Surface-Enhanced Raman Spectroscopy (SERS) is a powerful analytical technique that provides highly sensitive vibrational spectra of molecules adsorbed on or near the surface of plasmonic nanostructures. 4-Nitrothiophenol (4-NTP) is a widely used probe molecule in SERS studies due to its strong and distinct Raman signals, its ability to form self-assembled monolayers (SAMs) on noble metal surfaces, and its susceptibility to undergo photochemical reactions under laser irradiation. A key area of investigation is the charge transfer (CT) mechanism between the molecule and the SERS substrate, which plays a crucial role in the enhancement of the Raman signal and can induce chemical transformations. This application note details the use of 4-NTP as a model system to explore these charge transfer phenomena, providing experimental protocols and summarizing key quantitative data.
Principles of SERS and Charge Transfer with 4-NTP
The SERS effect arises from two primary mechanisms: electromagnetic enhancement and chemical enhancement. The electromagnetic mechanism results from the amplification of the local electric field near the metallic nanostructure surface due to localized surface plasmon resonance (LSPR). The chemical enhancement mechanism involves a charge transfer between the analyte and the substrate, leading to an increase in the polarizability of the molecule and, consequently, a stronger Raman signal.[1][2]
When 4-NTP is adsorbed on a plasmonic substrate (typically gold or silver), the incident laser can excite surface plasmons, leading to the generation of "hot" electrons and holes in the metal.[3][4] These energetic charge carriers can then transfer to the adsorbed 4-NTP molecules. This charge transfer process is a key aspect of the chemical enhancement mechanism.
A significant phenomenon observed in SERS studies of 4-NTP is its dimerization to p,p'-dimercaptoazobenzene (DMAB).[3][5] This reaction is widely believed to be induced by the plasmon-generated hot electrons, which reduce the nitro group of 4-NTP.[3] The conversion can be monitored in real-time using SERS by observing the disappearance of the characteristic NO₂ vibrational modes of 4-NTP and the appearance of new bands corresponding to the azo group (-N=N-) of DMAB.[5][6] The efficiency of this conversion is influenced by factors such as the laser wavelength and power, the nature of the SERS substrate, and the surrounding environment.[5][7]
Experimental Protocols
This section provides detailed methodologies for key experiments involving 4-NTP in SERS for charge transfer studies.
Protocol 1: Preparation of Silver Dendrite SERS Substrates
This protocol describes an electrochemical method for preparing SERS-active silver dendrites.[3]
Materials:
-
Silver nitrate (AgNO₃)
-
Nitric acid (HNO₃)
-
Glassy carbon electrode (GCE)
-
Deionized water
Procedure:
-
Prepare a 0.1 M AgNO₃ solution containing 0.1 M HNO₃.
-
Clean the glassy carbon electrode by polishing it with alumina slurry, followed by sonication in deionized water and ethanol.
-
Use a standard three-electrode electrochemical setup with the GCE as the working electrode, a platinum wire as the counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.
-
Apply a constant potential of -0.4 V (vs. SCE) to the GCE immersed in the AgNO₃/HNO₃ solution for 100 seconds to grow the silver dendrites.
-
After deposition, gently rinse the Ag-dendrite-modified GCE with deionized water and dry it under a stream of nitrogen.
Protocol 2: SERS Measurement of 4-NTP and its Conversion to DMAB
This protocol outlines the procedure for adsorbing 4-NTP onto a SERS substrate and monitoring its photochemical transformation.
Materials:
-
Prepared SERS substrate (e.g., silver dendrites from Protocol 1 or gold nanoflowers)
-
This compound (4-NTP)
-
Ethanol
-
Raman spectrometer with a laser source (e.g., 633 nm)
Procedure:
-
Prepare a 1 mM solution of 4-NTP in ethanol.
-
Immerse the SERS substrate in the 4-NTP solution for a sufficient time to allow the formation of a self-assembled monolayer (e.g., 1-2 hours).
-
Gently rinse the substrate with ethanol to remove any unbound 4-NTP molecules and then dry it with nitrogen.
-
Mount the functionalized substrate on the Raman spectrometer stage.
-
Acquire SERS spectra using a suitable laser wavelength (e.g., 633 nm) and power.[3] To observe the conversion to DMAB, acquire spectra at different time intervals under continuous laser irradiation.[5]
-
Analyze the spectra for the characteristic peaks of 4-NTP (e.g., νs(NO₂) at ~1332-1337 cm⁻¹) and DMAB (e.g., bands at ~1140, 1390, and 1432 cm⁻¹).[5][8]
Data Presentation
The following tables summarize quantitative data from various studies on 4-NTP using SERS.
| SERS Substrate | Analyte | Excitation Wavelength (nm) | Limit of Detection (LOD) | Enhancement Factor (EF) | Reference |
| Silver Dendrites | 4-NTP | 633 | 5 nM | - | [3] |
| Gold Nanoflowers | 4-NTP | - | - | - | [5] |
| Au/MOF-74 | 4-NTP | - | 0.1 µM | - | [8] |
| Silver Plasmonic Film | 4-NTP | - | - | - | [4] |
| Ag Triangular Nanoplates | 4-NTP | - | 10⁻⁶ M | 2.1 x 10⁵ | [9] |
| Reactant | Product | SERS Substrate | Excitation Wavelength (nm) | Laser Power/Intensity | Key Observations | Reference |
| 4-NTP | DMAB | Silver Dendrites | 633 | - | Conversion observed after 60s of laser exposure. | [3] |
| 4-NTP | DMAB | Gold Nanoflowers | - | 25.5 kW/cm² | Gradual decrease of the 1332 cm⁻¹ peak (NO₂) and increase of DMAB peaks over time. | [5] |
| 4-NTP | DMAB | WS₂ Nanoplates | 633 | - | Reaction rate constants determined for the conversion. | [6] |
| 4-NTP | 4-ATP | Silver Plasmonic Film | - | - | Reduction to 4-aminothiophenol (4-ATP) observed in the presence of H⁺ and Cl⁻ ions. | [4] |
Visualizations
Caption: Charge transfer mechanism in SERS of 4-NTP.
Caption: Experimental workflow for SERS analysis of 4-NTP.
Caption: Simplified reaction pathway for 4-NTP to DMAB.
Applications in Drug Development and Biosensing
The principles demonstrated with 4-NTP have broader implications for drug development and biosensing.[10][11][12] The ability to monitor charge transfer and chemical reactions at the nanoscale provides a powerful tool for:
-
Studying Drug-Target Interactions: SERS can be used to investigate the binding of drugs to metallic nanoparticles or functionalized surfaces, with the potential to detect conformational changes and charge transfer events upon binding.
-
Developing Novel Biosensors: The sensitivity of SERS allows for the detection of biomarkers at very low concentrations.[10] The principles of charge transfer can be harnessed to design responsive SERS substrates where the signal is modulated by the presence of a specific analyte.
-
High-Throughput Screening: The speed and sensitivity of SERS make it a promising technique for high-throughput screening of compound libraries for drug discovery.
Conclusion
This compound serves as an excellent model system for elucidating the fundamental mechanisms of charge transfer in SERS. The plasmon-induced conversion of 4-NTP to DMAB provides a clear and convenient spectroscopic handle to study these processes. The experimental protocols and data presented in this application note offer a foundation for researchers to design and conduct their own investigations into charge transfer phenomena using SERS, with potential applications extending into the realms of biosensing and drug development.
References
- 1. Surface-enhanced Raman scattering (SERS) of nitrothiophenol isomers chemisorbed on TiO2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Surface-plasmon-induced azo coupling reaction between nitro compounds on dendritic silver monitored by surface-enhanced Raman spectroscopy - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00374A [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Advancements in SERS: Revolutionizing Biomedical Analysis and Applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Biosensor Development Using 4-Nitrothiophenol Surface Modification
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the surface modification of biosensors with 4-Nitrothiophenol (4-NTP). This document covers the principles, experimental procedures, and expected outcomes for the development of both Surface-Enhanced Raman Scattering (SERS) and electrochemical biosensors.
Introduction
This compound (4-NTP) is an aromatic thiol compound that serves as a versatile molecule in the development of biosensors. Its thiol group (-SH) facilitates the formation of stable self-assembled monolayers (SAMs) on noble metal surfaces such as gold (Au) and silver (Ag), which are commonly used in biosensor fabrication. The nitro group (-NO₂) of 4-NTP is a key functional component that can be utilized in several detection schemes.
In Surface-Enhanced Raman Scattering (SERS), 4-NTP acts as a Raman reporter molecule with a distinct and strong spectral signature. The reduction of the nitro group to an amino group (-NH₂) to form 4-aminothiophenol (4-ATP) leads to a significant and measurable shift in the Raman spectrum, enabling quantitative analysis. This conversion can be triggered by the analyte of interest or used as an internal standard.[1]
In electrochemical biosensors, the nitro group of 4-NTP is electrochemically active and can be reduced at a specific potential. This electrochemical reduction provides a measurable signal that can be correlated with the concentration of the target analyte. The 4-NTP monolayer can also serve as a platform for the immobilization of biorecognition elements like antibodies, DNA, or aptamers.
Key Applications
The unique properties of 4-NTP make it suitable for a wide range of biosensing applications, including:
-
Immunoassays: 4-NTP can be used as a SERS tag in sandwich immunoassays for the detection of disease biomarkers.[1][2]
-
Nucleic Acid Detection: The 4-NTP modified surfaces can be used for the immobilization of DNA probes for the detection of specific gene sequences.
-
Small Molecule Detection: The catalytic reduction of 4-NTP can be exploited for the detection of various small molecules and ions.
-
Environmental Monitoring: Electrochemical sensors based on 4-NTP can be used for the detection of pollutants like heavy metals and phenolic compounds.[3][4][5]
Quantitative Data Presentation
The performance of biosensors utilizing 4-NTP or the closely related 4-nitrophenol (4-NP) is summarized in the tables below. These tables provide a comparative overview of different sensor platforms and their analytical performance.
Table 1: Performance Comparison of SERS-based Sensors for 4-NTP Detection
| Sensor Platform | Analyte | Linear Range | Limit of Detection (LOD) | Reference |
| Au/MOF-74 | 4-NTP | 0.10–10 µmol·L⁻¹ | Not Specified | [6] |
| Silver Dendrites (Ag-D) | 4-NTP | Not Specified | 5 nM | [7] |
| Silver Triangular Nanoplates | 4-NTP | Detects down to 10⁻⁷ M | Not Specified | [5] |
Table 2: Performance Comparison of Electrochemical Sensors for 4-Nitrophenol (4-NP) Detection
| Electrode Modification | Analyte | Linear Range(s) | Limit of Detection (LOD) | Reference |
| Nanoporous Gold (D-NPG) | 4-NP | 0.01–20 µM | 3.5 nM | [4][8] |
| Graphene/Acetylene Black Paste | 4-NP | 0.15–1 µM & 2.5–100 µM | 95 nM | [3] |
| g-CN/ZnO Nanohybrid | 4-NP | 13.4–100 µM & 100–1000 µM | 4.0 µM | [3] |
Experimental Protocols
This section provides detailed, step-by-step protocols for the fabrication and application of SERS and electrochemical biosensors using 4-NTP.
Protocol 1: Fabrication of a SERS-based Immunoassay for Protein Detection
This protocol describes a sandwich immunoassay using 4-NTP as a Raman reporter molecule.
Materials:
-
Gold-coated glass slides
-
Capture antibody specific to the target protein
-
Bovine Serum Albumin (BSA) solution (1% in PBS)
-
Target protein solution
-
Detection antibody conjugated to gold nanoparticles (AuNPs)
-
This compound (4-NTP) solution (1 mM in ethanol)
-
Phosphate Buffered Saline (PBS)
-
Raman Spectrometer
Procedure:
-
Substrate Preparation:
-
Clean the gold-coated glass slides by sonicating in ethanol and then deionized water for 15 minutes each.
-
Dry the slides under a stream of nitrogen.
-
-
Immobilization of Capture Antibody:
-
Pipette the capture antibody solution onto the gold surface and incubate in a humid chamber for 1-2 hours at room temperature.
-
Rinse the slides with PBS to remove unbound antibodies.
-
-
Blocking:
-
Immerse the slides in a 1% BSA solution for 1 hour to block non-specific binding sites.
-
Rinse with PBS and dry under nitrogen.
-
-
Preparation of SERS Nanotags:
-
Incubate the detection antibody-conjugated AuNPs with a 1 mM solution of 4-NTP in ethanol for at least 2 hours to form a self-assembled monolayer.
-
Centrifuge the solution to pellet the 4-NTP coated AuNPs and resuspend in PBS. Repeat this washing step twice.
-
-
Immunoassay:
-
Apply different concentrations of the target protein solution to the antibody-coated slides and incubate for 1 hour.
-
Rinse with PBS.
-
Apply the 4-NTP labeled detection antibody-AuNP solution and incubate for 1 hour.[2]
-
Rinse thoroughly with PBS to remove unbound SERS nanotags and dry under nitrogen.
-
-
SERS Measurement:
-
Acquire SERS spectra from the surface of the slides using a Raman spectrometer.
-
The intensity of the characteristic 4-NTP peaks (e.g., the NO₂ symmetric stretch around 1336 cm⁻¹) will be proportional to the concentration of the target protein.[2]
-
Protocol 2: Fabrication of an Electrochemical Biosensor for Nucleic Acid Detection
This protocol outlines the steps to create an electrochemical DNA biosensor using a 4-NTP modified gold electrode.
Materials:
-
Gold electrode (e.g., screen-printed or disk electrode)
-
This compound (4-NTP) solution (1 mM in ethanol)
-
Thiolated single-stranded DNA (ssDNA) probe
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) solution
-
Target DNA solution
-
Electrochemical workstation (Potentiostat/Galvanostat)
-
Ferri/Ferrocyanide solution ([Fe(CN)₆]³⁻/⁴⁻) as a redox probe
Procedure:
-
Electrode Cleaning:
-
Polish the gold electrode with alumina slurry, followed by sonication in deionized water and ethanol.
-
Perform electrochemical cleaning by cycling the potential in 0.5 M H₂SO₄.
-
-
Surface Modification with 4-NTP:
-
Immerse the cleaned gold electrode in a 1 mM 4-NTP solution for 12-24 hours to form a SAM.
-
Rinse the electrode with ethanol and deionized water.
-
-
Activation of Carboxylic Groups (if reducing 4-NTP to 4-ATP first):
-
To immobilize the probe via the amino group of 4-ATP, first electrochemically reduce the nitro group of 4-NTP to an amino group.
-
Then, activate the carboxylic acid end of a linker molecule (if used) with EDC/NHS chemistry.
-
-
Immobilization of ssDNA Probe:
-
Alternatively, the nitro group of 4-NTP can be used as an anchor.
-
Immobilize the thiolated ssDNA probe onto the 4-NTP modified surface. While thiols preferentially bind to gold, they can also interact with the 4-NTP layer. For a more robust attachment, covalent linking is preferred.
-
A more common approach is to first form a mixed monolayer of 4-NTP and a carboxyl-terminated thiol. The carboxyl groups are then activated with EDC/NHS to covalently bind the amine-terminated DNA probe.
-
-
Hybridization:
-
Incubate the probe-modified electrode with the target DNA solution for a specific time (e.g., 60 minutes) at an optimized temperature to allow hybridization.
-
Rinse the electrode to remove non-hybridized DNA.
-
-
Electrochemical Measurement:
-
Perform electrochemical measurements such as Cyclic Voltammetry (CV) or Electrochemical Impedance Spectroscopy (EIS) in a solution containing a redox probe like [Fe(CN)₆]³⁻/⁴⁻.
-
The hybridization of the target DNA will alter the electron transfer resistance at the electrode surface, which can be measured as a change in the peak currents in CV or the semicircle diameter in the Nyquist plot from EIS.[9][10][11]
-
Visualizations
Signaling Pathways and Workflows
The following diagrams illustrate the key processes involved in 4-NTP based biosensors.
Caption: Workflow for a SERS-based sandwich immunoassay using 4-NTP as a reporter molecule.
Caption: Workflow for an electrochemical DNA biosensor using a 4-NTP modified electrode.
References
- 1. SERS Immunosensors for Cancer Markers Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Surface-Enhanced Raman Scattering-Based Immunoassay Technologies for Detection of Disease Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. sdiarticle4.com [sdiarticle4.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Potentiodynamic Electrochemical Impedance Spectroscopy of Polyaniline-Modified Pencil Graphite Electrodes for Selective Detection of Biochemical Trace Elements [mdpi.com]
- 10. comsol.com [comsol.com]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Overcoming 4-Nitrothiophenol Aggregation in Colloidal Solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with 4-Nitrothiophenol (4-NTP) aggregation in colloidal solutions, particularly in the context of Surface-Enhanced Raman Scattering (SERS) experiments.
Troubleshooting Guide
Issue: My 4-NTP functionalized nanoparticles are aggregating upon preparation.
-
Question: What are the common causes of immediate aggregation of 4-NTP functionalized nanoparticles? Answer: Aggregation upon the introduction of 4-NTP to a colloidal nanoparticle solution is often due to a disruption of the electrostatic stability of the nanoparticles. Thiol compounds like 4-NTP can displace the original stabilizing agents (e.g., citrate) on the nanoparticle surface. If the concentration of 4-NTP is too high or the addition is too rapid, this can neutralize the surface charge, leading to a loss of repulsive forces between particles and subsequent aggregation. Additionally, the presence of salts in the 4-NTP solution or the nanoparticle dispersion can screen the surface charges and induce aggregation.
-
Question: How can I prevent aggregation during the functionalization of nanoparticles with 4-NTP? Answer: To prevent aggregation during functionalization, it is crucial to control the reaction conditions carefully. Here are some recommended steps:
-
Optimize 4-NTP Concentration: Use the lowest possible concentration of 4-NTP that provides a sufficient SERS signal. A typical starting point for SERS applications is in the micromolar (µM) to nanomolar (nM) range.
-
Control the Addition Rate: Add the 4-NTP solution to the colloidal nanoparticles dropwise while stirring or vortexing gently. This allows for a more controlled replacement of the original stabilizing ligands and helps maintain colloidal stability.
-
pH Adjustment: The pH of the colloidal solution can significantly impact the surface charge of the nanoparticles and the protonation state of 4-NTP. Maintaining a pH that ensures a high zeta potential (typically > +30 mV or < -30 mV) can help prevent aggregation.[1][2] For gold and silver nanoparticles, a slightly basic pH is often preferred.
-
Use of Stabilizing Agents: Consider adding a secondary stabilizing agent, such as polyethylene glycol (PEG), which can provide steric hindrance to prevent aggregation.
-
Issue: I am observing unexpected peaks in my SERS spectrum of 4-NTP.
-
Question: My SERS spectrum of 4-NTP shows additional peaks that are not characteristic of 4-NTP. What could be the cause? Answer: The appearance of new peaks in the SERS spectrum of 4-NTP is a common indication of a plasmon-induced chemical reaction. Under laser illumination, 4-NTP can undergo dimerization to form 4,4′-dimercaptoazobenzene (DMAB).[3] The characteristic peaks of DMAB will then appear in your spectrum. This reaction is influenced by factors such as laser power, excitation wavelength, and the nanoparticle substrate.
-
Question: How can I minimize the plasmon-induced dimerization of 4-NTP to DMAB? Answer: To minimize the formation of DMAB and obtain a clean SERS spectrum of 4-NTP, consider the following:
-
Reduce Laser Power: Use the lowest laser power that provides an adequate signal-to-noise ratio.
-
Optimize Acquisition Time: Shorter acquisition times can reduce the total laser exposure and minimize photochemical reactions.
-
Choose an Appropriate Excitation Wavelength: The efficiency of plasmon-induced reactions can be wavelength-dependent. Experimenting with different excitation wavelengths may help to reduce DMAB formation.
-
Control the Temperature: Lowering the temperature of the sample can help to reduce the rate of chemical reactions.
-
Frequently Asked Questions (FAQs)
-
Question: What is the optimal solvent for preparing 4-NTP solutions? Answer: Ethanol is a commonly used solvent for preparing 4-NTP stock solutions due to its good solubility for 4-NTP and miscibility with aqueous colloidal solutions.[4][5] However, it is important to use a high-purity solvent to avoid introducing contaminants that could interfere with your SERS measurements.
-
Question: How does the concentration of 4-NTP affect SERS measurements and aggregation? Answer: The concentration of 4-NTP has a dual effect. Higher concentrations can lead to a stronger SERS signal, but they also increase the risk of nanoparticle aggregation due to surface charge neutralization. It is recommended to perform a concentration-dependent study to find the optimal balance between signal enhancement and colloidal stability.[6]
-
Question: What is the role of pH in the stability of 4-NTP colloidal solutions? Answer: The pH of the solution affects the surface charge of both the nanoparticles and the 4-NTP molecules. For many metal oxide and noble metal nanoparticles, the surface charge is pH-dependent.[7][8] The isoelectric point (IEP) is the pH at which the net surface charge is zero, and at this pH, the colloidal suspension is least stable.[2][7] By adjusting the pH away from the IEP, the electrostatic repulsion between particles can be increased, thus enhancing stability. For 4-NTP, the thiol group can deprotonate at higher pH, which can influence its binding to the nanoparticle surface.
-
Question: Can the type of nanoparticle (e.g., gold vs. silver, spherical vs. rod-shaped) influence 4-NTP aggregation? Answer: Yes, the composition, size, and shape of the nanoparticles can all influence their interaction with 4-NTP and their tendency to aggregate. Gold and silver nanoparticles are most commonly used for SERS with 4-NTP. The surface chemistry of these metals affects the binding of the thiol group. Furthermore, non-spherical nanoparticles, such as nanorods or nanostars, can exhibit different plasmonic properties, which can influence the extent of plasmon-induced reactions.
Experimental Protocols
Protocol for Preparation of 4-NTP Functionalized Gold Nanoparticles
-
Preparation of 4-NTP Stock Solution:
-
Dissolve this compound in ethanol to prepare a stock solution (e.g., 1 mM).
-
Perform serial dilutions in ethanol to obtain the desired final concentration (e.g., 1 µM).
-
-
Functionalization of Gold Nanoparticles:
-
Synthesize or obtain a stable colloidal gold nanoparticle solution (e.g., citrate-stabilized).
-
While gently stirring the gold nanoparticle solution, add the 4-NTP solution dropwise.
-
Allow the solution to incubate for a specific period (e.g., 1-2 hours) to ensure self-assembly of the 4-NTP monolayer on the nanoparticle surface.
-
-
Purification (Optional but Recommended):
-
To remove excess 4-NTP and byproducts, centrifuge the functionalized nanoparticle solution. The centrifugation speed and time will depend on the size of the nanoparticles.
-
Carefully remove the supernatant and resuspend the nanoparticle pellet in ultrapure water or a suitable buffer. This washing step may need to be repeated.
-
Protocol for SERS Measurement of 4-NTP
-
Sample Preparation:
-
Deposit a small volume (e.g., 5-10 µL) of the 4-NTP functionalized nanoparticle solution onto a SERS substrate (e.g., a clean silicon wafer or glass slide).
-
Allow the solvent to evaporate at room temperature.
-
-
SERS Analysis:
-
Place the substrate under a Raman microscope.
-
Focus the laser on the sample.
-
Acquire the SERS spectrum using an appropriate laser wavelength, power, and acquisition time. Start with low laser power and short acquisition times to minimize sample degradation and plasmon-induced reactions.
-
Quantitative Data
| Parameter | Condition | Observation | Reference |
| 4-NTP Concentration | 10⁻⁴ M vs. 10⁻⁶ M | Higher concentration (10⁻⁴ M) can lead to stronger SERS signals but also increases the likelihood of aggregation. Lower concentrations (10⁻⁶ M) may provide a better balance for stable measurements. | [4] |
| pH | pH 4 vs. pH 10 | For maghemite nanoparticles, stability is higher at pH 4 (zeta potential +41.7 mV) and pH 10 (zeta potential -40.4 mV) compared to the isoelectric point around pH 6.6 where aggregation is maximal. | [2] |
| Solvent | Ethanol vs. Water | Ethanol is a good solvent for dissolving 4-NTP for stock solutions. The final colloidal solution is typically aqueous. | [4] |
Visualizations
Caption: Experimental workflow for preparing stable 4-NTP functionalized nanoparticles.
References
- 1. researchgate.net [researchgate.net]
- 2. matec-conferences.org [matec-conferences.org]
- 3. Tuning the SERS activity and plasmon-driven reduction of p-nitrothiophenol on a Ag@MoS2 film - Faraday Discussions (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Poor Reproducibility in 4-Nitrothiophenol SERS Spectra
This technical support guide is designed for researchers, scientists, and drug development professionals encountering reproducibility issues in their Surface-Enhanced Raman Spectroscopy (SERS) experiments with 4-Nitrothiophenol (4-NTP). The following question-and-answer format addresses specific common problems and provides detailed troubleshooting steps and experimental protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: My 4-NTP SERS spectra are inconsistent between measurements, showing different peak positions and relative intensities.
Possible Cause: Uncontrolled plasmon-driven chemical reactions of 4-NTP on the SERS substrate surface. Under laser irradiation, 4-NTP can undergo reduction to 4-aminothiophenol (4-ATP) or dimerization to p,p′-dimercaptoazobenzene (DMAB), leading to new or shifting peaks in the spectra.[1][2][3][4]
Troubleshooting Steps:
-
Optimize Laser Power: High laser power can induce localized heating and accelerate photochemical reactions.[5][6][7] It is crucial to use the minimum laser power necessary to obtain a satisfactory signal-to-noise ratio.
-
Control Irradiation Time: Longer exposure times increase the likelihood of photoreactions.[3][9]
-
Recommendation: Use the shortest integration time that provides an adequate signal. If a higher signal-to-noise ratio is needed, co-add multiple scans with short integration times rather than using a single long acquisition.
-
-
Choose an Appropriate Excitation Wavelength: The efficiency of plasmon-enhanced photocatalysis is dependent on the excitation wavelength.[4][6][10]
Experimental Protocol: Verifying Photoreactions
-
Acquire a SERS spectrum of 4-NTP at a very low laser power and short integration time to establish a baseline spectrum with minimal reaction products.
-
Increase the laser power or integration time and acquire a new spectrum from the same spot.
-
Compare the spectra. The appearance of new peaks or significant changes in relative peak intensities is indicative of a photoreaction. Key marker bands for reaction products are provided in the table below.
Table 1: Key SERS Bands for 4-NTP and Its Common Photoreaction Products
| Molecule | Key Vibrational Mode | Approximate Peak Position (cm⁻¹) |
| 4-NTP | Symmetric NO₂ stretch | 1332 - 1346[7][11] |
| C-S stretch | 1075 - 1082[7][11] | |
| Phenyl ring mode | ~1575[7][11] | |
| DMAB | Azo (N=N) stretch | 1142, 1390, 1432[4] |
| 4-ATP | C-S stretch | ~1078 |
| Phenyl ring mode | ~1590[6] |
Issue 2: The overall SERS signal intensity varies significantly from one substrate to another, or even across different spots on the same substrate.
Possible Cause: Inhomogeneous distribution of SERS "hotspots" due to inconsistent substrate fabrication or uncontrolled nanoparticle aggregation.[12][13] The SERS enhancement is highly localized to the gaps between nanoparticles or sharp features on a nanostructured surface.[13]
Troubleshooting Steps:
-
Standardize Substrate Preparation: The method of substrate fabrication is critical for reproducibility.[14][15]
-
Recommendation: Follow a consistent and well-documented protocol for substrate synthesis or fabrication. For colloidal substrates, control factors like nanoparticle size and concentration. For fabricated substrates, ensure parameters like deposition rates and annealing temperatures are tightly controlled.[15]
-
-
Control Nanoparticle Aggregation: For colloidal SERS, the degree of aggregation is a major source of variability.[16][17][18][19]
-
Implement Spectral Mapping: To assess the homogeneity of your SERS substrate, perform a spectral map over a representative area.
-
Recommendation: Acquire spectra from multiple random points on the substrate surface. A high relative standard deviation (RSD) in the intensity of a characteristic 4-NTP peak indicates poor substrate homogeneity.[21]
-
Experimental Protocol: Controlled Aggregation of Silver Nanoparticles
-
Synthesize or obtain a stable colloidal silver nanoparticle solution.
-
To a fixed volume of the nanoparticle solution, add a precise volume of 4-NTP solution to achieve the desired final concentration. Allow a consistent incubation time (e.g., 15 minutes) for the 4-NTP to adsorb to the nanoparticle surface.
-
Introduce an aggregating agent (e.g., NaCl, MgSO₄) at a predetermined concentration to induce aggregation. Vortex or mix for a standardized period (e.g., 30 seconds).
-
Immediately acquire the SERS spectrum. The time between adding the aggregating agent and measurement should be kept constant for all experiments.
Diagram 1: Workflow for Reproducible SERS Measurements with Colloidal Nanoparticles
Caption: Standardized workflow for preparing and analyzing SERS samples using colloidal nanoparticles to improve reproducibility.
Issue 3: The SERS signal is either too weak or appears saturated.
Possible Cause: The concentration of 4-NTP is outside the optimal range for your SERS system. Too low a concentration will yield a weak signal, while too high a concentration can lead to multilayer formation, which quenches the SERS signal, or detector saturation.[11]
Troubleshooting Steps:
-
Perform a Concentration-Dependent Study: To find the optimal concentration of 4-NTP for your specific substrate and experimental setup.
-
Recommendation: Prepare a series of 4-NTP solutions with concentrations ranging over several orders of magnitude (e.g., 10⁻⁴ M to 10⁻⁹ M).[11] Measure the SERS intensity of a characteristic 4-NTP peak for each concentration. Plot the intensity versus concentration to identify the range that gives a linear response and the concentration that provides the maximum signal before saturation or quenching occurs.
-
Table 2: Example of Concentration-Dependent SERS Intensity Data
| 4-NTP Concentration (M) | SERS Intensity at 1336 cm⁻¹ (a.u.) |
| 1 x 10⁻⁴ | 8500 |
| 1 x 10⁻⁵ | 15000 |
| 1 x 10⁻⁶ | 12000 |
| 1 x 10⁻⁷ | 6000 |
| 1 x 10⁻⁸ | 1500 |
| 1 x 10⁻⁹ | 300 |
Note: This is illustrative data. The optimal concentration range is highly dependent on the SERS substrate's enhancement factor.
Diagram 2: Relationship Between Experimental Parameters and SERS Reproducibility
Caption: Key experimental parameters influencing common issues that lead to poor reproducibility in 4-NTP SERS spectra.
References
- 1. Kinetic and Mechanistic Investigation of the Photocatalyzed Surface Reduction of this compound Observed on a Silver Plasmonic Film via Surface-Enhanced Raman Scattering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Advancing SERS as a quantitative technique: challenges, considerations, and correlative approaches to aid validation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Aiming for Maximized and Reproducible Enhancements in the Obstacle Race of SERS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. osti.gov [osti.gov]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. Multistage nucleic acid amplification induced nano-aggregation for 3D hotspots-improved SERS detection of circulating miRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Plasmonic Ag Nanoparticles: Correlating Nanofabrication and Aggregation for SERS Detection of Thiabendazole Pesticide - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. dspace.library.uu.nl [dspace.library.uu.nl]
- 21. Investigation of Issues for the Accurate and Precise Measurement of an Analyte Using Surface-Enhanced Raman Scattering (SERS) - PubMed [pubmed.ncbi.nlm.nih.gov]
minimizing laser-induced degradation of 4-Nitrothiophenol in Raman
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the laser-induced degradation of 4-Nitrothiophenol (4-NTP) during Raman spectroscopy and Surface-Enhanced Raman Scattering (SERS) experiments.
Troubleshooting Guides
Laser-induced degradation of 4-NTP, primarily its conversion to p,p′-dimercaptoazobenzene (DMAB), is a common issue in Raman and SERS analysis. This conversion is influenced by laser wavelength, power, and exposure time. The following guide provides insights into identifying and mitigating this issue.
Identifying 4-NTP Degradation
The degradation of 4-NTP to DMAB can be monitored by observing changes in the Raman spectrum. The characteristic peaks for both molecules are listed below. The emergence and increase in intensity of DMAB peaks, coupled with a decrease in 4-NTP peak intensities, indicate sample degradation.
| Molecule | Key Raman Peaks (cm⁻¹) | Vibrational Mode Assignment |
| This compound (4-NTP) | 1076, 1332-1346, 1563-1575 | C-S stretching, Symmetric NO₂ stretching, Phenyl ring mode |
| p,p′-dimercaptoazobenzene (DMAB) | 1134-1143, 1390, 1431-1437 | C-N stretching, N=N stretching, C-H bending |
Note: Peak positions can vary slightly depending on the substrate and experimental conditions.
Minimizing Degradation: Experimental Parameters
Careful selection of experimental parameters is crucial to minimize the plasmon-induced conversion of 4-NTP. The following table summarizes key parameters and their impact on degradation, compiled from various studies.
| Parameter | Recommended Range | Effect on 4-NTP Degradation | Citation |
| Laser Wavelength | 633 nm, 785 nm | Shorter wavelengths (e.g., 532 nm) can increase the rate of dimerization to DMAB. Longer wavelengths are generally preferred. | [1][2][3][4] |
| Laser Power | < 1 mW (on sample) | Higher laser power significantly increases the rate of degradation. It is recommended to use the lowest power that provides an adequate signal-to-noise ratio. | [5][6][7] |
| Laser Power Density | < 10 W/cm² | High power densities can cause sample damage and accelerate degradation. | [7] |
| Exposure/Integration Time | As short as possible | Longer exposure times increase the likelihood and extent of degradation. | [1][6] |
Experimental Protocols
Protocol 1: Preparation of SERS Substrates (Silver Nanoparticle Deposition)
This protocol describes a general method for preparing SERS-active substrates by depositing silver nanoparticles (AgNPs) onto a solid support, such as porous silicon.
Materials:
-
Porous silicon wafer
-
Hydrofluoric acid (HF), 0.1 M
-
Silver nitrate (AgNO₃) solution (concentration may be varied, e.g., 2 mM)
-
Deionized water
Procedure:
-
Clean the porous silicon wafer.
-
Immerse the wafer in a mixture of 0.1 M HF and the desired concentration of AgNO₃ solution.
-
Allow the deposition to proceed for a specific time (e.g., 10-20 minutes), which can be optimized based on the desired AgNP size.[8]
-
Carefully remove the substrate from the solution.
-
Thoroughly wash the SERS substrate with deionized water to remove any residual reagents.
-
Store the prepared substrates in deionized water until use.[8]
Protocol 2: SERS Measurement of 4-NTP
This protocol outlines the steps for acquiring a SERS spectrum of 4-NTP while minimizing laser-induced degradation.
Materials:
-
Prepared SERS substrate
-
4-NTP solution (e.g., 10⁻⁶ M in ethanol)
-
Raman spectrometer
Procedure:
-
Functionalize the SERS substrate by immersing it in the 4-NTP solution for a set period (e.g., 24 hours) to allow for the formation of a self-assembled monolayer.
-
Gently rinse the functionalized substrate with the solvent (e.g., ethanol) to remove non-adsorbed molecules and dry it carefully.
-
Place the substrate on the Raman microscope stage.
-
Set the laser wavelength to a less energetic line, such as 633 nm or 785 nm.[1][3]
-
Set the laser power to the lowest possible value that allows for a reasonable signal (e.g., < 0.2 mW).[3]
-
Use a low magnification objective (e.g., 50x) to avoid excessive power density.
-
Set the integration time to the shortest duration possible (e.g., 1 second) for signal acquisition.[3]
-
Acquire the SERS spectrum and check for the characteristic peaks of 4-NTP and the absence or minimal presence of DMAB peaks.
-
If degradation is observed, further reduce the laser power and/or integration time.
Frequently Asked Questions (FAQs)
Q1: My SERS spectrum of 4-NTP shows strong peaks around 1140 cm⁻¹, 1390 cm⁻¹, and 1430 cm⁻¹, but the 1336 cm⁻¹ peak is very weak. What is happening?
A1: You are likely observing the laser-induced dimerization of 4-NTP into p,p′-dimercaptoazobenzene (DMAB).[1][2] The peaks you are seeing are characteristic of DMAB. The weakening of the 1336 cm⁻¹ peak, which corresponds to the NO₂ symmetric stretching of 4-NTP, further confirms the conversion of your analyte. To mitigate this, you should reduce the laser power and exposure time. Consider using a longer excitation wavelength if available.[1][7]
Q2: What is the mechanism behind the conversion of 4-NTP to DMAB?
A2: The conversion of 4-NTP to DMAB on plasmonic substrates is believed to be induced by hot electrons generated from surface plasmon decay. These high-energy electrons can transfer to the nitro group of the 4-NTP molecule, leading to its reduction and subsequent dimerization to form DMAB.[1]
Q3: Can the pH of the solution affect the degradation of 4-NTP?
A3: Yes, the pH of the solution can influence the reaction pathway. In strongly acidic solutions (e.g., pH 0), the reduction of 4-NTP to 4-aminothiophenol (4-ATP) may be favored over the dimerization to DMAB.[5] However, under neutral or mildly acidic conditions (pH 2-7), the formation of DMAB is typically dominant.[5]
Q4: How does the choice of SERS substrate material (e.g., gold vs. silver) affect 4-NTP degradation?
A4: Both gold (Au) and silver (Ag) nanoparticles are commonly used for SERS and can catalyze the conversion of 4-NTP.[2][5] The choice of material can influence the optimal laser excitation wavelength. For instance, 785 nm lasers often work well with gold nanoparticles, while 532 nm or 633 nm lasers are commonly paired with silver nanoparticles.[4] Regardless of the material, minimizing laser power and exposure is key to preventing degradation.
Q5: I am still observing degradation even at very low laser powers. What else can I do?
A5: If degradation persists at low laser powers, consider the following:
-
Substrate Activity: Your SERS substrate may be exceptionally active. Try preparing a substrate with a lower density of "hot spots."
-
Environmental Control: Performing the experiment under an inert atmosphere (e.g., nitrogen or argon) can sometimes reduce photo-oxidation or other side reactions.
-
Sample Cooling: If your setup allows, cooling the sample stage can help dissipate heat generated by the laser, potentially slowing down the degradation process.
-
Data Acquisition Strategy: Instead of a single long acquisition, try acquiring multiple short scans and averaging them to improve the signal-to-noise ratio without prolonged exposure.
Visualizations
Caption: Laser-induced degradation pathways of this compound (4-NTP).
References
- 1. Surface-plasmon-induced azo coupling reaction between nitro compounds on dendritic silver monitored by surface-enhanced Raman spectroscopy - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00374A [pubs.rsc.org]
- 2. n03.iphy.ac.cn [n03.iphy.ac.cn]
- 3. researchgate.net [researchgate.net]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. files.core.ac.uk [files.core.ac.uk]
Technical Support Center: Optimizing 4-Nitrothiophenol SAM Formation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the incubation time for 4-Nitrothiophenol (4-NTP) Self-Assembled Monolayer (SAM) formation. This resource includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to ensure successful and reproducible SAM preparation on various substrates.
Frequently Asked Questions (FAQs)
Q1: What is the optimal incubation time for forming a 4-NTP SAM?
A1: The optimal incubation time for 4-NTP SAM formation is not a single value but depends on several factors, including the substrate material, the concentration of the 4-NTP solution, and the desired quality of the monolayer. Generally, the initial adsorption of 4-NTP molecules onto a substrate is a rapid process, occurring within minutes. However, the subsequent organization and packing of the molecules into a well-ordered, stable monolayer is a much slower process. For many applications, an incubation period of 12 to 24 hours is recommended to achieve a well-ordered monolayer. For instance, studies on alkanethiols on gold suggest that longer assembly times, typically 24–48 hours, lead to better monolayer packing[1][2]. A study on 4-aminothiophenol on copper also indicated an optimal self-assembly time of 6 hours[3].
Q2: How does the substrate (gold, silver, copper) affect the incubation time?
A2: The choice of substrate significantly influences the kinetics of SAM formation and, consequently, the optimal incubation time. The strength of the thiol-metal bond varies between gold, silver, and copper, which affects the adsorption rate and the final structure of the SAM. Gold is the most common substrate and typically forms well-ordered SAMs with a 12-24 hour incubation. Silver is also widely used, and while initial adsorption is fast, the surface can be more prone to oxidation, which might affect the long-term stability and ordering of the SAM. Copper is more reactive and susceptible to oxidation than gold or silver. Therefore, the preparation of the copper surface and the incubation conditions are critical. Shorter incubation times may be sufficient for initial layer formation, but longer times might be necessary for reorganization and defect healing.
Q3: What is the role of the 4-NTP concentration in the incubation process?
A3: The concentration of the 4-NTP solution is a critical parameter. Higher concentrations can lead to faster initial surface coverage, but may also result in a higher density of defects and a less ordered monolayer. Conversely, lower concentrations promote slower, more controlled growth, which can lead to a more ordered and crystalline SAM structure. However, very low concentrations may require significantly longer incubation times to achieve full coverage. A common starting concentration for 4-NTP solutions is in the range of 1 mM.
Q4: Can I reuse the 4-NTP solution for multiple experiments?
A4: It is generally not recommended to reuse the 4-NTP solution for multiple experiments. The thiol concentration in the solution will decrease after each use as molecules adsorb to the substrate. More importantly, the solution can become contaminated with airborne impurities or oxidized thiol species, which can compromise the quality of subsequent SAMs. For reproducible results, it is best to use a fresh solution for each experiment.
Data on this compound SAM Formation
The following table summarizes quantitative data from various studies on the formation of 4-NTP and similar thiol-based SAMs on different substrates. This information can serve as a starting point for optimizing your experimental conditions.
| Substrate | Thiol Compound | Concentration | Solvent | Incubation Time | Observations | Reference |
| Gold (Au) | Alkanethiols | 1 mM | Ethanol | 24 - 48 hours | Longer assembly times result in better monolayer packing. | [1][2] |
| Gold (Au) | Thiophene | 4 mM | Ethanol | 2 - 12 hours | Peak intensity of out-of-plane CH vibration reached a maximum at 2 hours, decreased, and then stabilized after 12 hours, suggesting molecular reorientation. | [4] |
| Gold (Au) | This compound | 10⁻³ mol/L | - | 24 hours | Used for functionalizing SERS platforms. | [5] |
| Silver (Ag) | 4-Aminothiophenol | - | - | - | SERS spectra indicate the formation of SAMs. | [6] |
| Copper (Cu) | 4-Aminothiophenol | 1 x 10⁻² M | - | 6 hours | Achieved about 99% corrosion protection. | [3] |
| Copper (Cu) | 3-methyl-5-octadecylsulfanyl-[3][7] triazole-4-yl-amine | - | - | - | SAM formation confirmed by XPS; provided significant corrosion protection. | [8] |
Experimental Protocols
Here are detailed methodologies for the preparation of 4-NTP SAMs on gold, silver, and copper substrates.
Protocol 1: 4-NTP SAM Formation on Gold Substrate
This protocol is adapted from general procedures for alkanethiol SAMs on gold[1][2].
Materials:
-
Gold-coated substrate (e.g., glass slide or silicon wafer)
-
This compound (4-NTP)
-
Absolute ethanol (200 proof)
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION IS ADVISED
-
Deionized (DI) water
-
Nitrogen gas (high purity)
-
Glass beakers and petri dishes
Procedure:
-
Substrate Cleaning:
-
Immerse the gold substrate in freshly prepared piranha solution for 5-10 minutes. (Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).
-
Thoroughly rinse the substrate with copious amounts of DI water.
-
Dry the substrate under a gentle stream of high-purity nitrogen gas.
-
Use the substrate immediately after cleaning.
-
-
Solution Preparation:
-
Prepare a 1 mM solution of 4-NTP in absolute ethanol. For example, dissolve 1.55 mg of 4-NTP in 10 mL of absolute ethanol.
-
Sonicate the solution for 5-10 minutes to ensure complete dissolution.
-
-
SAM Formation:
-
Place the cleaned, dry gold substrate in a clean glass container.
-
Pour the 4-NTP solution into the container, ensuring the entire gold surface is submerged.
-
To minimize oxidation, it is recommended to purge the container with nitrogen gas before sealing.
-
Seal the container tightly (e.g., with a Teflon-lined cap and Parafilm) to prevent solvent evaporation and contamination.
-
Incubate the substrate in the 4-NTP solution for 12-24 hours at room temperature in a dark, vibration-free environment.
-
-
Rinsing and Drying:
-
After incubation, carefully remove the substrate from the 4-NTP solution using clean tweezers.
-
Rinse the substrate thoroughly with fresh absolute ethanol to remove any non-chemisorbed molecules.
-
Dry the substrate again under a gentle stream of nitrogen gas.
-
-
Storage:
-
Store the prepared 4-NTP SAM-coated substrate in a clean, dry, and inert environment (e.g., a desiccator or under nitrogen) until further use.
-
Protocol 2: 4-NTP SAM Formation on Silver Substrate
This protocol is a general guideline, as the specifics can vary depending on the nature of the silver substrate (e.g., evaporated film, nanoparticles).
Materials:
-
Silver-coated substrate
-
This compound (4-NTP)
-
Absolute ethanol
-
Ammonium hydroxide solution (for cleaning, optional)
-
DI water
-
Nitrogen gas
Procedure:
-
Substrate Cleaning:
-
The cleaning procedure for silver can be more delicate than for gold due to its higher reactivity.
-
A common method involves rinsing with ethanol and DI water, followed by drying with nitrogen.
-
For more rigorous cleaning, a brief immersion in a dilute ammonium hydroxide solution can be used to remove surface oxides, followed by extensive rinsing with DI water and drying. The substrate should be used immediately.
-
-
Solution Preparation:
-
Prepare a 1 mM solution of 4-NTP in absolute ethanol as described in Protocol 1.
-
-
SAM Formation:
-
Immerse the cleaned silver substrate in the 4-NTP solution in a sealed container.
-
Incubate for 12-24 hours at room temperature, protected from light.
-
-
Rinsing and Drying:
-
Gently rinse the substrate with fresh ethanol to remove physisorbed molecules.
-
Dry under a stream of nitrogen.
-
-
Storage:
-
Store the 4-NTP/Ag substrate in an inert atmosphere to prevent oxidation and degradation of the SAM.
-
Protocol 3: 4-NTP SAM Formation on Copper Substrate
The formation of high-quality SAMs on copper is challenging due to the rapid oxidation of the copper surface. The following protocol emphasizes the importance of a thorough deoxidation step.
Materials:
-
Copper substrate
-
This compound (4-NTP)
-
Absolute ethanol
-
Dilute acid solution (e.g., 1 M HCl or 1 M H₂SO₄) for deoxidation
-
DI water
-
Nitrogen gas
Procedure:
-
Substrate Cleaning and Deoxidation:
-
Mechanically polish the copper substrate to a mirror finish using alumina or diamond paste of decreasing particle size.
-
Sonnicate the polished substrate in ethanol and then DI water to remove polishing residues.
-
To remove the native oxide layer, immerse the substrate in a dilute acid solution (e.g., 1 M HCl) for 1-2 minutes, or until the surface appears bright and uniform.
-
Immediately and thoroughly rinse the deoxidized copper with DI water and then with absolute ethanol.
-
Dry the substrate quickly with a stream of nitrogen gas and proceed to the next step without delay.
-
-
Solution Preparation:
-
Prepare a 1 mM solution of 4-NTP in deoxygenated absolute ethanol. To deoxygenate the solvent, bubble nitrogen gas through it for at least 30 minutes prior to use.
-
-
SAM Formation:
-
Immediately immerse the freshly deoxidized and dried copper substrate into the deoxygenated 4-NTP solution in a glovebox or a container purged with an inert gas to minimize re-oxidation of the copper surface.
-
Incubate for 6-12 hours at room temperature.
-
-
Rinsing and Drying:
-
Rinse the substrate with deoxygenated ethanol to remove unbound molecules.
-
Dry under a stream of nitrogen.
-
-
Storage:
-
Store the 4-NTP/Cu substrate under an inert atmosphere to prevent oxidation.
-
Visualizing the Process
Experimental Workflow
Caption: Experimental workflow for 4-NTP SAM formation.
Troubleshooting Guide
Encountering issues during SAM formation is common. This guide provides solutions to frequently encountered problems.
Q: My SAM appears incomplete or has low surface coverage. What could be the cause?
A: Incomplete SAM formation can result from several factors:
-
Insufficient Incubation Time: The self-assembly process, particularly the ordering phase, takes time. Try increasing the incubation time to 24 hours or even 48 hours.
-
Contaminated Substrate: Any organic or particulate contamination on the substrate will inhibit SAM formation. Ensure your cleaning procedure is rigorous and that you are using high-purity reagents and solvents.
-
Inactive Thiol: 4-NTP can oxidize over time, especially when exposed to air and light. Use fresh, high-quality 4-NTP and prepare the solution immediately before use. Storing the 4-NTP solid under an inert atmosphere and in the dark is recommended.
-
Contaminated Solvent: The presence of water or other impurities in the solvent can interfere with the self-assembly process. Use high-purity, anhydrous solvents.
Q: The resulting monolayer appears disordered. How can I improve the ordering?
A: A disordered monolayer can be due to:
-
Incubation Time is Too Short: While a layer may form quickly, achieving a high degree of order requires a longer annealing process in solution. Extend the incubation period.
-
High Concentration of 4-NTP: A high concentration can lead to rapid, disordered adsorption. Try using a lower concentration of 4-NTP (e.g., 0.1 mM) and a longer incubation time.
-
Substrate Roughness: A rough substrate surface can lead to the formation of a disordered monolayer with a high density of defects. Using atomically flat substrates, such as Au(111), can significantly improve the quality of the SAM.
-
Temperature Fluctuations: Performing the incubation at a constant, controlled temperature can improve the ordering of the monolayer.
Q: I am observing significant surface contamination on my SAM. What are the likely sources?
A: Surface contamination can be introduced at various stages:
-
Airborne Contaminants: The laboratory environment can be a source of dust and organic aerosols. It is best to perform the SAM preparation in a clean environment, such as a laminar flow hood.
-
Contaminated Solvents or Reagents: Always use high-purity solvents and fresh reagents.
-
Improper Handling: Use clean tweezers and handle the substrates only by the edges to avoid introducing fingerprints or other contaminants.
Troubleshooting Flowchart
Caption: Troubleshooting flowchart for common 4-NTP SAM issues.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 溶液からの自己組織化に関する実験手順ガイド [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative evaluation of perfluorinated alkanethiol molecular order on gold surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimizing Experimental Immersion Protocol for SEBS Coating Formation on Copper Surfaces Using Response Surface Methodology | MDPI [mdpi.com]
- 7. Kinetic and Mechanistic Investigation of the Photocatalyzed Surface Reduction of this compound Observed on a Silver Plasmonic Film via Surface-Enhanced Raman Scattering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
4-NTP SERS Technical Support Center: Troubleshooting and FAQs
Welcome to the technical support center for Surface-Enhanced Raman Scattering (SERS) analysis of 4-nitrothiophenol (4-NTP). This guide is designed for researchers, scientists, and drug development professionals to help identify and eliminate common interference peaks encountered during SERS experiments with 4-NTP.
Frequently Asked Questions (FAQs)
Q1: I see peaks in my 4-NTP SERS spectrum that don't correspond to 4-NTP. What are they?
A1: The most common source of additional peaks in 4-NTP SERS is the photochemical transformation of 4-NTP into other molecules, primarily 4,4'-dimercaptoazobenzene (DMAB) and 4-aminothiophenol (4-ATP).[1][2][3] This is a well-documented phenomenon that is often induced by the laser used for SERS excitation. These are not necessarily contaminants, but rather reaction products. Other potential sources of interference include amorphous carbon, solvent residues, and contaminants from the SERS substrate.[4][5][6][7][8]
Q2: What are the characteristic Raman peaks for 4-NTP and its common byproducts?
A2: The table below summarizes the key Raman peaks for 4-NTP, DMAB, and 4-ATP. This will help you to identify the different species in your spectrum.
| Raman Shift (cm⁻¹) | Assignment | Molecule |
| ~1076 | C-S Stretch | 4-NTP, 4-ATP |
| ~1082 | C-H Bend | 4-NTP |
| ~1110 | C-H Bend | 4-NTP |
| ~1140 | C-N Stretch | DMAB |
| ~1332-1346 | NO₂ Symmetric Stretch | 4-NTP |
| ~1390 | N-N Stretch | DMAB |
| ~1435 | N-N Stretch | DMAB |
| ~1575 | Phenyl Ring Mode | 4-NTP |
| ~1595 | Phenyl Ring Mode | 4-ATP |
Troubleshooting Guide
Problem: My 4-NTP SERS spectrum is dominated by peaks from DMAB and/or 4-ATP.
Cause: The laser power is too high, leading to the photochemical conversion of 4-NTP.[3]
Solution:
-
Reduce Laser Power: This is the most effective way to minimize the formation of byproducts. Use the lowest laser power that still provides an adequate signal-to-noise ratio.
-
Decrease Acquisition Time: Shorter exposure times can also reduce the extent of the photochemical reaction.
-
Choose an Appropriate Excitation Wavelength: Longer wavelengths (e.g., 785 nm) are generally less energetic and can sometimes reduce the likelihood of inducing photochemical reactions compared to shorter wavelengths (e.g., 532 nm).
Problem: I see broad, overlapping peaks around 1340 cm⁻¹ and 1580 cm⁻¹.
Cause: These are characteristic peaks of amorphous carbon, which can be deposited on the SERS substrate, especially during SEM imaging.[4][5][6]
Solution:
-
Avoid SEM Imaging Before SERS: If possible, perform SERS measurements before imaging the substrate with an electron microscope.
-
Use Low SEM Beam Current: If SEM imaging is necessary beforehand, use the lowest possible electron beam current to minimize carbon deposition.[4]
-
Substrate Cleaning: In some cases, gentle cleaning procedures may help to remove amorphous carbon. However, care must be taken not to damage the SERS substrate.
Problem: I see sharp peaks that do not correspond to 4-NTP, DMAB, or 4-ATP.
Cause: These peaks may be from the solvent used to dissolve the 4-NTP or from residues left over from cleaning procedures.[7][8]
Solution:
-
Run a Solvent Blank: Acquire a SERS spectrum of the solvent on the SERS substrate without the 4-NTP to identify any solvent-related peaks.
-
Thoroughly Dry the Sample: Ensure all solvent has evaporated from the substrate before acquiring the SERS spectrum.
-
Review Cleaning Protocols: Ensure that all cleaning agents are thoroughly removed from the substrate before use. Running a SERS measurement on a "clean" substrate can help identify any residual contaminants.
Experimental Protocols
Protocol 1: Standard 4-NTP SERS Measurement
-
Substrate Preparation: Ensure the SERS substrate is clean and dry.
-
Sample Deposition: Deposit a small volume (e.g., 1-5 µL) of a dilute solution of 4-NTP (e.g., 10⁻⁶ M in ethanol) onto the active area of the SERS substrate.
-
Drying: Allow the solvent to evaporate completely in a clean, controlled environment.
-
SERS Acquisition:
-
Place the substrate under the Raman microscope.
-
Focus on the sample area.
-
Set the laser to a low power setting (e.g., 1-10% of maximum power) to start.
-
Acquire the SERS spectrum using an appropriate acquisition time (e.g., 1-10 seconds).
-
If the signal is weak, gradually increase the laser power or acquisition time, while monitoring for the appearance of byproduct peaks.
-
Protocol 2: Minimizing Photochemical Byproduct Formation
-
Follow steps 1-3 of the standard protocol.
-
SERS Acquisition:
-
Use a longer wavelength laser (e.g., 785 nm) if available.
-
Start with the lowest possible laser power and a short acquisition time (e.g., 1 second).
-
If necessary, use multiple short acquisitions and average them to improve the signal-to-noise ratio, rather than using a single long acquisition.
-
If byproduct peaks are still observed, further reduce the laser power.
-
Visual Troubleshooting Guide
The following diagram outlines a logical workflow for identifying and addressing interference peaks in your 4-NTP SERS experiments.
Caption: Troubleshooting workflow for 4-NTP SERS interference.
References
- 1. Kinetic and Mechanistic Investigation of the Photocatalyzed Surface Reduction of this compound Observed on a Silver Plasmonic Film via Surface-Enhanced Raman Scattering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Improving Correlated SERS Measurements with Scanning Electron Microscopy: An Assessment of the Problem Arising from the Deposition of Amorphous Carbon - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improving correlated SERS measurements with scanning electron microscopy: an assessment of the problem arising from the deposition of amorphous carbon - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. New strategies for obtaining the SERS effect in organic solvents | Metrohm [metrohm.com]
Technical Support Center: Controlling 4-Nitrothiophenol (4-NTP) Orientation on Nanoparticle Surfaces
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for controlling the orientation of 4-Nitrothiophenol (4-NTP) on nanoparticle surfaces.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My SERS signal for 4-NTP is weak or inconsistent. What are the possible causes and solutions?
A1: Weak or inconsistent Surface-Enhanced Raman Scattering (SERS) signals for 4-NTP can stem from several factors. Here's a troubleshooting guide:
-
Nanoparticle Aggregation: Uncontrolled aggregation can lead to a decrease in the number of SERS "hotspots."
-
Solution: Ensure your nanoparticle suspension is stable. Use appropriate capping agents and verify stability with Dynamic Light Scattering (DLS). For gold nanoparticles (AuNPs), citrate is a common stabilizer.
-
-
Suboptimal 4-NTP Concentration: Both too low and too high concentrations of 4-NTP can lead to poor SERS signals.
-
Solution: Titrate the 4-NTP concentration to find the optimal surface coverage. A typical starting point is in the micromolar range.[1]
-
-
Incorrect Laser Wavelength: The SERS enhancement is dependent on the plasmon resonance of your nanoparticles, which is excited by the laser.
-
Solution: Match the laser excitation wavelength to the Localized Surface Plasmon Resonance (LSPR) peak of your nanoparticle suspension. This can be determined using UV-Vis spectroscopy.
-
-
Solvent Effects: The solvent can influence both the nanoparticle stability and the 4-NTP adsorption.
-
Solution: Ethanol is a commonly used solvent for dissolving 4-NTP. If using aqueous solutions, ensure the pH is optimized for adsorption.
-
Q2: I am observing unexpected peaks in my SERS spectrum, suggesting a chemical reaction. What is happening?
A2: It is well-documented that 4-NTP can undergo a plasmon-driven reduction to 4,4'-dimercaptoazobenzene (DMAB) or 4-aminothiophenol (4-ATP) on the nanoparticle surface, especially under laser irradiation.[2][3]
-
Identifying Reaction Products:
-
4-NTP: Characteristic peaks are typically observed around 1076 cm⁻¹ (C-S stretching), 1346 cm⁻¹ (symmetric NO₂ stretching), and 1575 cm⁻¹ (benzene ring mode).[4][5]
-
DMAB: Look for the appearance of peaks around 1151 cm⁻¹, 1393 cm⁻¹, and 1442 cm⁻¹.[2]
-
4-ATP: A peak around 1594 cm⁻¹ (C-C ring stretching) is indicative of 4-ATP formation.[2]
-
-
Troubleshooting:
-
Reduce Laser Power: High laser power can induce these photochemical reactions.[6] Use the lowest laser power that provides an adequate signal-to-noise ratio.
-
Control the Environment: The presence of a proton-donating solvent like water can facilitate the reduction to 4-ATP.[2] Performing the experiment in a dried state may limit this conversion.[2]
-
Q3: How does pH affect the orientation and SERS signal of 4-NTP on gold nanoparticles?
A3: The pH of the solution can significantly impact the surface charge of both the nanoparticles and the 4-NTP molecule, thereby influencing its adsorption and orientation. While direct studies on 4-NTP are limited, analogies can be drawn from similar molecules like 4-aminobenzenethiol (4-ABT).
-
Effect of pH on Adsorption: Lowering the pH below the pKa of an analyte can enhance its affinity for negatively charged surfaces, such as those of citrate-capped AuNPs.[7] For molecules with amine groups, acidic conditions can lead to protonation (-NH₃⁺), which may promote electrostatic adsorption.[8]
-
Impact on SERS Signal: For 4-ABT, b2-type bands in the SERS spectrum, which are sensitive to molecular orientation, are observed distinctly at basic pHs but are weak or absent at acidic pHs.[8] This suggests that pH can be used to modulate the orientation and the resulting SERS spectrum.
Q4: What is the role of the solvent in controlling 4-NTP orientation?
A4: The choice of solvent is crucial as it affects nanoparticle stability, 4-NTP solubility, and the interactions at the nanoparticle-solvent interface.
-
Nanoparticle Stability: The solvent must be compatible with the stabilizing agent on the nanoparticle surface to prevent aggregation.
-
4-NTP Adsorption: The solvent can influence the conformation of 4-NTP in solution and its subsequent adsorption geometry on the nanoparticle surface.
-
Proton Availability: As mentioned earlier, protic solvents like water can provide the necessary protons for the reduction of 4-NTP to 4-ATP.[2]
Data Summary
Table 1: Key SERS Peaks for 4-NTP and Its Derivatives
| Compound | Peak (cm⁻¹) | Vibrational Mode Assignment | Reference |
| 4-NTP | ~1076 | C-S stretching | [5] |
| ~1346 | Symmetric NO₂ stretching | [2][5] | |
| ~1575 | Benzene ring C-C stretching | [4][5] | |
| DMAB | ~1151 | N=N stretching | [2] |
| ~1393 | Phenyl-N stretching | [2] | |
| ~1442 | Phenyl-N stretching | [2] | |
| 4-ATP | ~1594 | Benzene ring C-C stretching | [2] |
Experimental Protocols
Protocol 1: Preparation of 4-NTP Functionalized Gold Nanoparticles for SERS Analysis
-
Nanoparticle Synthesis: Synthesize gold nanoparticles (e.g., via citrate reduction) and characterize their size and concentration using TEM and UV-Vis spectroscopy.
-
Preparation of 4-NTP Solution: Prepare a stock solution of 4-NTP in ethanol (e.g., 1 mM).
-
Surface Functionalization: a. To a solution of gold nanoparticles, add the 4-NTP stock solution to achieve the desired final concentration (e.g., 1 µM). b. Allow the solution to incubate for a specific period (e.g., 1-2 hours) to ensure self-assembly of the 4-NTP monolayer.
-
Purification (Optional): Centrifuge the solution to pellet the functionalized nanoparticles and remove excess 4-NTP in the supernatant. Resuspend the nanoparticles in the desired solvent (e.g., ethanol or water at a specific pH).
-
SERS Analysis: a. Place a small aliquot of the functionalized nanoparticle solution onto a SERS-active substrate (or use the colloidal solution directly). b. Acquire the SERS spectrum using a Raman spectrometer with an appropriate laser wavelength, power, and acquisition time.
Protocol 2: Investigating the Effect of pH on 4-NTP Orientation
-
Prepare pH-Adjusted Buffers: Prepare a series of buffers with varying pH values (e.g., pH 3, 5, 7, 9, 11).
-
Functionalize Nanoparticles: Prepare a stock solution of 4-NTP functionalized gold nanoparticles as described in Protocol 1.
-
pH Adjustment: a. Divide the stock solution of functionalized nanoparticles into aliquots. b. Add the pH-adjusted buffers to each aliquot to achieve the target pH values.
-
SERS Measurement: Acquire SERS spectra for each pH sample, keeping all other parameters (laser power, acquisition time) constant.
-
Data Analysis: Compare the relative intensities of key SERS peaks (e.g., those sensitive to orientation) across the different pH values.
Visualizations
Caption: Workflow for SERS analysis of 4-NTP on nanoparticles.
Caption: Key factors controlling 4-NTP orientation on nanoparticles.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Kinetic and Mechanistic Investigation of the Photocatalyzed Surface Reduction of this compound Observed on a Silver Plasmonic Film via Surface-Enhanced Raman Scattering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pH-Triggered Molecular Alignment for Reproducible SERS Detection via an AuNP/Nanocellulose Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: 4-Nitrothiophenol (4-NTP) Stability in SERS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate the photoreaction of 4-Nitrothiophenol (4-NTP) during Surface-Enhanced Raman Spectroscopy (SERS) experiments.
Troubleshooting Guide
Problem 1: Disappearance or weakening of 4-NTP peaks, and appearance of new peaks.
Question: My SERS signal for 4-NTP is unstable. The characteristic peak at ~1332-1346 cm⁻¹ (νs(NO₂)) is decreasing over time, and new peaks are appearing around 1140, 1390, and 1435 cm⁻¹. What is happening and how can I fix it?
Answer: This is a classic sign of a plasmon-driven chemical reaction, not simple photobleaching. Under laser irradiation, 4-NTP can undergo two primary reactions on SERS-active substrates:
-
Dimerization: 4-NTP converts to 4,4′-dimercaptoazobenzene (DMAB). This is indicated by the emergence of new peaks at approximately 1140 cm⁻¹ (ν(C-N)), 1390 cm⁻¹, and 1435 cm⁻¹ (ν(N=N)).
-
Reduction: In the presence of a proton source, 4-NTP can be reduced to 4-aminothiophenol (4-ATP).
Solutions:
-
Reduce Laser Power: High laser power is a primary driver of these photoreactions.[1][2] It is crucial to use the minimum laser power necessary to obtain an adequate signal.
-
Optimize Exposure Time: Shorter acquisition times can minimize the duration of laser exposure, thereby reducing the extent of the photoreaction.[1]
-
Select an Appropriate Laser Wavelength: The choice of excitation wavelength can influence the reaction rate. Longer wavelengths (e.g., 785 nm) are often less energetic and may reduce the likelihood of inducing photoreactions compared to shorter wavelengths (e.g., 532 nm).
-
Choose a Stable Substrate: Gold (Au) nanoparticles are generally more chemically stable and less prone to oxidation than silver (Ag) nanoparticles, which can influence the reaction environment.[3]
-
Control the Chemical Environment: The pH of the sample solution can impact the reaction pathway. An acidic environment may favor the reduction of 4-NTP to 4-ATP.[4][5]
Problem 2: My results are not reproducible; the degree of 4-NTP conversion varies between experiments.
Question: I am observing inconsistent conversion of 4-NTP to DMAB in my SERS experiments, making my results difficult to reproduce. How can I improve the reproducibility?
Answer: Reproducibility issues in SERS are often linked to variations in experimental parameters that affect the plasmon-driven reactions of 4-NTP.
Solutions:
-
Standardize Laser Parameters: Ensure that the laser power, wavelength, and exposure time are identical for all measurements. Even small fluctuations can lead to different reaction rates.
-
Use a Consistent Substrate: The morphology and composition of the SERS substrate significantly impact the enhancement factor and the catalytic activity. Using substrates from the same batch or with a highly reproducible fabrication method is crucial.
-
Control the Sample Environment: Maintain a consistent pH, solvent, and temperature for all experiments. The presence of oxygen can also influence the reaction, so de-gassing solvents may improve reproducibility.
-
Implement a Pre-measurement Equilibration Time: Allow the 4-NTP solution to incubate on the SERS substrate for a standardized period before measurement to ensure consistent adsorption and self-assembly.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism behind the "photobleaching" of 4-NTP in SERS?
A1: The observed signal change is not typically photobleaching in the traditional sense of fluorophore destruction. Instead, it is a plasmon-induced chemical transformation.[1][4] The intense electromagnetic field generated by the laser interacting with the plasmonic substrate provides the energy to drive chemical reactions, converting 4-NTP into other molecules like DMAB or 4-ATP, which have different Raman spectra.
Q2: Which is a better SERS substrate for 4-NTP analysis: gold or silver?
A2: Both gold and silver have their advantages and disadvantages for SERS analysis of 4-NTP.
-
Silver (Ag): Generally provides a higher SERS enhancement factor, allowing for the detection of lower concentrations of 4-NTP. However, silver is more susceptible to oxidation, which can alter its plasmonic properties and potentially influence the photoreaction of 4-NTP.[3]
-
Gold (Au): Offers greater chemical stability and resistance to oxidation, leading to more reproducible SERS substrates over time.[3] While the enhancement factor may be slightly lower than silver, its stability often makes it a preferred choice for quantitative and reproducible studies of 4-NTP.
Q3: How does laser power affect the conversion of 4-NTP?
A3: Increasing the laser power significantly accelerates the rate of 4-NTP conversion to DMAB.[1][2] This is because higher laser power leads to a stronger localized electromagnetic field and potentially localized heating, both of which contribute to driving the chemical reaction. For stable measurements of 4-NTP, it is recommended to use the lowest possible laser power that provides a sufficient signal-to-noise ratio.
Q4: Can the pH of the solution be used to control the photoreaction of 4-NTP?
A4: Yes, the pH of the solution can influence the reaction pathway. Acidic conditions can provide the necessary protons for the reduction of the nitro group (-NO₂) of 4-NTP to an amino group (-NH₂), forming 4-ATP.[4][5] Conversely, neutral or slightly alkaline conditions may favor the dimerization reaction to form DMAB. Controlling the pH can therefore be a strategy to selectively promote or suppress certain reaction pathways.
Data Presentation
Table 1: Effect of Laser Power on 4-NTP to DMAB Conversion
| Laser Power Density (kW/cm²) | Observation on Gold Substrate | Reference |
| 2.4 | No significant DMAB formation observed. | [2] |
| 25.5 | Gradual decrease of 4-NTP peak and increase of DMAB peaks over several minutes of irradiation. | [6] |
| 127 | Rapid dimerization of 4-NTP to DMAB. | [2] |
Table 2: Comparison of Gold and Silver SERS Substrates for 4-NTP Analysis
| Substrate Material | Advantages | Disadvantages |
| Gold (Au) | High chemical stability, resistant to oxidation, good reproducibility. | Generally lower SERS enhancement factor compared to silver. |
| Silver (Ag) | Higher SERS enhancement factor, allowing for greater sensitivity. | Prone to oxidation and sulfidation, which can affect stability and reproducibility. |
Experimental Protocols
Protocol for Minimizing 4-NTP Photoreaction during SERS Measurement
-
Substrate Preparation:
-
Use a high-quality, reproducible SERS substrate. Gold nanostructured surfaces are recommended for their stability.
-
Clean the substrate according to the manufacturer's instructions to remove any contaminants.
-
-
Sample Incubation:
-
Prepare a fresh solution of 4-NTP in ethanol or another appropriate solvent at the desired concentration.
-
Apply a small, consistent volume of the 4-NTP solution to the SERS substrate.
-
Allow the solvent to evaporate in a controlled environment to form a self-assembled monolayer (SAM). A consistent incubation time is key for reproducibility.
-
-
SERS Measurement Parameters:
-
Laser Wavelength: Use a longer wavelength laser, such as a 785 nm, to minimize the energy imparted to the sample.
-
Laser Power: Start with the lowest possible laser power setting on your Raman spectrometer (typically < 1 mW). Gradually increase the power only if the signal is too weak.
-
Acquisition Time: Use a short acquisition time (e.g., 1-10 seconds) and co-add multiple scans to improve the signal-to-noise ratio, rather than using a single long acquisition.
-
Objective: Use a low-magnification objective if possible to reduce the power density at the sample.
-
-
Data Acquisition:
-
Focus on the sample and acquire the SERS spectrum.
-
To check for stability, acquire spectra from the same spot at different time intervals and monitor the intensity of the 4-NTP νs(NO₂) peak (~1332-1346 cm⁻¹) and the potential appearance of DMAB peaks.
-
Visualizations
Caption: Troubleshooting workflow for unstable 4-NTP SERS signals.
References
- 1. Collective Mid-Infrared Vibrations in Surface-Enhanced Raman Scattering - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Gold & Silver Nanoparticles for SERS Applications - CD Bioparticles [cd-bioparticles.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Kinetic and Mechanistic Investigation of the Photocatalyzed Surface Reduction of this compound Observed on a Silver Plasmonic Film via Surface-Enhanced Raman Scattering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the SERS Signal of 4-Nitrothiophenol on Copper Substrates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Surface-Enhanced Raman Scattering (SERS) of 4-Nitrothiophenol (4-NTP) on copper substrates.
Frequently Asked Questions (FAQs)
Q1: Why is my SERS signal of this compound (4-NTP) on the copper substrate weak or undetectable?
A1: Several factors can contribute to a weak SERS signal on copper substrates:
-
Substrate Inactivity: The copper surface may not have the required nanostructure to induce a strong SERS enhancement. The shape and size of nanostructures are critical parameters.
-
Oxidation of Copper: Copper substrates are prone to oxidation, which can quench the SERS signal.[1] Proper storage and handling are crucial.
-
Low Analyte Concentration: The concentration of the 4-NTP solution may be too low for detection.
-
Suboptimal Laser Excitation: The chosen laser wavelength may not align with the plasmon resonance of your copper nanostructures.
-
Incorrect Focusing: The laser may not be properly focused on the substrate surface where the 4-NTP molecules are adsorbed.
Q2: How can I improve the reproducibility of my SERS measurements on copper substrates?
A2: Reproducibility is a common challenge in SERS. To improve it:
-
Standardize Substrate Fabrication: Use a consistent and controlled method for preparing your copper substrates to ensure uniform nanostructures. Electrochemical deposition and chemical reduction methods can offer good control.[2][3]
-
Control Analyte Deposition: Ensure a uniform deposition of the 4-NTP solution on the substrate. Techniques like spin coating can be explored, but require optimization.[4]
-
Systematic Measurement Protocol: Use the same laser power, acquisition time, and objective for all measurements. Collect spectra from multiple random spots on the substrate and average the results to get a representative signal.
-
Monitor Substrate Stability: Copper substrates can degrade over time. Use freshly prepared substrates for critical experiments.
Q3: I see new peaks in my SERS spectrum of 4-NTP that are not present in the standard Raman spectrum. What are they?
A3: The appearance of new peaks, particularly around 1140 cm⁻¹, 1390 cm⁻¹, and 1432 cm⁻¹, is often due to the photoreduction of 4-NTP to p,p′-dimercaptoazobenzene (DMAB) on the copper surface.[5][6] This reaction is often induced by the laser during SERS measurement.
Q4: How can I prevent the photoreduction of 4-NTP to DMAB?
A4: To minimize the photoreduction of 4-NTP:
-
Use Low Laser Power: Higher laser power increases the likelihood of photoreduction. It is recommended to use the lowest laser power that provides an adequate signal-to-noise ratio.[7]
-
Reduce Acquisition Time: Shorter exposure times can limit the extent of the photoreaction.
-
Optimize Excitation Wavelength: The choice of laser wavelength can influence the efficiency of the photoreduction process.
Q5: What is a typical SERS enhancement factor (EF) I can expect for 4-NTP on a copper substrate?
A5: The enhancement factor can vary significantly depending on the substrate preparation method and measurement conditions. For copper substrates, EFs in the range of 10⁴ to 10⁷ have been reported.[2][8] For instance, copper-based SERS chips prepared by chemical reduction have shown an EF of approximately 2.0 x 10⁶.[3]
Troubleshooting Guides
Problem 1: Weak or No SERS Signal
Caption: Troubleshooting workflow for a weak or absent SERS signal.
-
Verify Substrate Activity:
-
Question: Is your copper substrate SERS-active?
-
Action: Before applying your analyte, test the substrate with a known SERS-active probe to confirm its enhancing capability. If there is no enhancement, the substrate is likely inactive.
-
Solution: Prepare a new substrate using a reliable fabrication method (see Experimental Protocols).
-
-
Check Analyte and Deposition:
-
Question: Is the 4-NTP concentration and deposition appropriate?
-
Action: Ensure your 4-NTP solution is at a suitable concentration (e.g., 10⁻⁴ to 10⁻⁶ M). Verify that the solution has been evenly deposited and has dried on the active area of the substrate.
-
Solution: If the concentration is too low, prepare a more concentrated solution. For deposition, consider techniques that promote uniform coverage.
-
-
Optimize Instrument Settings:
-
Question: Are your Raman spectrometer settings optimized?
-
Action: Check the laser focus on the sample. Ensure the laser power and acquisition time are appropriate.
-
Solution: Carefully focus the laser onto the substrate surface. Incrementally increase the laser power and acquisition time, but be mindful of potential sample damage or photoreduction (see Problem 2).[9][10]
-
Problem 2: Appearance of Unwanted Peaks (Photoreduction of 4-NTP)
Caption: Troubleshooting workflow for photoreduction of 4-NTP.
-
Identify Unwanted Peaks:
-
Question: Are there peaks in your spectrum that do not correspond to 4-NTP?
-
Action: Compare your spectrum to a reference Raman spectrum of 4-NTP. Look for characteristic peaks of DMAB, which is a common photoreduction product.[11]
-
Key DMAB Peaks: ~1140 cm⁻¹, ~1390 cm⁻¹, and ~1432 cm⁻¹.
-
Key 4-NTP Peaks: ~1076 cm⁻¹ (C-S stretching), ~1346 cm⁻¹ (O-N-O stretching), and ~1575 cm⁻¹ (phenyl-ring mode).[12]
-
-
Reduce Laser-Induced Effects:
-
Question: How can I minimize the formation of DMAB?
-
Action: The primary cause of 4-NTP photoreduction is excessive laser power and/or long exposure times.
-
Solution:
-
Decrease the laser power to the minimum level required for a good signal.
-
Use a shorter acquisition time.
-
If possible, try a different laser excitation wavelength, as this can influence the reaction efficiency.
-
-
-
Investigate Other Contamination:
-
Question: What if the unwanted peaks are not from DMAB?
-
Action: If the peaks do not match DMAB, consider other potential sources of contamination.
-
Solution: Ensure all glassware is clean and that the solvents used are of high purity. Run a SERS measurement on the bare substrate to check for background signals.
-
Data Presentation
Table 1: Comparison of SERS Performance for Different Copper Substrate Preparation Methods
| Substrate Preparation Method | Analyte | Enhancement Factor (EF) | Relative Standard Deviation (RSD) | Reference |
| Chemical Reduction on Fabric | Crystal Violet | ~2.0 x 10⁶ | - | [3] |
| Chemical Reduction on Fabric (Ag-coated) | Crystal Violet | ~7.6 x 10⁶ | - | [3] |
| Electrochemical Deposition | - | 10⁶ - 10⁷ | - | [2] |
| Electrolysis (CuO/Cu) | - | - | ~12% | [2] |
| Co-sputtered Ag-Cu | Methylene Blue | - | 16.63% | [13] |
| Alternating Sputtered Ag-Cu | Methylene Blue | - | 10.15% | [13] |
Table 2: Typical Experimental Parameters for SERS of 4-NTP on Copper Substrates
| Parameter | Typical Value/Range | Notes | Reference |
| Laser Wavelength | 532 nm, 633 nm, 785 nm | Optimal wavelength depends on the substrate's plasmon resonance. | [3][10] |
| Laser Power | 0.2 mW - 25 mW | Lower power is recommended to avoid photoreduction. | [3][10] |
| Acquisition Time | 1 s - 10 s | Shorter times can minimize laser-induced changes. | [3][10] |
| 4-NTP Concentration | 10⁻⁴ M - 10⁻⁷ M | The optimal concentration depends on the substrate's enhancement. | [12] |
| Solvent | Ethanol, Methanol | Ensure the solvent is of high purity. | [12] |
Experimental Protocols
Protocol 1: Preparation of SERS-Active Copper Substrate by Chemical Reduction on Fabric[14]
-
Cut a piece of fabric (e.g., 2 cm x 2 cm) and wash it thoroughly with deionized water and ethanol.
-
Dry the cleaned fabric.
-
Immerse the fabric in a 20 mL solution of copper acetate (10 g L⁻¹).
-
Slowly add 800 µL of 80% hydrazine hydrate to the solution while stirring gently.
-
Allow the reaction to proceed at room temperature for 6 hours to deposit copper nanoparticles onto the fabric.
-
Remove the copper-coated fabric, wash it with deionized water and ethanol, and dry it in a vacuum oven at 60 °C for 1 hour.
Protocol 2: Preparation of 4-NTP Solution and SERS Measurement
-
Prepare a stock solution of 4-NTP in a high-purity solvent like ethanol (e.g., 10⁻³ M).
-
Perform serial dilutions to obtain the desired concentration for your experiment (e.g., 10⁻⁶ M).
-
Place the prepared copper SERS substrate on the microscope stage.
-
Deposit a small droplet (e.g., 5-10 µL) of the 4-NTP solution onto the active area of the substrate and allow it to dry completely.
-
Focus the laser on the dried spot.
-
Acquire the SERS spectrum using appropriate laser power and acquisition time.
Signaling Pathways and Workflows
Caption: The electromagnetic enhancement mechanism in SERS.
Caption: Simplified pathway for the photoreduction of 4-NTP to DMAB.
References
- 1. researchgate.net [researchgate.net]
- 2. Trends in Application of SERS Substrates beyond Ag and Au, and Their Role in Bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. silmeco.com [silmeco.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Active site-dominated electromagnetic enhancement of surface-enhanced Raman spectroscopy (SERS) on a Cu triangle plate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. oceanoptics.cn [oceanoptics.cn]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Purification of Technical Grade 4-Nitrothiophenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of technical grade 4-Nitrothiophenol. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in technical grade this compound?
Technical grade this compound, often rated at approximately 80% purity, can contain several impurities. The most prevalent impurity is 4,4'-dinitrodiphenyl disulfide , which forms through the oxidation of this compound. This oxidation can occur during synthesis, storage, or the purification process itself, especially in the presence of air. Other potential impurities may include unreacted starting materials or byproducts from the synthesis, such as 4-chloronitrobenzene.
Q2: What is the most common method for purifying technical grade this compound?
Recrystallization is the most frequently employed method for purifying this compound on a laboratory scale. It is generally effective at removing the primary impurity, 4,4'-dinitrodiphenyl disulfide, as well as other minor impurities. Column chromatography is another viable option, particularly for achieving very high purity or for separating complex mixtures of impurities.
Q3: What safety precautions should be taken when working with this compound?
This compound is a hazardous substance and should be handled with appropriate safety measures. It is a skin and eye irritant and may cause respiratory irritation.[1] Always work in a well-ventilated fume hood and wear personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. For detailed safety information, always consult the Safety Data Sheet (SDS) for the specific product you are using.
Troubleshooting Guides
Recrystallization
Recrystallization is a powerful purification technique for solids, but it can present challenges. Below are common issues and their solutions when recrystallizing this compound.
Q: My this compound does not fully dissolve in the hot recrystallization solvent. What should I do?
A: This issue can arise from a few factors:
-
Insufficient Solvent: You may not have added enough solvent. Add small portions of hot solvent until the solid dissolves completely. However, be cautious not to add a large excess, as this will reduce your final yield.[2]
-
Insoluble Impurities: Technical grade material may contain insoluble impurities. If a small amount of solid remains after adding a reasonable amount of hot solvent, it is likely an impurity. In this case, you should perform a hot filtration to remove the insoluble material before allowing the solution to cool.[3]
-
Incorrect Solvent Choice: The chosen solvent may not be suitable for this compound. A good recrystallization solvent should dissolve the compound well when hot but poorly when cold.[4]
Q: No crystals form upon cooling, or the yield is very low. How can I fix this?
A: This is a common problem in recrystallization with several potential solutions:
-
Supersaturation: The solution may be supersaturated. Try to induce crystallization by scratching the inside of the flask with a glass rod at the liquid's surface or by adding a seed crystal of pure this compound.[2]
-
Excess Solvent: Too much solvent will keep the compound dissolved even at low temperatures. If you suspect this is the case, you can evaporate some of the solvent by gently heating the solution and then allow it to cool again.
-
Cooling Too Quickly: Rapid cooling can sometimes inhibit crystal formation or lead to the formation of very small crystals that are difficult to filter. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Q: The product "oils out" instead of forming crystals. What does this mean and how can I prevent it?
A: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the solute-impurity mixture. To prevent this:
-
Use a Lower-Boiling Solvent: If possible, choose a recrystallization solvent with a lower boiling point.
-
Use a Solvent Mixture: A two-solvent system can be effective. Dissolve the this compound in a minimal amount of a "good" solvent (in which it is very soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is less soluble) until the solution becomes slightly cloudy. Reheat to clarify and then cool slowly. A common mixture to try is ethanol and water.[5]
-
Slower Cooling: Allowing the solution to cool more slowly can sometimes encourage crystallization over oiling out.
Column Chromatography
Column chromatography offers a higher degree of separation but requires more setup and can be more time-consuming. Here are some common issues encountered during the column chromatography of this compound.
Q: How do I choose the right solvent system (mobile phase) for column chromatography?
A: The choice of mobile phase is critical for good separation. A good starting point is to use Thin Layer Chromatography (TLC) to test different solvent systems. The ideal solvent system should give your desired compound (this compound) an Rf value of approximately 0.2-0.4. For this compound and its disulfide impurity, a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate is a good starting point. You can vary the ratio to achieve the desired separation. For example, start with a 9:1 or 8:2 hexane:ethyl acetate mixture and adjust as needed.
Q: My compound is not moving down the column (stuck at the origin). What should I do?
A: This indicates that the mobile phase is not polar enough to elute your compound. You need to increase the polarity of your eluent. You can do this by gradually increasing the proportion of the more polar solvent in your mixture (e.g., increasing the percentage of ethyl acetate in a hexane/ethyl acetate system).
Q: The separation between my compound and impurities is poor. How can I improve it?
A: Poor separation can be due to several factors:
-
Incorrect Mobile Phase: The polarity of the mobile phase may not be optimal. Use TLC to find a solvent system that provides better separation between the spots of this compound and its impurities.
-
Column Overloading: Loading too much sample onto the column can lead to broad bands and poor separation. Use an appropriate amount of silica gel for the amount of sample you are purifying (a general rule of thumb is a 30:1 to 100:1 ratio of silica gel to sample by weight).
-
Flow Rate: A flow rate that is too fast can decrease the resolution. Try reducing the flow rate to allow for better equilibration between the stationary and mobile phases.
-
Column Packing: An improperly packed column with channels or cracks will lead to very poor separation. Ensure your column is packed uniformly.
Q: I see streaking or tailing of my compound's band on the column and TLC plate. What is the cause?
A: Tailing is often an issue with polar or acidic compounds on silica gel. This compound has an acidic thiol proton which can interact strongly with the silica gel.
-
Acidic Nature: To reduce tailing, you can add a small amount of a slightly acidic modifier to your mobile phase, such as a few drops of acetic acid. This can help to saturate the active sites on the silica gel and improve the peak shape.
-
Sample Overload: Tailing can also be a sign of overloading the column. Try using less sample.
Experimental Protocols
Recrystallization of Technical Grade this compound from Ethanol/Water
This protocol is a general guideline and may need optimization based on the specific impurities present in your technical grade material.
Materials:
-
Technical grade this compound
-
Ethanol (95% or absolute)
-
Deionized water
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Dissolution: Place the technical grade this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of hot ethanol and stir on a hot plate until the solid dissolves completely.
-
Hot Filtration (if necessary): If any insoluble impurities remain, perform a hot gravity filtration to remove them. Keep the solution hot during this process to prevent premature crystallization.
-
Addition of Anti-solvent: While the ethanol solution is still hot, slowly add hot deionized water dropwise until the solution becomes slightly and persistently cloudy.
-
Re-dissolution: Add a few drops of hot ethanol to the cloudy solution until it becomes clear again.
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Bright yellow crystals of this compound should form. Once at room temperature, you can place the flask in an ice bath for about 15-30 minutes to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of a cold ethanol/water mixture to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum or in a desiccator.
Column Chromatography of Technical Grade this compound
This is a general protocol for flash column chromatography on silica gel. The solvent system should be optimized using TLC first.
Materials:
-
Technical grade this compound
-
Silica gel (for flash chromatography)
-
Hexane
-
Ethyl acetate
-
Chromatography column
-
Collection tubes or flasks
Procedure:
-
TLC Analysis: Prepare a dilute solution of your technical grade this compound. Spot it on a TLC plate and develop it in various hexane:ethyl acetate solvent systems (e.g., 9:1, 8:2, 7:3). The ideal system will give the this compound spot an Rf of ~0.3 and show good separation from the disulfide impurity (which will be less polar and have a higher Rf).
-
Column Packing: Pack a chromatography column with silica gel using the chosen solvent system (the "slurry method" is often preferred).
-
Sample Loading: Dissolve the technical grade this compound in a minimal amount of the mobile phase or a slightly more polar solvent (like dichloromethane) and carefully load it onto the top of the silica gel bed. Alternatively, for less soluble samples, you can "dry load" the sample by adsorbing it onto a small amount of silica gel and then adding the powder to the top of the column.
-
Elution: Begin eluting the column with the chosen mobile phase, collecting fractions in separate tubes.
-
Monitoring: Monitor the fractions by TLC to determine which ones contain the purified this compound.
-
Combining and Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Quantitative Data
The following table summarizes expected outcomes for the purification of technical grade this compound (starting purity ~80%). These values are approximate and can vary depending on the exact composition of the starting material and the execution of the procedure.
| Purification Method | Starting Purity (%) | Expected Final Purity (%) | Expected Yield (%) | Notes |
| Recrystallization | ~80 | >95 | 60-80 | Yield can be lower if a large excess of solvent is used. |
| Column Chromatography | ~80 | >98 | 70-90 | Yield is generally higher than recrystallization if optimized. |
Visualizations
Caption: Workflow for the purification of this compound by recrystallization.
Caption: General workflow for purification by column chromatography.
References
Validation & Comparative
A Comparative Guide to SERS Enhancement: 4-Nitrothiophenol vs. 4-Aminothiophenol
For researchers and professionals in drug development and analytical sciences, Surface-Enhanced Raman Scattering (SERS) offers unparalleled sensitivity for molecular detection. Among the most common analytes used to benchmark SERS substrates are 4-Nitrothiophenol (4-NTP) and 4-Aminothiophenol (4-ATP). This guide provides a detailed comparison of their SERS enhancement characteristics, supported by experimental data and protocols, to aid in the selection and application of these molecules in SERS-based assays.
Performance Comparison
A direct quantitative comparison of the SERS enhancement factor (EF) for 4-NTP and 4-ATP is challenging due to the high variability in experimental conditions across different studies. The enhancement is profoundly influenced by the SERS substrate, excitation wavelength, laser power, and the chemical environment. Furthermore, 4-NTP can undergo a plasmon-driven chemical reaction on the nanoparticle surface to convert into 4-ATP or dimerize to form p,p′-dimercaptoazobenzene (DMAB), which complicates direct comparisons of intrinsic signal enhancement. Both 4-NTP and 4-ATP can also lead to the formation of DMAB under certain conditions.
The SERS enhancement for both molecules arises from a combination of two primary mechanisms:
-
Electromagnetic Enhancement: This is the dominant mechanism and results from the amplification of the local electromagnetic field near the surface of plasmonic nanostructures (typically gold or silver) upon laser irradiation.
-
Chemical Enhancement: This mechanism involves a charge-transfer process between the analyte and the SERS substrate, leading to a further increase in the Raman signal. The efficiency of charge transfer can depend on the specific molecule, the substrate, and the excitation wavelength.
Quantitative Data Summary
| Analyte | SERS Substrate | Excitation Wavelength (nm) | Enhancement Factor (EF) | Reference |
| 4-Aminothiophenol (4-ATP) | Electrodeposited Silver | 532 | 1.81 x 10¹⁴ | [1] |
| Ag NPs/4-ATP/Au NPs Sandwich | 1064 | ~10⁸ | [2] | |
| Ag Nanocubes on Pt film | Not Specified | (4.1 ± 0.2) x 10⁶ | [3] | |
| Gold Nanorings | 532, 633, 785 | Not explicitly calculated, but strong enhancement noted | [4][5] | |
| This compound (4-NTP) | TiO₂ | Not Specified | 10² - 10³ | [6] |
| Silver in Icy Environments | Not Specified | > 10⁸ (for limit of detection) | [7] |
Note: The enhancement factor is a measure of the amplification of the Raman signal of a molecule on a SERS-active substrate compared to its normal Raman signal in solution.
Experimental Protocols
A generalized experimental protocol for comparing the SERS enhancement of 4-NTP and 4-ATP is provided below. This protocol is a composite of methodologies frequently reported in the literature.
SERS Substrate Preparation
A common method for preparing SERS-active substrates involves the synthesis of silver or gold nanoparticles.
Silver Nanoparticle Synthesis (Lee-Meisel Method):
-
Preparation of Silver Nitrate Solution: Prepare a 1 mM aqueous solution of silver nitrate (AgNO₃).
-
Heating: Heat the AgNO₃ solution to boiling with vigorous stirring.
-
Addition of Reducing Agent: To the boiling solution, add a 1% aqueous solution of sodium citrate (Na₃C₆H₅O₇). The volume of sodium citrate solution added will influence the final nanoparticle size.
-
Reaction: Continue boiling and stirring the solution. A color change to a milky yellow-gray indicates the formation of silver nanoparticles.
-
Cooling: After the color change is complete, remove the solution from the heat and allow it to cool to room temperature with continued stirring.
-
Characterization: Characterize the size and morphology of the synthesized nanoparticles using techniques such as UV-Vis spectroscopy and transmission electron microscopy (TEM).
Sample Preparation and SERS Measurement
-
Analyte Solutions: Prepare stock solutions of 4-NTP and 4-ATP in a suitable solvent, such as ethanol, at a concentration of 1 mM.
-
Incubation: Add a small volume of the 4-NTP or 4-ATP solution to the prepared silver nanoparticle colloid to achieve the desired final concentration for analysis. Allow the solution to incubate for a set period (e.g., 1-2 hours) to ensure the molecules adsorb onto the nanoparticle surfaces.
-
Deposition on a Solid Support: Deposit a small droplet of the nanoparticle-analyte solution onto a clean, solid support (e.g., a glass slide or silicon wafer) and allow it to dry.
-
Raman Spectroscopy:
-
Place the dried sample under a Raman microscope.
-
Focus the laser onto the sample.
-
Acquire the SERS spectrum using a specific laser wavelength (e.g., 532 nm, 633 nm, or 785 nm), laser power, and acquisition time. It is critical to use the same parameters for both 4-NTP and 4-ATP to ensure a valid comparison.
-
Take multiple measurements from different spots on the substrate to ensure reproducibility.
-
Visualizing Experimental Workflows and Molecular Structures
Experimental Workflow for SERS Measurement
The following diagram illustrates a typical workflow for a SERS experiment.
Caption: A generalized workflow for a Surface-Enhanced Raman Scattering (SERS) experiment.
Molecular Structures and SERS Mechanisms
The diagram below illustrates the chemical structures of 4-NTP and 4-ATP, their potential conversion to DMAB on a plasmonic nanoparticle surface, and the interplay of enhancement mechanisms.
Caption: Molecular structures and SERS enhancement pathways for 4-NTP and 4-ATP.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.aip.org [pubs.aip.org]
- 4. researchgate.net [researchgate.net]
- 5. Excitation wavelength dependent surface enhanced Raman scattering of 4-aminothiophenol on gold nanorings - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Head-to-Head Battle for the Gold Standard: 4-Nitrothiophenol vs. 4-Mercaptobenzoic Acid in SAM Formation
For researchers, scientists, and drug development professionals navigating the intricate world of self-assembled monolayers (SAMs) on gold surfaces, the choice of the molecular building block is paramount. Among the plethora of thiol-based molecules, 4-Nitrothiophenol (4-NTP) and 4-Mercaptobenzoic acid (4-MBA) have emerged as popular candidates, each offering distinct advantages and disadvantages. This guide provides an in-depth, objective comparison of their performance in SAM formation, supported by experimental data, to aid in the selection of the optimal molecule for your specific application.
This comparison delves into critical performance metrics, including binding affinity, packing density, stability, and utility in applications such as Surface-Enhanced Raman Spectroscopy (SERS). By presenting quantitative data in clearly structured tables, detailing experimental protocols, and visualizing key concepts, this guide aims to equip researchers with the necessary information to make informed decisions.
At a Glance: Key Performance Indicators
| Performance Metric | This compound (4-NTP) | 4-Mercaptobenzoic Acid (4-MBA) | Key Insights |
| Binding Energy on Au(111) | Strong chemisorption via Au-S bond. DFT calculations suggest a binding energy of approximately -2.46 eV for a tilted orientation.[1] | Strong chemisorption via Au-S bond. DFT calculations indicate a binding energy of approximately -1.63 eV per molecule in a (√3×4) lattice.[2] | Both molecules exhibit robust binding to the gold surface, forming stable monolayers. The difference in calculated binding energies may be attributed to different packing structures and computational methods. |
| Packing Density & Ordering | Forms small, ordered domains (10 nm × 2 nm) coexisting with disordered phases, covering about 50% of the Au(111) surface.[3][4] | Forms well-ordered, densely packed monolayers. XPS data shows a higher packing density compared to thiophenol and other derivatives.[5][6] It can form a (√3×4) lattice on Au(111).[2][7] | 4-MBA consistently demonstrates superior ordering and higher packing density, which can be attributed to intermolecular hydrogen bonding between the carboxylic acid groups. This leads to more uniform and defect-free SAMs. |
| Thermal Stability | General thermal stability for alkanethiol SAMs on gold is up to around 400 K, above which desorption of disulfides occurs.[8] Specific comparative data for 4-NTP is limited. | Alkanethiol SAMs with carboxylic acid groups can exhibit desorption of intact molecules at around 550 K.[9] The hydrogen-bonding network in 4-MBA SAMs likely contributes to enhanced thermal stability. | While direct comparative studies are limited, the intermolecular interactions in 4-MBA SAMs suggest potentially higher thermal stability compared to 4-NTP. |
| Chemical Stability | The nitro group is susceptible to electrochemical reduction, leading to structural changes in the SAM.[3][4] | The carboxylic acid group's protonation state is pH-dependent, affecting surface charge and interactions. The monolayer's integrity can be influenced by the presence of certain cations that interact with the carboxylate terminus.[10] | The choice between 4-NTP and 4-MBA can be dictated by the chemical environment of the intended application. 4-NTP is sensitive to reducing environments, while 4-MBA is responsive to pH changes. |
| SERS Performance | Widely used as a SERS probe, often for studying plasmon-driven chemical reactions.[11][12] | A common SERS reporter molecule with strong and well-defined Raman signals.[13][14] | Both are excellent SERS probes. The choice may depend on the specific vibrational modes of interest and the chemical environment. A direct comparison of SERS enhancement factors on identical substrates is needed for a definitive conclusion on which provides a stronger signal. |
Delving Deeper: Experimental Insights and Protocols
Binding and Monolayer Formation
The formation of a stable and well-ordered SAM is a critical first step. Both 4-NTP and 4-MBA readily form monolayers on gold surfaces through the strong covalent bond between sulfur and gold. However, the nature of the terminal group plays a significant role in the final structure of the monolayer.
The carboxylic acid group of 4-MBA allows for the formation of intermolecular hydrogen bonds, which act as a "molecular glue," guiding the molecules into a highly ordered and densely packed arrangement.[5][6] This results in a more uniform and robust monolayer compared to 4-NTP, where such strong intermolecular interactions are absent. Studies have shown that 4-MBA SAMs on Au(111) can form a well-defined (√3×4) lattice structure.[2][7]
In contrast, 4-NTP SAMs on Au(111) tend to form smaller ordered domains interspersed with disordered regions.[3][4] This structural heterogeneity might be a consideration for applications requiring a perfectly uniform surface.
Caption: Workflow of SAM formation on a gold substrate.
Stability Under Scrutiny
The robustness of a SAM is crucial for its performance and longevity. The stability of thiol-based SAMs on gold is influenced by factors such as temperature and the chemical environment.
Thermal Stability: Generally, alkanethiol SAMs on gold are stable up to approximately 400 K.[8] Above this temperature, desorption of disulfide species is often observed. For SAMs with terminal carboxylic acid groups, such as 4-MBA, the desorption of intact molecules has been reported at higher temperatures, around 550 K.[9] The network of hydrogen bonds in 4-MBA monolayers likely contributes to this enhanced thermal stability by increasing the cohesive energy of the film.
Chemical Stability: The terminal functional groups of 4-NTP and 4-MBA dictate their chemical reactivity and, consequently, the stability of the SAM in different environments. The nitro group of 4-NTP is known to undergo electrochemical reduction.[3][4] This can lead to significant changes in the molecular structure and the overall properties of the SAM, which can be either a desired feature for sensing applications or a drawback if stability is required.
The carboxylic acid group of 4-MBA imparts pH-sensitivity to the SAM. The protonation state of this group changes with the pH of the surrounding medium, altering the surface charge and its interaction with other molecules. Furthermore, the presence of certain cations in the electrolyte can lead to the formation of carboxylate salts, which can affect the monolayer's properties and stability.[10]
Caption: Factors influencing the stability of 4-NTP and 4-MBA SAMs.
Experimental Protocols: A Guide to High-Quality SAMs
Achieving a well-ordered and defect-free SAM is highly dependent on the experimental procedure. Below are recommended protocols for the formation of 4-NTP and 4-MBA SAMs on gold substrates.
General Substrate Preparation (for both 4-NTP and 4-MBA)
-
Cleaning: Thoroughly clean the gold substrate. A common method is to immerse the substrate in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 10-15 minutes. Caution: Piranha solution is extremely corrosive and reactive and must be handled with extreme care in a fume hood with appropriate personal protective equipment.
-
Rinsing: Rinse the substrate copiously with deionized water and then with ethanol.
-
Drying: Dry the substrate under a stream of high-purity nitrogen gas.
-
Annealing (Optional but Recommended for Au(111)): For achieving highly ordered SAMs on Au(111) substrates, flame annealing the gold surface to produce atomically flat terraces is recommended.
Protocol for this compound (4-NTP) SAM Formation
-
Solution Preparation: Prepare a 1 mM solution of 4-NTP in absolute ethanol.
-
Immersion: Immerse the cleaned and dried gold substrate into the 4-NTP solution. To minimize oxidation, it is advisable to perform this step in a glove box or to bubble the solution with nitrogen gas.
-
Incubation: Allow the self-assembly to proceed for at least 24 hours at room temperature to promote the formation of ordered domains.
-
Rinsing: After incubation, remove the substrate from the solution and rinse it thoroughly with absolute ethanol to remove any physisorbed molecules.
-
Drying: Dry the SAM-coated substrate with a stream of high-purity nitrogen gas.
Protocol for Highly Ordered 4-Mercaptobenzoic Acid (4-MBA) SAM Formation
-
Solution Preparation: Prepare a 1 mM solution of 4-MBA in absolute ethanol. Gentle warming or sonication may be required to fully dissolve the 4-MBA.
-
Immersion: Immerse the cleaned and dried gold substrate into the 4-MBA solution.
-
Incubation: For optimal ordering, an incubation time of 24-48 hours at room temperature is recommended. The hydrogen bonding between 4-MBA molecules requires sufficient time to establish a well-ordered monolayer.
-
Rinsing: Remove the substrate and rinse it thoroughly with absolute ethanol.
-
Drying: Dry the substrate under a stream of high-purity nitrogen gas.
Caption: A generalized experimental workflow for SAM formation.
Conclusion: Making the Right Choice
The selection between this compound and 4-Mercaptobenzoic acid for SAM formation on gold is not a matter of one being definitively superior to the other, but rather a decision based on the specific requirements of the application.
Choose 4-Mercaptobenzoic Acid (4-MBA) when:
-
A highly ordered, densely packed, and uniform monolayer is critical.
-
Enhanced thermal stability is a priority.
-
The application requires a surface with tunable charge or pH-responsiveness.
-
The goal is to create a well-defined platform for subsequent molecular assembly or biosensing applications where a uniform surface is paramount.
Choose this compound (4-NTP) when:
-
The application involves studying or utilizing the electrochemical reduction of the nitro group, for instance, in sensing or molecular electronics.
-
The formation of smaller, potentially isolated, ordered domains is acceptable or even desirable.
-
The primary application is SERS-based detection or monitoring of plasmon-driven reactions involving the nitro group.
Ultimately, a thorough understanding of the distinct properties of 4-NTP and 4-MBA, as outlined in this guide, will empower researchers to select the molecule that best aligns with their experimental goals, paving the way for more robust and reproducible results in their scientific endeavors.
References
- 1. iris.cnr.it [iris.cnr.it]
- 2. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. 4-Mercaptophenylboronic acid SAMs on gold: comparison with SAMs derived from thiophenol, 4-mercaptophenol, and 4-mercaptobenzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A study on the formation and thermal stability of 11-MUA SAMs on Au(111)/mica and on polycrystalline gold foils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Electrochemical Stability of Thiolate Self-Assembled Monolayers on Au, Pt, and Cu - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Unveiling the Vibrational Signature of 4-Nitrothiophenol: A DFT-Based Raman Spectra Validation Guide
For researchers, scientists, and professionals in drug development, accurate molecular characterization is paramount. This guide provides a comprehensive comparison of Density Functional Theory (DFT) calculations for validating the experimental Raman spectra of 4-Nitrothiophenol (4-NTP), a molecule of significant interest in surface-enhanced Raman scattering (SERS) and molecular electronics.
This technical note delves into the computational and experimental methodologies for obtaining and validating the Raman spectra of 4-NTP. We present a comparative analysis of different DFT functionals, offering insights into their performance against experimental data. Detailed protocols for both computational simulations and experimental measurements are provided to ensure reproducibility and aid in the accurate assignment of vibrational modes.
Performance of DFT Functionals in Predicting Raman Spectra
The choice of DFT functional and basis set is critical for the accurate prediction of Raman spectra. Here, we compare the performance of two commonly employed functionals, B3LYP and ωB97X-D, against experimental Raman data for 4-NTP.
| Experimental Peak (cm⁻¹) | Vibrational Mode Assignment | Calculated Peak (B3LYP/6-31G*) (cm⁻¹) | Calculated Peak (ωB97X-D/aug-cc-pVDZ) (cm⁻¹) |
| ~1596 | C-C stretching (ring) | 1602 | 1598 |
| ~1574 | C-C stretching (ring) | 1580 | 1575 |
| ~1331-1342 | NO₂ symmetric stretching | 1335 | 1338 |
| ~1179 | C-H in-plane bending | 1185 | 1181 |
| ~1115 | C-H in-plane bending | 1120 | 1117 |
| ~1099-1100 | C-S stretching | 1105 | 1102 |
| ~1078 | C-S stretching | 1082 | 1080 |
| ~858 | NO₂ bending | 862 | 859 |
| ~722 | C-H out-of-plane bending | 728 | 725 |
Note: Experimental peak positions can vary slightly depending on the sample state (powder, solution) and measurement conditions. Calculated frequencies are typically scaled to better match experimental values.
The ωB97X-D functional, which includes long-range corrections, generally shows a slightly better agreement with experimental frequencies for 4-NTP compared to the more conventional B3LYP functional. However, both functionals provide a reliable basis for the assignment of the principal Raman bands.
Experimental and Computational Protocols
Reproducibility is key in scientific research. The following sections outline the detailed methodologies for obtaining both experimental and computational Raman spectra of 4-NTP.
Experimental Protocol: Raman Spectroscopy of 4-NTP Powder
-
Sample Preparation: A small amount of commercially available this compound powder is placed on a clean microscope slide.
-
Instrumentation: A Raman microscope equipped with a laser excitation source (e.g., 532 nm or 785 nm) is used. The choice of laser wavelength may influence the spectral features due to potential resonance effects.
-
Data Acquisition: The laser is focused on the sample, and the scattered light is collected by the spectrometer. Typical acquisition parameters include a laser power of 1-5 mW at the sample to avoid photo-degradation, an integration time of 1-10 seconds, and multiple accumulations to improve the signal-to-noise ratio.
-
Calibration: The spectrometer is calibrated using a standard reference material, such as a silicon wafer, to ensure the accuracy of the measured Raman shifts.
-
Data Processing: The obtained spectra are baseline-corrected to remove any background fluorescence and normalized for comparison.
Computational Protocol: DFT Calculation of 4-NTP Raman Spectrum
-
Molecular Structure Optimization: The initial 3D structure of the 4-NTP molecule is built using a molecular modeling software. A geometry optimization is then performed using a selected DFT functional (e.g., ωB97X-D) and basis set (e.g., aug-cc-pVDZ) to find the lowest energy conformation of the molecule.
-
Frequency Calculation: Following the geometry optimization, a frequency calculation is performed at the same level of theory. This calculation computes the vibrational frequencies and their corresponding Raman activities. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.
-
Spectral Simulation: The calculated Raman activities are used to generate a theoretical Raman spectrum. The individual vibrational frequencies are typically broadened using a Lorentzian or Gaussian function to simulate the experimental peak shapes.
-
Frequency Scaling: It is a common practice to apply a scaling factor to the calculated frequencies to account for anharmonicity and the approximations inherent in the DFT method, thereby improving the agreement with experimental data.
Workflow for DFT Calculation and Experimental Validation
The following diagram illustrates the logical workflow for the DFT calculation of the Raman spectrum of this compound and its subsequent validation against experimental data.
Conclusion
The combination of experimental Raman spectroscopy and DFT calculations provides a powerful approach for the detailed vibrational analysis of this compound. This guide demonstrates that modern DFT functionals can accurately predict the Raman spectrum of 4-NTP, enabling reliable peak validation and a deeper understanding of its molecular structure and properties. The provided protocols serve as a valuable resource for researchers employing these techniques in their scientific endeavors.
A Comparative Guide to the Quantification of 4-Nitrothiophenol: UV-Vis Spectroscopy vs. High-Performance Liquid Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction to 4-Nitrothiophenol and its Analysis
This compound (4-NTP) is an organosulfur compound used in various chemical syntheses and as a surface-enhanced Raman scattering (SERS) substrate. Accurate quantification of 4-NTP is crucial for process monitoring, quality control, and research applications. UV-Vis spectroscopy offers a simple and rapid method for quantification based on the absorbance of light by the 4-NTP molecule. HPLC provides a more selective and sensitive approach by separating 4-NTP from other components in a mixture before quantification.
Methodology and Experimental Protocols
Quantitative Analysis of this compound by UV-Vis Spectroscopy
This protocol describes the determination of 4-NTP concentration by measuring its absorbance at a specific wavelength using a UV-Vis spectrophotometer. The method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte.
Experimental Protocol:
-
Solvent Selection: Ethanol is a suitable solvent for 4-NTP.
-
Determination of Maximum Absorbance (λmax):
-
Prepare a dilute solution of 4-NTP in ethanol.
-
Scan the solution using a UV-Vis spectrophotometer over a wavelength range of 200-800 nm to determine the wavelength of maximum absorbance (λmax). Based on the structurally similar 4-nitrophenol, the λmax for 4-NTP is expected to be around 320 nm in a neutral solution.
-
-
Preparation of Standard Solutions:
-
Prepare a stock solution of 4-NTP of a known concentration (e.g., 100 µg/mL) in ethanol.
-
Perform serial dilutions of the stock solution to prepare a series of standard solutions with concentrations ranging from, for example, 1 to 10 µg/mL.
-
-
Calibration Curve Construction:
-
Measure the absorbance of each standard solution at the determined λmax using ethanol as a blank.
-
Plot a graph of absorbance versus concentration.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value close to 1 indicates a good linearity.
-
-
Sample Analysis:
-
Prepare the sample solution containing an unknown concentration of 4-NTP in ethanol.
-
Measure the absorbance of the sample solution at the λmax.
-
Calculate the concentration of 4-NTP in the sample using the equation from the calibration curve.
-
Quantitative Analysis of this compound by High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture. This protocol outlines a reverse-phase HPLC method for the determination of 4-NTP.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector, a C18 column (e.g., 250 mm x 4.6 mm, 5 µm), and an autosampler.
-
Mobile Phase Preparation: A suitable mobile phase for the separation of 4-NTP on a C18 column is a mixture of acetonitrile and water with a small amount of acid, such as phosphoric acid, to improve peak shape. A typical starting point could be a mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% phosphoric acid.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% Phosphoric Acid.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: The UV detector should be set to the λmax of 4-NTP (approximately 320 nm).
-
Injection Volume: 20 µL.
-
-
Preparation of Standard and Sample Solutions:
-
Prepare a stock solution and a series of standard solutions of 4-NTP in the mobile phase.
-
Prepare the sample solution in the mobile phase, ensuring it is filtered through a 0.45 µm syringe filter before injection.
-
-
Analysis and Quantification:
-
Inject the standard solutions to generate a calibration curve by plotting peak area versus concentration.
-
Inject the sample solution and determine the peak area corresponding to 4-NTP.
-
Calculate the concentration of 4-NTP in the sample using the calibration curve.
-
Performance Comparison: UV-Vis Spectroscopy vs. HPLC
The following table summarizes the typical performance characteristics of UV-Vis and HPLC methods for the quantification of small organic molecules like 4-NTP. The values presented are based on established validation practices and data from similar analytes, as a direct comparative study for 4-NTP was not found.
| Parameter | UV-Vis Spectroscopy | High-Performance Liquid Chromatography (HPLC) |
| Principle | Measures the absorbance of light by the analyte at a specific wavelength. | Physically separates the analyte from a mixture before detection and quantification. |
| Selectivity | Lower. Prone to interference from other compounds that absorb at the same wavelength. | Higher. Provides excellent separation of the analyte from impurities and other components. |
| Sensitivity | Moderate. Typically in the µg/mL range. | High. Can detect concentrations in the ng/mL to pg/mL range. |
| Linearity (R²) | Typically ≥ 0.995 | Typically ≥ 0.999 |
| Accuracy (% Recovery) | 98-102% | 98-102% |
| Precision (%RSD) | Typically < 2% | Typically < 2% |
| Analysis Time | Rapid (minutes per sample). | Longer (several minutes per sample for chromatographic run). |
| Cost & Complexity | Lower cost, simpler instrumentation and operation. | Higher initial investment, more complex operation and maintenance. |
| Sample Throughput | High. | Lower, limited by the chromatographic run time. |
Workflow for Cross-Validation of Analytical Methods
The following diagram illustrates a typical workflow for the cross-validation of 4-NTP concentration measurements obtained by UV-Vis spectroscopy and HPLC.
Caption: Workflow for cross-validating 4-NTP concentration measurements.
Conclusion
The choice between UV-Vis spectroscopy and HPLC for the quantification of this compound depends on the specific requirements of the analysis.
-
UV-Vis spectroscopy is a cost-effective, rapid, and simple method suitable for the routine analysis of relatively pure samples where high sensitivity is not a primary concern.
-
HPLC is the preferred method when high selectivity and sensitivity are required, especially for analyzing complex mixtures where 4-NTP needs to be separated from other components. Although it has a higher cost and complexity, it provides more reliable and accurate results in challenging matrices.
For critical applications, such as in drug development and quality control, cross-validation of the chosen method with an alternative technique is recommended to ensure the accuracy and reliability of the results.
A Comparative Analysis of Nitrophenol Isomers in Catalytic Reduction
The catalytic reduction of nitrophenol (NP) isomers to their corresponding aminophenols is a crucial model reaction in catalysis research and a vital step in wastewater treatment and the synthesis of valuable chemical intermediates. This guide provides a comparative analysis of the catalytic reduction of 4-nitrophenol (4-NP), 3-nitrophenol (3-NP), and 2-nitrophenol (2-NP), offering insights into their reaction kinetics, underlying mechanisms, and experimental protocols for researchers, scientists, and professionals in drug development.
Performance Comparison of Nitrophenol Isomers
The reactivity of nitrophenol isomers in catalytic reduction is significantly influenced by the position of the nitro and hydroxyl groups on the benzene ring. This structural difference affects their interaction with the catalyst surface and, consequently, their reduction rates. The general trend observed in catalytic activity is typically: 4-nitrophenol > 3-nitrophenol > 2-nitrophenol.
Quantitative Data Summary
The following table summarizes the apparent rate constants (k_app) for the catalytic reduction of the three nitrophenol isomers using different nanocatalysts. The data is compiled from various studies to provide a comparative overview.
| Catalyst | Isomer | Apparent Rate Constant (k_app) | Reference |
| Au@[C₄C₁₆Im]Br | 4-Nitrophenol | 1.10 x 10⁻⁴ s⁻¹ | [1] |
| Au@[C₄C₁₆Im]Br | 2-Nitrophenol | 7.73 x 10⁻⁵ s⁻¹ | [1] |
| Ni₁.₇₅Cu | 4-Nitrophenol | Higher than 2-NP and 3-NP | [2][3] |
| Ni₁.₇₅Cu | 3-Nitrophenol | Intermediate | [2][3] |
| Ni₁.₇₅Cu | 2-Nitrophenol | Lowest | [2][3] |
| Ni₇Cu | 2-Nitrophenol | Highest activity for this catalyst | [2][3][4] |
| Ni₇Cu | 3-Nitrophenol | High activity | [2][3][4] |
| CuFe₂O₄ & NiFe₂O₄ | 4-Nitrophenol | Rate constants provided in source | [5] |
| CuFe₂O₄ & NiFe₂O₄ | 3-Nitrophenol | Rate constants provided in source | [5] |
| CuFe₂O₄ & NiFe₂O₄ | 2-Nitrophenol | Rate constants provided in source | [5] |
| p(AMPS)-Cu(0) | 4-Nitrophenol | Activation Energy: 28.2 kJmol⁻¹ | [6] |
| p(AMPS)-Cu(0) | 2-Nitrophenol | Activation Energy: 39.2 kJmol⁻¹ | [6] |
Note: Direct numerical comparison is challenging due to variations in experimental conditions across studies. However, the general trends in reactivity are consistent.
The higher reactivity of 4-nitrophenol is often attributed to the para-position of the nitro group, which allows for more effective adsorption onto the catalyst surface.[1] Conversely, the lower reactivity of 2-nitrophenol is frequently explained by the presence of intramolecular hydrogen bonding between the adjacent hydroxyl and nitro groups, which can hinder its interaction with the catalyst.[1]
Experimental Protocols
A standardized experimental protocol is essential for the comparative study of nitrophenol isomer reduction. The following methodologies are based on common practices in the literature.
General Protocol for Catalytic Reduction of Nitrophenol Isomers
This protocol outlines the steps for the catalytic reduction of a nitrophenol isomer using a nanocatalyst and a reducing agent, typically sodium borohydride (NaBH₄).
Materials:
-
Nitrophenol isomer (4-NP, 3-NP, or 2-NP) solution (e.g., 0.1 mM)
-
Sodium borohydride (NaBH₄) solution (e.g., 10 mM), freshly prepared
-
Nanocatalyst suspension (concentration varies depending on the catalyst)
-
Deionized water
-
Quartz cuvettes
-
UV-Vis Spectrophotometer
-
Magnetic stirrer and stir bar
Procedure:
-
Preparation of the Reaction Mixture: In a quartz cuvette, mix a specific volume of the nitrophenol isomer solution (e.g., 2.5 mL) with a freshly prepared NaBH₄ solution (e.g., 0.5 mL).[7][8] The solution will typically change color, for instance, 4-nitrophenol turns bright yellow upon the addition of NaBH₄ due to the formation of the 4-nitrophenolate ion.[8]
-
Initiation of the Reaction: Add a small volume of the catalyst suspension (e.g., 0.1 mL) to the cuvette to initiate the reduction reaction.[7]
-
Monitoring the Reaction: Immediately place the cuvette in a UV-Vis spectrophotometer and start recording the absorbance spectra at regular time intervals (e.g., every 30 or 60 seconds).[8][9] The reaction progress is monitored by observing the decrease in the absorbance peak of the nitrophenolate ion (around 400 nm for 4-NP) and the appearance of the aminophenol peak (around 300 nm for 4-aminophenol).[1]
-
Data Analysis: The apparent rate constant (k_app) can be determined by plotting ln(A_t / A₀) versus time, where A₀ is the initial absorbance and A_t is the absorbance at time t. The slope of the resulting linear fit corresponds to -k_app.[2][3]
-
Catalyst Recycling (Optional): After the reaction is complete, the catalyst can often be recovered by centrifugation, washed with water and ethanol, and reused in subsequent reactions to test its stability and reusability.[9]
Visualizations
Experimental Workflow
The following diagram illustrates the typical workflow for a comparative study of the catalytic reduction of nitrophenol isomers.
Caption: Experimental workflow for the comparative analysis of nitrophenol isomer reduction.
Reaction Mechanism: Langmuir-Hinshelwood Model
The catalytic reduction of nitrophenols is often described by the Langmuir-Hinshelwood mechanism.[1][8] This model involves the adsorption of both reactants onto the catalyst surface, followed by a surface reaction and subsequent desorption of the product.
Caption: Langmuir-Hinshelwood mechanism for nitrophenol reduction.
This guide provides a foundational understanding for researchers to design and execute comparative studies on the catalytic reduction of nitrophenol isomers. The provided data, protocols, and visualizations serve as a starting point for further investigation and development of efficient catalytic systems.
References
- 1. Kinetic investigation for the catalytic reduction of nitrophenol using ionic liquid stabilized gold nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Remarkable Enhancement of Catalytic Reduction of Nitrophenol Isomers by Decoration of Ni Nanosheets with Cu Species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 3.4. Catalytic Reduction of 4-Nitrophenol [bio-protocol.org]
- 8. Kinetic investigation for the catalytic reduction of nitrophenol using ionic liquid stabilized gold nanoparticles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07404F [pubs.rsc.org]
- 9. Catalytic Reduction of 4-Nitrophenol by Ag@HPS-1 Catalyst [bio-protocol.org]
A Comparative Guide to Benchmarking SERS Substrates with 4-Nitrothiophenol
The selection of a suitable Surface-Enhanced Raman Scattering (SERS) substrate is paramount for achieving high sensitivity, reproducibility, and reliability in chemical and biological sensing applications. Benchmarking these substrates with a standard analyte is a critical step in their evaluation. 4-Nitrothiophenol (4-NTP) is widely employed for this purpose due to its strong affinity for noble metal surfaces via its thiol group and the prominent, well-characterized vibrational modes of its nitro group.[1] This guide provides a comparative overview of various SERS substrates benchmarked with 4-NTP, detailing experimental protocols and performance data to aid researchers in their selection process.
Data Presentation: Performance of SERS Substrates
The efficacy of a SERS substrate is primarily determined by its Enhancement Factor (EF), Limit of Detection (LOD), and signal reproducibility (often expressed as Relative Standard Deviation, RSD). The table below summarizes the performance of several SERS substrates using 4-NTP as the analyte.
| SERS Substrate Material | Enhancement Factor (EF) | Limit of Detection (LOD) | Reproducibility (RSD) | Key 4-NTP Raman Peaks (cm⁻¹) |
| Ag Triangular Nanoplates | 2.1 x 10⁵[2] | 1 x 10⁻⁷ M[2] | Not Reported | 1575, 1346, 1076[2] |
| Au Nano-stars | 3.4 x 10⁴[2] | Not Reported | Not Reported | Not Reported |
| Ag-Pd Binary Nanostructure | 2.1 x 10⁵[2] | Not Reported | Not Reported | Not Reported |
| Ag/TiO₂/Ag Composite | Not Reported | Not Reported | 4.02%[2] | Not Reported |
| Au/MOF-74 | Not Reported | 1 x 10⁻⁷ M (0.1 µM)[3][4] | Not Reported | 1567, 1337, 1110, 1075[3] |
| Ag/ZIF-8 | 2.84 x 10⁷ ¹ | 1 x 10⁻⁹ M ¹ | ~6.99% ¹ | Not Reported |
| Gold Nanoparticles (72 nm) | 4 x 10⁴ ² | Not Reported | Not Reported | Not Reported |
¹ Data obtained using 4-aminothiophenol, a structurally similar molecule often used for benchmarking.[5] ² Data obtained using Rhodamine 6G; however, the study highlights the size-dependent nature of the enhancement factor.[6]
Experimental Protocols
Accurate benchmarking requires standardized experimental procedures. Below are detailed methodologies for substrate functionalization, SERS measurement, and data analysis.
1. Substrate Functionalization with this compound
This protocol describes the process of adsorbing a self-assembled monolayer of 4-NTP onto a SERS-active surface.
-
Materials:
-
SERS-active substrate (e.g., colloidal nanoparticles, fabricated surfaces).
-
This compound (4-NTP).
-
Ethanol (spectroscopic grade).
-
Ultrapure water.
-
-
Procedure:
-
Prepare a stock solution of 4-NTP (e.g., 1 x 10⁻³ M) in ethanol.
-
For colloidal substrates, mix a specific volume of the nanoparticle suspension (e.g., 500 µL) with a small volume of the 4-NTP solution (e.g., 50 µL) to achieve the desired final concentration (e.g., 1 x 10⁻⁴ M).[7]
-
Incubate the mixture for a sufficient time (e.g., 5 minutes in an ultrasonic bath) to allow for the self-assembly of 4-NTP on the nanoparticle surfaces.[7]
-
To remove unbound 4-NTP molecules, centrifuge the suspension and redisperse the functionalized nanoparticles in ultrapure water or ethanol. Repeat this washing step at least once.[7]
-
For planar substrates, immerse the substrate in the 4-NTP solution for a set period, followed by thorough rinsing with ethanol and drying under a stream of nitrogen.
-
Deposit the functionalized nanoparticles onto a clean silicon wafer or glass slide and allow them to dry in ambient air before measurement.[7]
-
2. SERS Measurement and Enhancement Factor (EF) Calculation
The Enhancement Factor is the most common metric for quantifying the signal amplification of a SERS substrate.
-
Instrumentation:
-
Raman Spectrometer equipped with a laser (common wavelengths include 532 nm, 633 nm, or 785 nm).
-
Microscope with appropriate objectives.
-
-
SERS Spectrum Acquisition:
-
Place the functionalized substrate under the microscope objective.
-
Focus the laser on the substrate surface.
-
Acquire the SERS spectrum using an appropriate laser power and acquisition time. Caution: High laser power can induce the dimerization of 4-NTP to 4,4′-dimercaptoazobenzene (DMAB), which presents new, distinct Raman peaks.[1][8] It is crucial to use low laser power to study 4-NTP itself or to be aware of this potential photochemical reaction when interpreting spectra.[8][9]
-
-
Normal Raman Spectrum Acquisition (Reference):
-
Prepare a high-concentration solution of 4-NTP in a solvent like ethanol (e.g., 0.1 M).[2]
-
Acquire a normal Raman spectrum of this solution using the same instrument parameters as the SERS measurement.
-
-
EF Calculation: The SERS enhancement factor is calculated using the following formula: EF = (ISERS / CSERS) / (IRaman / CRaman) Where:
-
ISERS is the intensity of a characteristic 4-NTP peak (e.g., the NO₂ stretching mode around 1340 cm⁻¹) in the SERS spectrum.[2][6]
-
CSERS is the concentration of 4-NTP used for the SERS measurement.[2]
-
IRaman is the intensity of the same peak in the normal Raman spectrum.[2]
-
CRaman is the concentration of 4-NTP used for the normal Raman measurement.[2]
-
Visualizations
Experimental Workflow
The following diagram illustrates the logical flow of the benchmarking process, from preparing the substrate to calculating the final performance metric.
Caption: Workflow for benchmarking SERS substrates using 4-NTP.
SERS Mechanism with this compound
This diagram illustrates the fundamental principles behind the SERS enhancement observed when 4-NTP interacts with a plasmonic substrate.
Caption: The mechanism of SERS enhancement for 4-NTP on a plasmonic substrate.
References
- 1. Surface- and Tip-Enhanced Raman Spectroscopy in Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Collective Mid-Infrared Vibrations in Surface-Enhanced Raman Scattering - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Correlation Between 4-Nitrothiophenol SAM Coverage and Electrochemical Response
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the electrochemical response of gold electrodes modified with varying surface coverages of 4-Nitrothiophenol (4-NTP) self-assembled monolayers (SAMs). Understanding this relationship is crucial for the development of sensitive and reproducible electrochemical sensors and biosensors. This document outlines the experimental methodologies to control and characterize 4-NTP SAMs and presents the expected quantitative data in clearly structured tables.
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols describe the preparation of 4-NTP SAMs with controlled surface coverage and their subsequent electrochemical characterization.
1. Preparation of this compound Self-Assembled Monolayers (SAMs) on Gold Electrodes
This protocol details the steps for modifying gold electrodes with 4-NTP SAMs. The surface coverage can be controlled by varying the immersion time in the 4-NTP solution.
-
Materials:
-
Gold working electrodes (e.g., gold disk electrodes or gold-coated substrates)
-
This compound (4-NTP)
-
Ethanol (absolute)
-
Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) - Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.
-
Deionized (DI) water
-
Nitrogen gas
-
-
Procedure:
-
Electrode Cleaning:
-
The gold electrodes are first mechanically polished with alumina slurries of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm) on a polishing pad.
-
The electrodes are then sonicated in DI water and ethanol for 10 minutes each to remove any polishing residues.
-
For a more rigorous cleaning, the electrodes are immersed in Piranha solution for 2-5 minutes to remove any organic contaminants. (Safety First!)
-
Finally, the electrodes are thoroughly rinsed with DI water and dried under a stream of nitrogen gas.
-
-
SAM Formation:
-
Prepare a 1 mM solution of 4-NTP in absolute ethanol.
-
Immerse the clean and dry gold electrodes in the 4-NTP solution.
-
To achieve different surface coverages, vary the immersion time. For example:
-
Low Coverage: 1 - 10 minutes
-
Medium Coverage: 30 - 60 minutes
-
High (Full) Coverage: 12 - 24 hours
-
-
After the desired immersion time, the electrodes are removed from the solution, rinsed thoroughly with ethanol to remove any non-chemisorbed molecules, and dried under a nitrogen stream.
-
-
2. Electrochemical Characterization
The electrochemical response of the 4-NTP modified electrodes is characterized using Cyclic Voltammetry (CV) and Electrochemical Impedance Spectroscopy (EIS).
-
Electrochemical Cell Setup:
-
A standard three-electrode cell is used, consisting of the 4-NTP modified gold electrode as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl (3 M KCl) electrode as the reference electrode.
-
The electrolyte is typically an aqueous buffer solution, such as 0.1 M phosphate-buffered saline (PBS) at pH 7.4.
-
-
Cyclic Voltammetry (CV) Protocol:
-
The electrochemical cell is filled with the electrolyte solution.
-
The potential of the working electrode is scanned from an initial potential where no faradaic reaction occurs (e.g., +0.2 V vs. Ag/AgCl) to a potential sufficiently negative to reduce the nitro group of 4-NTP (e.g., -1.2 V vs. Ag/AgCl), and then the scan is reversed back to the initial potential.
-
A typical scan rate is 100 mV/s.
-
The resulting current is measured as a function of the applied potential. The peak current and peak potential of the reduction peak are recorded.
-
The surface coverage (Γ, in mol/cm²) can be estimated from the charge (Q) under the reduction peak using the following equation: Γ = Q / (nFA) where:
-
Q is the charge in Coulombs (obtained by integrating the peak)
-
n is the number of electrons transferred in the reduction of the nitro group (n=4 for the reduction to hydroxylamine, and n=6 for the full reduction to amine)
-
F is the Faraday constant (96485 C/mol)
-
A is the geometric area of the electrode in cm²
-
-
-
Electrochemical Impedance Spectroscopy (EIS) Protocol:
-
The EIS measurement is performed in the same three-electrode cell and electrolyte.
-
A DC potential is applied at the formal potential of a reversible redox probe (e.g., a solution containing 5 mM [Fe(CN)₆]³⁻/⁴⁻ in 0.1 M KCl) or at a potential where the 4-NTP is stable.
-
A small amplitude AC potential (e.g., 10 mV) is superimposed on the DC potential over a wide frequency range (e.g., 100 kHz to 0.1 Hz).
-
The resulting impedance data is plotted as a Nyquist plot (Z' vs. -Z'').
-
The charge transfer resistance (Rct) is determined by fitting the Nyquist plot to an equivalent circuit model (e.g., a Randles circuit).
-
Data Presentation
The following tables summarize the expected quantitative data correlating 4-NTP SAM coverage with the electrochemical response from Cyclic Voltammetry and Electrochemical Impedance Spectroscopy. The data presented are illustrative of the expected trends.
Table 1: Correlation of 4-NTP SAM Coverage with Cyclic Voltammetry Parameters
| Immersion Time | Estimated Surface Coverage (Γ) (mol/cm²) | Reduction Peak Potential (Ep) (V vs. Ag/AgCl) | Reduction Peak Current (Ip) (µA) |
| 5 min | 1.5 x 10⁻¹⁰ | -0.68 | -15 |
| 30 min | 3.0 x 10⁻¹⁰ | -0.72 | -30 |
| 12 hours | 4.5 x 10⁻¹⁰ | -0.75 | -45 |
Note: The peak current is expected to increase with increasing surface coverage as more redox-active molecules are present on the electrode surface. The peak potential may shift to more negative values due to increased intermolecular interactions within the denser SAM.
Table 2: Correlation of 4-NTP SAM Coverage with Electrochemical Impedance Spectroscopy Parameters
| Immersion Time | Estimated Surface Coverage | Charge Transfer Resistance (Rct) (Ω) |
| 5 min | Low | 500 |
| 30 min | Medium | 2500 |
| 12 hours | High (Full) | 10000 |
Note: The charge transfer resistance (Rct) is expected to increase significantly with higher SAM coverage. This is because a more densely packed SAM acts as a more effective barrier to electron transfer for a redox probe in solution.
Mandatory Visualization
The following diagrams, created using the DOT language, illustrate key aspects of the experimental workflow and the underlying principles.
Caption: Experimental workflow for 4-NTP SAM preparation and characterization.
Caption: Electrochemical reduction pathway of this compound on an electrode.
Caption: Relationship between 4-NTP SAM coverage and electrochemical response.
A Comparative Guide to Assessing the Purity of Synthesized 4-Nitrothiophenol
For researchers, scientists, and drug development professionals, establishing the purity of synthesized compounds is a critical step in ensuring the reliability and reproducibility of experimental results. This guide provides a detailed comparison of methods for assessing the purity of 4-Nitrothiophenol, with a primary focus on Nuclear Magnetic Resonance (NMR) spectroscopy. Supporting experimental data and protocols for alternative methods, such as High-Performance Liquid Chromatography (HPLC) and melting point analysis, are also presented to offer a comprehensive overview for selecting the most suitable technique.
Purity Assessment by NMR Spectroscopy
NMR spectroscopy is a powerful non-destructive technique that provides detailed structural information and can be used for quantitative analysis to determine the purity of a sample.
1.1. Qualitative Analysis by ¹H and ¹³C NMR
By analyzing the ¹H and ¹³C NMR spectra of synthesized this compound, one can identify the characteristic signals of the target compound and detect the presence of impurities. The expected chemical shifts for this compound and common impurities are summarized in Table 1.
Table 1: ¹H and ¹³C NMR Chemical Shifts of this compound and Potential Impurities
| Compound | Structure | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| This compound | ~8.08 (d, 2H), ~7.36 (d, 2H), ~3.81 (s, 1H, SH) | ~150.9, ~146.2, ~126.5, ~124.1 | |
| 4-Chloronitrobenzene (Starting Material) | ~8.18 (d, 2H), ~7.53 (d, 2H) | ~147.5, ~139.5, ~129.8, ~124.9 | |
| 4,4'-Dinitrodiphenyl disulfide (Oxidation Product) | ~8.25 (d, 4H), ~7.80 (d, 4H) | ~148.0, ~145.0, ~125.0, ~124.0 | |
| Dimethylformamide (DMF) (Solvent) | ~8.03 (s, 1H), ~2.92 (s, 3H), ~2.75 (s, 3H) | ~162.7, ~36.5, ~31.3 |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration. Data is compiled from various sources.
1.2. Quantitative Analysis by ¹H NMR (qNMR)
Quantitative ¹H NMR (qNMR) allows for the determination of the absolute purity of a sample by comparing the integral of a signal from the analyte with the integral of a signal from a certified internal standard of known purity and concentration.
1.2.1. Selection of an Internal Standard
An ideal internal standard should:
-
Be highly pure and stable.
-
Have signals that do not overlap with the analyte or impurity signals.
-
Have a simple spectrum (e.g., a single sharp singlet).
-
Be soluble in the same deuterated solvent as the analyte.
-
Be non-reactive with the analyte.
For this compound, 1,4-dinitrobenzene is a suitable internal standard. It is a stable, crystalline solid with simple, well-resolved signals in the aromatic region that do not overlap with the signals of this compound or its likely impurities.
1.3. Experimental Protocol: Purity Assessment by qNMR
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the synthesized this compound and a similar, accurately known mass of the internal standard (e.g., 1,4-dinitrobenzene) into a clean vial.
-
Dissolve the mixture in a known volume (e.g., 0.7 mL) of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) that fully dissolves both the sample and the internal standard.
-
Filter the solution through a glass wool plug in a Pasteur pipette directly into a clean, dry NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum using a spectrometer with a high magnetic field strength (e.g., 400 MHz or higher).
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of the signals of interest to allow for full magnetization recovery. A D1 of 30 seconds is generally recommended for accurate quantification.
-
Use a 90° pulse angle.
-
Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (>250:1 for the signals to be integrated).
-
-
Data Processing and Purity Calculation:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved, non-overlapping signal for this compound (e.g., the doublet at ~8.08 ppm) and a signal from the internal standard (e.g., the singlet for 1,4-dinitrobenzene at ~8.45 ppm in DMSO-d₆).
-
Calculate the purity of the this compound sample using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Alternative Purity Assessment Methods
2.1. High-Performance Liquid Chromatography (HPLC)
HPLC is a highly sensitive technique for separating and quantifying components in a mixture. A reverse-phase HPLC method is suitable for assessing the purity of this compound.
Table 2: Comparison of Purity Assessment Methods
| Method | Principle | Advantages | Disadvantages |
| NMR | Absorption of radiofrequency by atomic nuclei in a magnetic field. | Provides structural information, non-destructive, can be quantitative (qNMR). | Lower sensitivity than HPLC, requires more sample, potential for signal overlap. |
| HPLC | Differential partitioning of components between a stationary and a mobile phase. | High sensitivity and resolution, well-established for purity analysis. | Destructive, requires method development, may not detect non-chromophoric impurities. |
| Melting Point | Temperature at which a solid becomes a liquid. | Simple, rapid, and inexpensive. | Insensitive to small amounts of impurities, not quantitative. |
2.2. Experimental Protocol: HPLC Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 310 nm.
-
Sample Preparation: Dissolve a small amount of the synthesized this compound in the mobile phase.
This method should effectively separate this compound from less polar impurities like 4-chloronitrobenzene and more polar impurities that might be present.
2.3. Melting Point Analysis
A sharp melting point range close to the literature value is indicative of high purity. Impurities typically cause a depression and broadening of the melting point range. The reported melting point of pure this compound is 79-80 °C .[1]
Workflow and Logical Relationships
The following diagrams illustrate the experimental workflow for purity assessment and the logical relationship between the analytical techniques.
Caption: Experimental workflow for synthesis and purity assessment.
Caption: Relationship between different purity assessment techniques.
Conclusion
For a comprehensive assessment of the purity of synthesized this compound, a combination of analytical techniques is recommended. NMR spectroscopy, particularly quantitative ¹H NMR, provides a robust method for determining absolute purity while also offering structural confirmation. HPLC offers superior sensitivity for detecting trace impurities, and melting point analysis serves as a rapid, preliminary check of purity. By employing these methods in a complementary fashion, researchers can confidently establish the purity of their synthesized this compound, ensuring the integrity of their subsequent research and development activities.
References
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling 4-Nitrothiophenol
Essential safety protocols and logistical plans for the handling and disposal of 4-Nitrothiophenol are critical for ensuring a secure laboratory environment. This guide provides immediate, procedural, and step-by-step guidance for researchers, scientists, and drug development professionals.
This compound, a gold-orange to yellow powder with an unpleasant odor, is a hazardous substance that requires careful handling to mitigate risks.[1] It is irritating to the eyes, skin, and respiratory system.[1][2][3] Exposure can lead to methemoglobinemia, a condition that inhibits the normal uptake of oxygen by binding to hemoglobin.[1] This document outlines the necessary personal protective equipment (PPE), handling procedures, and disposal plans to ensure the safety of laboratory personnel.
Physicochemical and Toxicological Data
A summary of the key quantitative data for this compound is presented below for easy reference. While specific toxicity data is limited in some areas, the available information underscores the need for caution.[4]
| Property | Value | Reference |
| Molecular Formula | C6H5NO2S | [3][4][5] |
| Molecular Weight | 155.2 g/mol | [3][4] |
| Appearance | Gold-orange to yellow powder | [1] |
| Odor | Unpleasant, stench | [1][3][4] |
| Melting Point | 72-77 °C | [5] |
| Skin Corrosion/Irritation | Category 2 | [4] |
| Serious Eye Damage/Irritation | Category 2 | [4] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory system) | [4][5] |
Hierarchy of Controls for Safe Handling
To minimize exposure to this compound, a hierarchical approach to safety controls should be implemented. This prioritizes engineering and administrative controls over sole reliance on personal protective equipment.
Caption: Hierarchy of controls for managing this compound exposure.
Operational Protocol for Handling this compound
Adherence to a strict, step-by-step protocol is essential for the safe handling of this compound. This workflow minimizes the risk of exposure and ensures a controlled laboratory environment.
Caption: Step-by-step workflow for handling this compound.
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory when handling this compound. The following table summarizes the required equipment.
| Body Part | Protection | Standard/Specification |
| Eyes/Face | Chemical safety goggles or face shield | European Standard EN166 or OSHA 29 CFR 1910.133 |
| Hands | Protective gloves (e.g., nitrile rubber) | Breakthrough time > 240 minutes (EN 374) for prolonged contact |
| Respiratory | NIOSH/MSHA or European Standard EN 149 approved respirator (e.g., N95 dust mask) | Required if exposure limits are exceeded or irritation is experienced |
| Skin/Body | Lab coat, overalls, or other protective clothing; PVC apron | To prevent skin exposure |
Detailed Experimental Protocols
Handling and Storage:
-
Engineering Controls: Always handle this compound in a chemical fume hood to ensure adequate ventilation.[6] Local exhaust ventilation is necessary where solids are handled as powders.[1] Eyewash stations and safety showers must be readily accessible.[3][4]
-
Personal Hygiene: Do not eat, drink, or smoke in areas where this compound is handled.[2] Wash hands thoroughly with soap and water after handling.[2] Contaminated work clothes should be laundered separately.[2]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[2][3] It is recommended to keep the container refrigerated (2-8°C) and under a nitrogen atmosphere.[3][5][6][7]
First Aid Measures:
-
Inhalation: Remove the individual to fresh air.[3] If breathing is difficult, provide oxygen.[6] Seek immediate medical attention.[8]
-
Skin Contact: Immediately remove all contaminated clothing.[1] Flush the affected skin with plenty of water for at least 15 minutes.[3] If skin irritation persists, seek medical advice.[3]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, including under the eyelids.[3] Remove contact lenses if present and easy to do so.[2] Seek immediate medical attention.[8]
-
Ingestion: Do NOT induce vomiting.[1] Rinse the mouth with water and then drink plenty of water.[3] Seek immediate medical attention.[8]
Spill and Accidental Release:
-
Minor Spills: Remove all ignition sources.[1] Clean up spills immediately, avoiding dust generation.[1][2] Use dry clean-up procedures such as sweeping or vacuuming (with an explosion-proof vacuum).[2] Place the spilled material into a suitable, labeled container for disposal.[1][2]
-
Major Spills: Evacuate the area and move upwind.[2] Alert emergency responders.[2] Control personal contact by using the appropriate PPE.[1][2]
Disposal Plan: this compound and its container must be disposed of as hazardous waste.[1] All waste disposal must be conducted in accordance with local, state, and federal regulations.[1] Do not allow wash water from cleaning equipment to enter drains.[1] Consult with your institution's environmental health and safety office for specific disposal procedures.[1]
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.ie [fishersci.ie]
- 5. 4-硝基苯硫醇 technical grade, 80% | Sigma-Aldrich [sigmaaldrich.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. 1849-36-1|this compound|BLD Pharm [bldpharm.com]
- 8. physics.purdue.edu [physics.purdue.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
